molecular formula C9H17NO5 B1210588 Pantothenic Acid CAS No. 79-83-4

Pantothenic Acid

Número de catálogo: B1210588
Número CAS: 79-83-4
Peso molecular: 219.23 g/mol
Clave InChI: GHOKWGTUZJEAQD-ZETCQYMHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pantothenic acid, also known as vitamin B5, is an essential water-soluble nutrient that serves as a critical precursor for the biosynthesis of coenzyme A (CoA) . CoA is an indispensable cofactor involved in a vast array of metabolic pathways, including the citric acid cycle for cellular energy production, and the synthesis and degradation of fatty acids, proteins, and carbohydrates . Its fundamental role in central metabolism makes it a vital compound for research in biochemistry, cell biology, and nutrition. In research settings, this compound is extensively studied for its role in lipid metabolism. The derivative pantethine has been shown in clinical studies to modulate markers of cardiovascular risk by helping to maintain healthy lipid profiles . Furthermore, its application extends to dermatological and cellular repair studies; dexpanthenol (an alcoholic analog) is investigated for its potential to support the healing of skin and mucous membranes, attributed to its moisturizing properties and potential to enhance fibroblast proliferation . Beyond these areas, this compound is crucial for neurological research, as CoA is required for the synthesis of the neurotransmitter acetylcholine and the maintenance of myelin sheaths . Deficiencies in this compound metabolism are also a subject of interest in neurodegenerative conditions . The mechanism of action is primarily through its conversion to CoA, which functions as a central carbonyl-activating group and acyl group carrier in numerous biochemical reactions . This product is provided for laboratory research applications only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human consumption purposes.

Propiedades

IUPAC Name

3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOKWGTUZJEAQD-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CO)[C@H](C(=O)NCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023417
Record name Pantothenic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Viscous liquid; Unstable and extremely hygroscopic; [Merck Index], Solid
Record name Pantothenic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19045
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Pantothenic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000210
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble, Very soluble in water, benzene, ethyl ether, Freely soluble in water, ethyl acetate, dioxane, glacial acetic acid; Moderately soluble in ether, amyl alcohol. Practically insoluble in benzene, chloroform., 1000.0 mg/mL
Record name Pantothenic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01783
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name D-Pantothenic Acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1020
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Pantothenic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000210
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Yellow viscous oil, Viscous oil, Viscous hygroscopic liquid

CAS No.

79-83-4
Record name (+)-Pantothenic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pantothenic Acid [BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pantothenic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01783
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pantothenic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-pantothenic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.118
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PANTOTHENIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19F5HK2737
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name D-Pantothenic Acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1020
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Pantothenic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000210
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

195ºC (D-Calcium Pantothenate salt), MELTING POINT: 170-172 °C /CA SALT/, < 25 °C
Record name Pantothenic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01783
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name D-Pantothenic Acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1020
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Pantothenic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000210
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Pantothenic Acid Biosynthesis Pathway in Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantothenic acid, also known as vitamin B5, is an essential precursor for the biosynthesis of coenzyme A (CoA) and acyl carrier protein (ACP), both of which are vital for numerous metabolic processes.[1] Unlike mammals, who must obtain this vitamin from their diet, Escherichia coli and many other bacteria possess a dedicated biosynthetic pathway for its de novo synthesis. This pathway represents a promising target for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in E. coli, detailing the enzymes, their kinetics, the genetic regulation of the pathway, and protocols for relevant experimental procedures.

The Core Biosynthetic Pathway

The biosynthesis of this compound in E. coli is a four-step enzymatic pathway that converges from two precursor molecules: α-ketoisovalerate (an intermediate in valine biosynthesis) and L-aspartate.[1] The pathway is catalyzed by the products of the panB, panC, panD, and panE genes.

The pathway proceeds as follows:

  • Formation of Ketopantoate: The enzyme ketopantoate hydroxymethyltransferase (KPHMT), encoded by the panB gene, catalyzes the transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate to α-ketoisovalerate, yielding ketopantoate.[2]

  • Formation of Pantoate: Ketopantoate is then reduced to pantoate by the NADPH-dependent enzyme ketopantoate reductase (KPR), which is encoded by the panE gene.[3][4][5][6][7]

  • Formation of β-Alanine: In a separate branch of the pathway, L-aspartate is decarboxylated to form β-alanine. This reaction is catalyzed by aspartate 1-decarboxylase (ADC), the product of the panD gene.[8][9][10]

  • Condensation to form Pantothenate: Finally, the enzyme pantothenate synthetase (PS), encoded by the panC gene, catalyzes the ATP-dependent condensation of pantoate and β-alanine to form this compound.[11][12][13]

Pantothenate_Biosynthesis_Pathway cluster_pantoate Pantoate Synthesis cluster_beta_alanine β-Alanine Synthesis alpha-ketoisovalerate α-Ketoisovalerate ketopantoate Ketopantoate alpha-ketoisovalerate->ketopantoate PanB (KPHMT) pantoate Pantoate ketopantoate->pantoate PanE (KPR) NADPH -> NADP+ pantothenate Pantothenate (Vitamin B5) pantoate->pantothenate PanC (PS) ATP -> AMP + PPi L-aspartate L-Aspartate beta-alanine β-Alanine L-aspartate->beta-alanine PanD (ADC) beta-alanine->pantothenate

Quantitative Data

Enzyme Kinetic Parameters

The following table summarizes the reported kinetic parameters for the enzymes of the pantothenate biosynthesis pathway in E. coli.

Enzyme (Gene)SubstrateK_m (µM)k_cat (s⁻¹)Optimal pHOptimal Temp. (°C)
PanB (KPHMT) α-Ketoisovalerate--7.0-7.670-80
PanC (PS) Pantoate63---
β-Alanine150---
ATP100---
PanD (ADC) L-Aspartate151 ± 160.57~7.555
L-Aspartate80-6.837
L-Aspartate160-7.5-
PanE (KPR) Ketopantoate6040--
NADPH20---
Ketopantoate30---
NADPH7.3---
Ketopantoate120---
NADPH4---
Metabolite Concentrations

The intracellular concentrations of pantothenate and related metabolites in E. coli can vary depending on the growth conditions.

MetaboliteConcentration (nmol/g dry weight)Growth Condition
Pantothenate~100-200Glucose minimal medium
Coenzyme A~150-300Glucose minimal medium

Note: These are approximate values and can be influenced by factors such as growth phase and nutrient availability.

Regulation of the Pathway

The this compound biosynthesis pathway is subject to regulation at multiple levels to ensure an adequate supply of CoA while preventing wasteful overproduction.

  • Feedback Inhibition: The final product of the extended pathway, Coenzyme A, is a known feedback inhibitor of pantothenate kinase (CoaA), the first enzyme in the conversion of pantothenate to CoA.[1] There is also evidence that later intermediates in the pantothenate pathway, such as pantoate and pantothenate itself, can inhibit PanB.[2]

  • Transcriptional Regulation: The panB and panC genes are located in an operon and are likely co-transcribed.[1]

  • Protein-Protein Interactions: In E. coli, the activity of aspartate 1-decarboxylase (PanD) is regulated by its interaction with the protein PanZ. The PanD-PanZ complex formation is dependent on the presence of CoA or acetyl-CoA, providing a mechanism to control the supply of β-alanine in response to the cellular CoA status.

Pantothenate_Pathway_Regulation cluster_pathway Pantothenate Biosynthesis cluster_coa CoA Biosynthesis & Regulation alpha-ketoisovalerate α-Ketoisovalerate PanB PanB ketopantoate Ketopantoate PanE PanE pantoate Pantoate pantoate->PanB Feedback Inhibition L-aspartate L-Aspartate PanD PanD beta-alanine β-Alanine PanC PanC pantothenate Pantothenate pantothenate->PanB Feedback Inhibition CoaA CoaA (Pantothenate Kinase) CoA Coenzyme A PanZ PanZ

Experimental Protocols

Gene Knockout of a pan Gene (e.g., panD) using CRISPR/Cas9

This protocol outlines a general workflow for creating a gene knockout of a pan gene in E. coli using the CRISPR/Cas9 system.

Gene_Knockout_Workflow Start Start Design_gRNA Design gRNA targeting panD Start->Design_gRNA Design_donor_DNA Design dsDNA donor with homology arms Start->Design_donor_DNA Transform_pCasRed Transform E. coli with pCasRed plasmid Start->Transform_pCasRed Construct_gRNA_plasmid Clone gRNA into pCRISPR plasmid Design_gRNA->Construct_gRNA_plasmid Co-transform Co-transform with gRNA plasmid and donor DNA Construct_gRNA_plasmid->Co-transform Design_donor_DNA->Co-transform Prepare_competent_cells Prepare electrocompetent cells Transform_pCasRed->Prepare_competent_cells Prepare_competent_cells->Co-transform Select_transformants Select on appropriate antibiotic plates Co-transform->Select_transformants Verify_knockout Verify knockout by colony PCR and sequencing Select_transformants->Verify_knockout Cure_plasmids Cure plasmids Verify_knockout->Cure_plasmids End End Cure_plasmids->End

Methodology:

  • gRNA Design: Design a 20-nucleotide guide RNA (gRNA) sequence specific to the coding region of the target pan gene. Ensure the gRNA is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG) in the genomic DNA.

  • Plasmid Construction: Synthesize and clone the designed gRNA into a suitable CRISPR plasmid vector (e.g., pCRISPR).

  • Donor DNA Design: Design a double-stranded DNA donor template of approximately 80-100 bp. This donor should contain regions of homology (homology arms) flanking the target deletion site.

  • Host Strain Preparation: Transform E. coli with a plasmid expressing the Cas9 nuclease and the λ-Red recombination system (e.g., pCasRed).[14]

  • Co-transformation: Prepare electrocompetent cells of the pCasRed-containing strain and co-transform with the gRNA-expressing plasmid and the linear donor DNA.

  • Selection and Verification: Select for successful transformants on agar plates containing the appropriate antibiotics. Verify the gene knockout by colony PCR using primers flanking the target gene and confirm by Sanger sequencing.

  • Plasmid Curing: Cure the CRISPR and Cas9 plasmids from the verified knockout strain.

Recombinant Expression and Purification of a Pan Enzyme (e.g., PanC)

This protocol describes a general method for the overexpression and purification of a His-tagged Pan enzyme from E. coli.

Protein_Purification_Workflow Start Start Clone_gene Clone panC into His-tag expression vector Start->Clone_gene Transform_Ecoli Transform vector into expression host (e.g., BL21(DE3)) Clone_gene->Transform_Ecoli Grow_culture Grow culture to mid-log phase (OD600 ~0.6) Transform_Ecoli->Grow_culture Induce_expression Induce protein expression with IPTG Grow_culture->Induce_expression Harvest_cells Harvest cells by centrifugation Induce_expression->Harvest_cells Lyse_cells Lyse cells (e.g., sonication) Harvest_cells->Lyse_cells Clarify_lysate Clarify lysate by centrifugation Lyse_cells->Clarify_lysate Affinity_chromatography Purify using Ni-NTA affinity chromatography Clarify_lysate->Affinity_chromatography Elute_protein Elute protein with imidazole gradient Affinity_chromatography->Elute_protein Analyze_purity Analyze purity by SDS-PAGE Elute_protein->Analyze_purity End End Analyze_purity->End

Methodology:

  • Cloning: Amplify the panC gene from E. coli genomic DNA by PCR and clone it into a suitable expression vector containing an N- or C-terminal polyhistidine (His6) tag (e.g., pET series vectors).

  • Transformation: Transform the expression construct into a suitable E. coli expression host strain, such as BL21(DE3).

  • Expression: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture for 3-4 hours at 30°C.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.

  • Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM).

  • Elution: Elute the bound His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Analysis: Analyze the purity of the eluted fractions by SDS-PAGE.

Enzyme Activity Assays

4.3.1. PanB (Ketopantoate Hydroxymethyltransferase) Assay

  • Principle: The activity can be measured by monitoring the formation of ketopantoate from α-ketoisovalerate.

  • Reaction Mixture: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM 5,10-methylenetetrahydrofolate, 10 mM α-ketoisovalerate, and purified PanB enzyme.

  • Procedure: Incubate the reaction mixture at 37°C. Stop the reaction at various time points and quantify the amount of ketopantoate produced using a suitable method, such as HPLC.

4.3.2. PanC (Pantothenate Synthetase) Assay

  • Principle: The formation of AMP from the PanC-catalyzed reaction can be coupled to the reactions of myokinase, pyruvate kinase, and lactate dehydrogenase, and the decrease in absorbance of NADH at 340 nm is measured.[15]

  • Reaction Mixture: 100 mM Tris-HCl (pH 8.5), 10 mM MgCl₂, 20 mM KCl, 2 mM ATP, 5 mM phosphoenolpyruvate, 0.2 mM NADH, 10 units of myokinase, 5 units of pyruvate kinase, 10 units of lactate dehydrogenase, 5 mM pantoate, 10 mM β-alanine, and purified PanC enzyme.

  • Procedure: Monitor the decrease in absorbance at 340 nm at 25°C using a spectrophotometer.

4.3.3. PanD (Aspartate 1-Decarboxylase) Assay

  • Principle: The production of β-alanine from L-aspartate can be quantified.

  • Reaction Mixture: 100 mM potassium phosphate buffer (pH 7.0), 10 mM L-aspartate, and purified PanD enzyme.

  • Procedure: Incubate the reaction at 37°C. Terminate the reaction at different time intervals and measure the amount of β-alanine produced by HPLC after derivatization (e.g., with o-phthalaldehyde).[9]

4.3.4. PanE (Ketopantoate Reductase) Assay

  • Principle: The activity is determined by monitoring the oxidation of NADPH to NADP⁺, which results in a decrease in absorbance at 340 nm.[3][5]

  • Reaction Mixture: 100 mM potassium phosphate buffer (pH 7.0), 0.2 mM NADPH, 1 mM ketopantoate, and purified PanE enzyme.

  • Procedure: Initiate the reaction by adding the enzyme and monitor the decrease in absorbance at 340 nm at 25°C.[5]

Conclusion

The this compound biosynthesis pathway in E. coli is a well-characterized and essential metabolic route. The enzymes involved present attractive targets for the development of novel antimicrobial agents due to their absence in mammals. This guide provides a foundational understanding of the pathway's core components, its regulation, and key experimental methodologies for its study. The presented quantitative data and detailed protocols offer a valuable resource for researchers aiming to further investigate this pathway for basic scientific understanding or for the development of new therapeutic strategies.

References

The Unveiling of a Metabolic Linchpin: A Technical Guide to the Discovery and Characterization of Coenzyme A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme A (CoA) stands as a cornerstone of intermediary metabolism, a ubiquitous and essential cofactor orchestrating a vast array of biochemical reactions. Its discovery and subsequent characterization marked a pivotal moment in our understanding of cellular energetics and biosynthesis, revealing the intricate chemical logic that underpins life. This technical guide provides an in-depth exploration of the seminal discoveries that brought Coenzyme A to light, its detailed biochemical and physical properties, the experimental methodologies that defined it, and its central role in key metabolic pathways. For the drug development professional, a thorough understanding of CoA's function and the pathways it governs is critical for identifying novel therapeutic targets and developing innovative treatments for a range of metabolic and other diseases.

The Discovery of Coenzyme A: A Historical Perspective

The journey to uncover Coenzyme A was spearheaded by the pioneering work of Fritz Albert Lipmann. In 1945, while studying acetylation reactions in pigeon liver extracts, Lipmann identified a heat-stable cofactor essential for these processes.[1][2] This molecule, which he named Coenzyme A (the 'A' standing for acetylation), was found to be a crucial link between glycolysis and the citric acid cycle.[3] For his discovery and its profound implications for understanding intermediary metabolism, Fritz Lipmann was awarded the Nobel Prize in Physiology or Medicine in 1953.[1][4][5] The early 1950s saw the complete elucidation of its complex chemical structure, a collaborative effort involving Lipmann's group at Harvard Medical School and Massachusetts General Hospital, and researchers at the Lister Institute in London.[6]

Biochemical and Physical Characterization of Coenzyme A

Coenzyme A is a complex molecule comprising three key components: a β-mercaptoethylamine unit, the vitamin pantothenic acid (Vitamin B5), and a 3'-phospho-adenosine diphosphate (3'-P-ADP) moiety.[7] The reactive thiol (-SH) group on the β-mercaptoethylamine is the business end of the molecule, forming high-energy thioester bonds with acyl groups. This ability to carry and transfer acyl groups is central to its biological function.

Quantitative Properties of Coenzyme A

A summary of the key quantitative properties of Coenzyme A is presented in the table below, providing essential data for researchers working with this vital coenzyme.

PropertyValueReference
Chemical Formula C21H36N7O16P3S[6]
Molar Mass 767.535 g/mol [6]
UV-vis (λmax) 259.5 nm[6]
Molar Absorptivity (ε) at 259 nm 16,800 M⁻¹cm⁻¹[6][8]
Appearance White solid/powder[9]
Stability Aqueous solutions are unstable above pH 8. Stock solutions are relatively stable when frozen at pH 2-6.[6]

Key Metabolic Pathways Involving Coenzyme A

Coenzyme A, primarily in its acetylated form (Acetyl-CoA), is a central hub in metabolism, connecting catabolic and anabolic pathways.

The Citric Acid Cycle

Acetyl-CoA serves as the primary entry point for two-carbon units into the citric acid cycle (also known as the Krebs cycle or TCA cycle). The condensation of acetyl-CoA with oxaloacetate to form citrate is the first committed step of this crucial energy-generating pathway.[6][10]

Citric_Acid_Cycle_Entry Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA FattyAcids Fatty Acids FattyAcids->AcetylCoA AminoAcids Amino Acids AminoAcids->AcetylCoA Citrate Citrate AcetylCoA->Citrate Citrate Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Citrate TCA_Cycle Citric Acid Cycle Citrate->TCA_Cycle Fatty_Acid_Metabolism cluster_synthesis Fatty Acid Synthesis (Cytosol) cluster_oxidation Fatty Acid Oxidation (Mitochondria) AcetylCoA_syn Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA_syn->MalonylCoA Acetyl-CoA Carboxylase FattyAcids_syn Fatty Acids MalonylCoA->FattyAcids_syn Fatty Acid Synthase FattyAcids_ox Fatty Acids AcylCoA Acyl-CoA FattyAcids_ox->AcylCoA AcetylCoA_ox Acetyl-CoA AcylCoA->AcetylCoA_ox β-Oxidation TCA_Cycle Citric Acid Cycle AcetylCoA_ox->TCA_Cycle CoA_Biosynthesis Pantothenate Pantothenate (Vitamin B5) Phosphopantothenate 4'-Phosphopantothenate Pantothenate->Phosphopantothenate Pantothenate Kinase (PanK) Phosphopantothenoylcysteine 4'-Phospho-N- pantothenoylcysteine Phosphopantothenate->Phosphopantothenoylcysteine Phosphopantothenoylcysteine Synthetase (PPCS) Phosphopantetheine 4'-Phosphopantetheine Phosphopantothenoylcysteine->Phosphopantetheine Phosphopantothenoylcysteine Decarboxylase (PPCDC) DephosphoCoA Dephospho-CoA Phosphopantetheine->DephosphoCoA Phosphopantetheine Adenylyltransferase (PPAT) CO2 CO2 Phosphopantetheine->CO2 CoA Coenzyme A DephosphoCoA->CoA Dephospho-CoA Kinase (DPCK) ATP1 ATP ADP1 ADP ATP1->ADP1 Cysteine Cysteine Cysteine->Phosphopantothenoylcysteine ATP2 ATP ADP2 ADP ATP2->ADP2 ATP3 ATP PPi PPi ATP3->PPi ATP4 ATP ADP3 ADP ATP4->ADP3 CoA_Purification_Workflow Yeast Yeast Cells Extraction Hot Water Extraction Yeast->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Filtration Filtration Centrifugation1->Filtration Adsorption Adsorption to Charcoal Filtration->Adsorption Elution Elution with Aqueous Pyridine Adsorption->Elution Precipitation Acetone Precipitation Elution->Precipitation PurifiedCoA Purified Coenzyme A Precipitation->PurifiedCoA

References

Metabolic Fates of Pantothenic Acid: A Guide to Precursors, Derivatives, and Coenzyme A Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pantothenic acid, also known as vitamin B5, is a water-soluble vitamin essential for all known forms of life.[1][2] Its name, derived from the Greek "pantothen," meaning "from everywhere," reflects its widespread availability in various foods.[3][4] The primary and most critical function of this compound is to serve as the exclusive precursor for the biosynthesis of Coenzyme A (CoA) and the prosthetic group of Acyl Carrier Protein (ACP).[2][5][6] CoA is a central and indispensable cofactor in intermediary metabolism, participating in over 70 enzymatic pathways, including the synthesis and oxidation of fatty acids, the operation of the tricarboxylic acid (TCA) cycle, and the synthesis of lipids, neurotransmitters, and hormones.[3][7][8] This technical guide provides an in-depth exploration of the metabolic precursors of this compound, its conversion into the biologically active Coenzyme A, and the functions of its key derivatives. It is intended for researchers, scientists, and professionals in drug development who are focused on metabolic pathways and their therapeutic potential.

De Novo Biosynthesis of this compound

While humans and other animals must obtain this compound from their diet, most bacteria, archaea, and plants can synthesize it de novo.[3][7][9] The synthesis pathway involves the condensation of two key precursors: β-alanine and D-pantoate.[9][10]

  • β-alanine synthesis : This precursor is derived from the amino acid L-aspartate, which undergoes decarboxylation catalyzed by aspartate-α-decarboxylase (PanD).[9][10]

  • D-pantoate synthesis : The synthesis of D-pantoate begins with α-ketoisovalerate, an intermediate in the biosynthesis of valine.[10] α-ketoisovalerate is first converted to α-ketopantoate by ketopantoate hydroxymethyltransferase (PanB).[10] Subsequently, α-ketopantoate is reduced to D-pantoate by ketopantoate reductase (PanE), a reaction that utilizes NADPH.[10]

The final step is the ATP-dependent condensation of D-pantoate and β-alanine, a reaction catalyzed by pantothenate synthetase (PanC), to form this compound.[10]

Diagram 1: De Novo Biosynthesis of this compound.

The Canonical Pathway: Conversion of this compound to Coenzyme A

In all organisms, the conversion of this compound into CoA is a conserved five-step enzymatic pathway that requires this compound, cysteine, and four molecules of ATP.[3][7][9]

  • Phosphorylation of Pantothenate : The pathway is initiated by the phosphorylation of this compound to 4'-phosphopantothenate. This is the committed and primary regulatory step, catalyzed by pantothenate kinase (PanK or CoaA).[3][5][10] This step is subject to feedback inhibition by CoA and its thioesters (e.g., acetyl-CoA), which competitively inhibit PanK activity.[7][11][12][13]

  • Addition of Cysteine : Phosphopantothenoylcysteine synthetase (PPCS or CoaB) catalyzes the addition of a cysteine molecule to 4'-phosphopantothenate, forming 4'-phospho-N-pantothenoylcysteine (PPC). This reaction is coupled with ATP hydrolysis.[3][7]

  • Decarboxylation : PPC is then decarboxylated by phosphopantothenoylcysteine decarboxylase (PPCDC or CoaC) to produce 4'-phosphopantetheine.[10][12]

  • Adenylylation : 4'-phosphopantetheine is adenylylated by phosphopantetheine adenylyltransferase (PPAT or CoaD), which transfers an AMP moiety from ATP to form dephospho-CoA.[7][10]

  • Final Phosphorylation : The final step is the phosphorylation of the 3'-hydroxyl group of the ribose moiety of dephospho-CoA by dephospho-CoA kinase (DPCK or CoaE) to yield the final product, Coenzyme A.[7]

In mammals, the last two steps are catalyzed by a bifunctional enzyme known as Coenzyme A Synthase (COASY).[7]

pan This compound (Vitamin B5) p_pan 4'-Phosphopantothenate pan->p_pan Pantothenate Kinase (PanK) [CoaA] ppc 4'-Phospho-N- pantothenoylcysteine p_pan->ppc PPCS [CoaB] adp1 ADP p_pan->adp1 p_pantetheine 4'-Phosphopantetheine ppc->p_pantetheine PPCDC [CoaC] adp_pi ADP + Pi ppc->adp_pi dephospho_coa Dephospho-CoA p_pantetheine->dephospho_coa PPAT [CoaD] co2 CO₂ p_pantetheine->co2 coa Coenzyme A dephospho_coa->coa DPCK [CoaE] ppi PPi dephospho_coa->ppi coa->pan Feedback Inhibition adp2 ADP coa->adp2 atp1 ATP atp1->p_pan cys Cysteine cys->ppc atp2 ATP atp2->ppc atp3 ATP atp3->dephospho_coa atp4 ATP atp4->coa

Diagram 2: Canonical Pathway of Coenzyme A Biosynthesis.

Key Derivatives and Their Functions

Coenzyme A (CoA)

CoA is a highly versatile molecule that acts as a carrier of acyl groups, most notably as acetyl-CoA.[7] Its functions are central to metabolism:

  • Energy Metabolism : Acetyl-CoA is the entry point for the TCA cycle, where it is oxidized to produce ATP.[3] It is also crucial for the β-oxidation of fatty acids.[1]

  • Biosynthesis : Acetyl-CoA is a fundamental building block for the synthesis of fatty acids, cholesterol, steroid hormones, and the neurotransmitter acetylcholine.[1]

  • Acylation and Acetylation : CoA is involved in acylation and acetylation reactions that modify proteins, affecting signal transduction and enzyme function.[3]

4'-Phosphopantetheine

This intermediate of CoA synthesis also functions as a prosthetic group, covalently attached to a conserved serine residue of specific carrier proteins.[1][2] It acts as a "swinging arm" to shuttle reaction intermediates between active sites within multi-enzyme complexes.[1] The most prominent example is Acyl Carrier Protein (ACP), which is essential for fatty acid synthesis.[3] The transfer of the 4'-phosphopantetheinyl moiety from CoA to an apo-enzyme is required to convert it into a fully active holo-enzyme.[1]

Pantethine

Pantethine is a dimeric form of pantetheine (a derivative of this compound) linked by a disulfide bond. It is available as a dietary supplement and has been studied for its potential to lower cholesterol and triglyceride levels.[14][15]

Salvage Pathways

In addition to de novo synthesis, cells utilize salvage pathways to recycle CoA and its precursors. When found in foods, most this compound exists as CoA or bound to ACP.[3] For absorption, these forms must be hydrolyzed to free this compound.[3][13]

  • Intestinal Digestion : In the intestinal lumen, CoA and ACP are hydrolyzed to 4'-phosphopantetheine.[3]

  • Dephosphorylation : 4'-phosphopantetheine is dephosphorylated to pantetheine.[3]

  • Hydrolysis : The intestinal enzyme pantetheinase hydrolyzes pantetheine into free this compound and cysteamine.[3][8][13]

  • Absorption : Free this compound is then absorbed by intestinal cells via a sodium-dependent active transporter.[3]

Inside the cell, a similar degradation of CoA can occur, releasing 4'-phosphopantetheine, which can be recycled back into the CoA synthesis pathway, bypassing the first three steps.[5][16] This salvage mechanism provides an efficient route to replenish the cellular CoA pool.

cluster_lumen Intestinal Lumen / Dietary Intake cluster_cell Intestinal Cell / Target Cell diet_coa Dietary CoA / ACP p_pantetheine_lumen 4'-Phosphopantetheine diet_coa->p_pantetheine_lumen Hydrolysis pantetheine_lumen Pantetheine p_pantetheine_lumen->pantetheine_lumen Phosphatase pan_lumen This compound pantetheine_lumen->pan_lumen Pantetheinase pan_cell This compound pan_lumen->pan_cell Absorption (SMVT Transporter) coa_synth_path Canonical CoA Biosynthesis Pathway (5 Steps) pan_cell->coa_synth_path coa_cell Coenzyme A Pool coa_synth_path->coa_cell p_pantetheine_cell 4'-Phosphopantetheine coa_cell->p_pantetheine_cell CoA Turnover (Hydrolase) p_pantetheine_cell->coa_cell Recycle (PPAT, DPCK)

Diagram 3: this compound Absorption and Salvage Pathway.

Quantitative Metabolic Data

Understanding the kinetics and concentrations of the metabolites and enzymes in the pantothenate metabolic network is crucial for research and drug development.

Table 1: Kinetic Parameters of Human Pantothenate Kinase 3 (PanK3) Data from product inhibition experiments indicating an ordered kinetic mechanism with ATP as the leading substrate.

SubstrateKM (µM)InhibitorInhibition TypeReference
ATP311 ± 53ADPCompetitive vs. ATP[17]
Pantothenate14 ± 0.1ADPMixed-type vs. Pantothenate[17]

Table 2: IC₅₀ Values of Inhibitor PZ-2891 Against Pantothenate Kinase Isoforms IC₅₀ values determined using a radiochemical kinase assay.

IsoformIC₅₀ (nM)Reference
Human PANK1β40.2 ± 4.4[18]
Human PANK20.7 ± 0.08[18]
Human PANK31.3 ± 0.2[18]
Mouse PanK1β48.7 ± 5.1[18]
Mouse PanK21.0 ± 0.1[18]
Mouse PanK31.9 ± 0.2[18]

Table 3: Age- and Sex-Specific Reference Intervals for Serum Vitamin B5 (ng/mL) Data from a cross-sectional study in a pediatric population using LC-MS/MS.

Age GroupMaleFemaleReference
1–5 years31.57–169.3131.10–166.20[19]
6–11 years24.23–127.5723.93–114.79[19]
≥12 years25.36–95.3718.56–122.55[19]

Key Experimental Protocols

Detailed and robust experimental methods are essential for studying the metabolism of this compound. Below are summaries of key assay methodologies.

Protocol 1: Pantothenate Kinase (PanK) Activity Assay (Radiometric)

This assay measures the ability of PanK to phosphorylate radiolabeled pantothenate. It is a highly sensitive method for determining enzyme kinetics and inhibitor efficacy.[20][21]

Methodology:

  • Reaction Mixture Preparation : Prepare a reaction buffer containing Tris-HCl, MgCl₂, ATP, and the enzyme source (e.g., purified PanK or cell lysate).

  • Initiation : Start the reaction by adding D-[1-¹⁴C]pantothenate to the reaction mixture. For inhibitor studies, the compound of interest is pre-incubated with the enzyme.

  • Incubation : Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.

  • Termination : Stop the reaction by adding a quenching agent, such as Somogyi reagent, which precipitates the unreacted [¹⁴C]pantothenate along with the protein.[20]

  • Separation : Centrifuge the samples to pellet the precipitate. The supernatant contains the product, [¹⁴C]4'-phosphopantothenate.

  • Quantification : Measure the radioactivity in an aliquot of the supernatant using a liquid scintillation counter. The amount of radioactivity is directly proportional to the PanK activity.

prep 1. Prepare Reaction Mix (Buffer, ATP, MgCl₂, Enzyme, ±Inhibitor) init 2. Initiate Reaction (Add [¹⁴C]Pantothenate) prep->init incubate 3. Incubate (e.g., 37°C for 15 min) init->incubate terminate 4. Terminate Reaction (Add Somogyi Reagent) incubate->terminate separate 5. Separate Product (Centrifuge to pellet substrate) terminate->separate quantify 6. Quantify Product (Scintillation counting of supernatant) separate->quantify analyze 7. Analyze Data (Calculate activity, IC₅₀, Km) quantify->analyze

Diagram 4: Experimental Workflow for a Radiometric PanK Assay.
Protocol 2: Coenzyme A (CoA) Quantification Assay (Colorimetric/Fluorometric)

This assay provides a simple and high-throughput method to measure total CoA levels in biological samples.[22][23]

Methodology:

  • Sample Preparation : Homogenize tissue or cell samples in an appropriate buffer. Deproteinize the sample, for example, by passing it through a 10 kDa molecular weight cutoff spin column.[24]

  • Step 1 - Acyl-CoA Formation : In the first enzymatic step, CoA is converted to acyl-CoA by Acyl-CoA Synthetase in the presence of a substrate.

  • Step 2 - Oxidation & Detection : In the second step, Acyl-CoA Oxidase acts on the newly formed acyl-CoA, producing an enoyl-CoA and hydrogen peroxide (H₂O₂).[22][23]

  • Signal Generation : The resulting H₂O₂ reacts with a specific probe (e.g., OxiRed Probe) in the presence of a peroxidase to generate a colored or fluorescent product.[22]

  • Measurement : Read the absorbance (e.g., at 570 nm) or fluorescence (e.g., Ex/Em = 535/587 nm) using a microplate reader.

  • Quantification : Determine the CoA concentration by comparing the signal to a standard curve generated with known concentrations of CoA.

prep 1. Prepare Sample (Homogenize, Deproteinize) step1 2. Convert CoA to Acyl-CoA (Add Acyl-CoA Synthetase Mix) prep->step1 step2 3. Generate H₂O₂ (Add Acyl-CoA Oxidase Mix) step1->step2 signal 4. Generate Signal (H₂O₂ reacts with Probe) step2->signal measure 5. Measure Signal (Absorbance or Fluorescence) signal->measure quantify 6. Quantify CoA (Compare to Standard Curve) measure->quantify

Diagram 5: Workflow for a Fluorometric/Colorimetric CoA Assay.

Conclusion

This compound is a vital nutrient whose metabolic significance is defined by its role as the sole precursor to Coenzyme A. The biosynthetic pathway converting this compound to CoA is a highly conserved and tightly regulated process, with pantothenate kinase serving as the key control point. The derivatives of this pathway, particularly CoA and the 4'-phosphopantetheine prosthetic group, are fundamental to hundreds of metabolic reactions essential for cellular energy, biosynthesis, and signaling. A thorough understanding of these metabolic pathways, supported by robust quantitative data and experimental protocols, is critical for researchers investigating metabolic diseases, developing novel antimicrobial agents targeting these unique pathways, and exploring the therapeutic potential of this compound derivatives.

References

Characterization of Pantothenate Transporter Proteins: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the structure, function, and experimental analysis of transporters crucial for the uptake of vitamin B5.

Pantothenate (vitamin B5) is an essential nutrient for all living organisms, serving as the precursor for the biosynthesis of coenzyme A (CoA), a vital cofactor in numerous metabolic pathways.[1][2] The transport of pantothenate across cellular membranes is a critical process mediated by a diverse family of transporter proteins. Understanding the molecular characteristics of these transporters is paramount for elucidating fundamental cellular processes and for the development of novel therapeutic agents, particularly in the fields of infectious diseases and oncology. This technical guide provides a comprehensive overview of the characterization of pantothenate transporter proteins, with a focus on their classification, structure-function relationships, and the experimental methodologies employed in their investigation.

Classification and Diversity of Pantothenate Transporters

Pantothenate transporters are a functionally conserved but structurally diverse group of membrane proteins found across all domains of life. They can be broadly categorized based on their energy coupling mechanisms and substrate specificities.

Prokaryotic Transporters:

  • Energy-Coupling Factor (ECF) Transporters: A prominent family in prokaryotes, ECF transporters are a subclass of ATP-binding cassette (ABC) transporters.[3][4][5] They utilize the energy from ATP hydrolysis to drive the uptake of essential micronutrients, including B-vitamins like pantothenate.[3][4][5] A notable example is the ECF transporter for pantothenate (PanT) from Streptococcus pneumoniae.[3][4][5] These transporters are considered promising targets for anti-infective drugs.[3][4][5] Structurally, ECF transporters consist of four domains: two cytoplasmic ATPases (EcfA and EcfA'), a membrane-embedded substrate-binding protein (EcfS or S-component), and a transmembrane protein (EcfT) that links the other components.[4]

  • Major Facilitator Superfamily (MFS) Transporters: This superfamily includes transporters like PanF in E. coli, which is a cation-dependent permease.[1] VdPAT1 from the phytopathogenic fungus Verticillium dahliae is another example, belonging to the MFS superfamily and essential for its growth and pathogenicity.[6]

Eukaryotic Transporters:

  • Sodium-Dependent Multivitamin Transporters (SMVT): In mammals, the primary mechanism for pantothenate uptake is through the sodium-dependent multivitamin transporter (SMVT), encoded by the SLC5A6 gene.[7] This transporter is unique in its ability to transport three unrelated water-soluble vitamins: pantothenate, biotin, and lipoate.[7] The transport process is active, energized by both the transmembrane sodium ion gradient and the membrane potential.[7] SMVT is ubiquitously expressed in mammalian tissues, highlighting its physiological importance.[7]

  • Proton-Coupled Transporters: In the human malaria parasite Plasmodium falciparum, pantothenate uptake is mediated by a novel H+-coupled transporter, PfPAT.[8][9][10][11] This transporter has a low affinity for pantothenate and is distinct from the Na+-coupled transporters found in mammalian cells, making it an attractive drug target.[8][10][11]

  • Plant Transporters: In plants, the pantothenate synthesis pathway is compartmentalized, necessitating the transport of intermediates across different organelles.[12] The BASS1 protein in Arabidopsis thaliana has been identified as a plastidial pantoate transporter, playing a potential role in pantothenate synthesis.[12][13]

Quantitative Data on Pantothenate Transporters

The functional characterization of pantothenate transporters involves the determination of key kinetic and binding parameters. This data is crucial for comparing transporter efficiency, understanding substrate specificity, and evaluating the potency of potential inhibitors.

TransporterOrganismSubstrate(s)Km (µM)Vmax (pmol/mg protein/min)Ion-dependencyInhibitorsReference(s)
SMVTHuman (placental choriocarcinoma cells)Pantothenate, Biotin, Lipoate2.1 ± 0.234.1 ± 1.2Na+-[14]
PfPATPlasmodium falciparumPantothenate~23,000-H+Phloretin, p-chloromercuribenzene sulfonate[9][10][11]
PanSSalmonella entericaKetopantoate, Pantoate----[15]

Note: The Vmax value for SMVT was converted from pmol/mg of protein per 10 min to per min.

Experimental Protocols for Transporter Characterization

A variety of experimental techniques are employed to characterize the structure and function of pantothenate transporters. Below are detailed methodologies for some of the key experiments.

Expression and Purification of Transporter Proteins

Objective: To produce sufficient quantities of the transporter protein for functional and structural studies.

Methodology:

  • Cloning and Expression: The gene encoding the pantothenate transporter is cloned into a suitable expression vector (e.g., pET vector for E. coli expression). The vector often includes an affinity tag (e.g., His-tag) for purification. The plasmid is then transformed into a suitable expression host.

  • Cell Culture and Induction: The expression host is cultured to a desired cell density. Protein expression is then induced by adding an appropriate inducer (e.g., IPTG for the lac operon-based systems).

  • Membrane Preparation: Cells are harvested and lysed. The cell membrane fraction containing the overexpressed transporter is isolated by ultracentrifugation.

  • Solubilization: The membrane proteins are solubilized from the lipid bilayer using a suitable detergent (e.g., DDM, LDAO).

  • Affinity Chromatography: The solubilized protein is purified using affinity chromatography based on the engineered tag (e.g., Ni-NTA resin for His-tagged proteins).

  • Size-Exclusion Chromatography: Further purification and assessment of the oligomeric state of the protein are performed using size-exclusion chromatography.

Transport Activity Assay using Proteoliposomes

Objective: To measure the transport activity of the purified protein in a controlled lipid environment. This is considered a gold-standard method for validating transporter function.[16]

Methodology:

  • Proteoliposome Reconstitution: The purified transporter protein is reconstituted into artificial lipid vesicles (liposomes) at a specific protein-to-lipid ratio (e.g., 1:125).[4][5] The liposomes are prepared with a defined internal buffer composition.

  • Transport Initiation: The proteoliposomes are incubated with a radiolabeled substrate (e.g., [3H]pantothenate) in an external buffer. Transport is initiated by the addition of an energy source, such as MgATP for ECF transporters.[4][5]

  • Time-course Measurement: Aliquots of the reaction mixture are taken at different time points and the reaction is stopped (e.g., by rapid filtration on ice-cold buffer).

  • Quantification: The amount of radiolabeled substrate accumulated inside the proteoliposomes is measured using scintillation counting.

  • Data Analysis: The initial rate of uptake is calculated from the time-course data. Kinetic parameters (Km and Vmax) can be determined by measuring the uptake at various substrate concentrations.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To measure the binding affinity of substrates or inhibitors to the transporter protein in real-time.

Methodology:

  • Chip Preparation: The purified transporter protein is immobilized on the surface of an SPR sensor chip.

  • Analyte Injection: A solution containing the analyte (e.g., a potential inhibitor) at various concentrations is flowed over the chip surface.

  • Signal Detection: The binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

  • Data Analysis: The binding data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) is calculated (KD = kd/ka).

Genetic Complementation Assay

Objective: To functionally validate a putative transporter gene by its ability to rescue a growth defect in a mutant strain that lacks the endogenous transporter.

Methodology:

  • Mutant Strain: A mutant strain of an organism (e.g., E. coli, Saccharomyces cerevisiae) that is deficient in the uptake of pantothenate and cannot grow on a medium with low concentrations of this vitamin is used.[8][9][17]

  • Transformation: The mutant strain is transformed with a plasmid carrying the putative pantothenate transporter gene under the control of an appropriate promoter. A control transformation with an empty vector is also performed.

  • Growth Assay: The transformed cells are plated on a minimal medium containing a low, growth-limiting concentration of pantothenate.

  • Analysis: Complementation is confirmed if the cells expressing the putative transporter gene show restored growth compared to the cells with the empty vector.[8][9][17]

Visualizing Workflows and Pathways

Diagrams are essential for visualizing complex biological processes and experimental workflows. The following diagrams are generated using the DOT language for Graphviz.

Experimental_Workflow_for_Transporter_Characterization cluster_cloning Gene Cloning & Expression cluster_purification Protein Purification cluster_functional_assays Functional Characterization Cloning Clone Gene into Expression Vector Transformation Transform into Expression Host Cloning->Transformation Complementation Genetic Complementation Cloning->Complementation Induction Induce Protein Expression Transformation->Induction MembranePrep Membrane Preparation Induction->MembranePrep Solubilization Detergent Solubilization MembranePrep->Solubilization AffinityChrom Affinity Chromatography Solubilization->AffinityChrom SizeExclusion Size-Exclusion Chromatography AffinityChrom->SizeExclusion Proteoliposomes Proteoliposome Reconstitution & Assay SizeExclusion->Proteoliposomes SPR Surface Plasmon Resonance (SPR) SizeExclusion->SPR ECF_Transporter_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EcfS EcfS (Substrate-binding) EcfT EcfT (Transmembrane) EcfS->EcfT EcfA EcfA/A' (ATPases) EcfT->EcfA Pantothenate_in Pantothenate (Intracellular) EcfT->Pantothenate_in Translocation ADP 2 ADP + 2 Pi EcfA->ADP Hydrolysis ATP 2 ATP ATP->EcfA Pantothenate_out Pantothenate (Extracellular) Pantothenate_out->EcfS Binding Pantothenate_Metabolism_in_P_falciparum cluster_transport Transport cluster_metabolism Metabolism Host_RBC Host Red Blood Cell PfPAT PfPAT (H+ symporter) Host_RBC->PfPAT Transport into parasite Parasite Parasite (P. falciparum) Pantothenate_int Intracellular Pantothenate Parasite->Pantothenate_int Pantothenate_ext Extracellular Pantothenate NPP New Permeation Pathways Pantothenate_ext->NPP Uptake into RBC NPP->Host_RBC PfPAT->Parasite CoA_biosynthesis CoA Biosynthesis (5 enzymatic steps) Pantothenate_int->CoA_biosynthesis CoA Coenzyme A CoA_biosynthesis->CoA

References

An In-depth Technical Guide on the Function and Regulation of Pantothenate Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantothenate kinase (PanK) is a critical enzyme that catalyzes the initial and rate-limiting step in the biosynthesis of Coenzyme A (CoA), an essential cofactor in all living organisms. CoA plays a pivotal role in numerous metabolic processes, including the citric acid cycle, fatty acid metabolism, and the synthesis of various biomolecules. Due to its central role in cellular metabolism, the function and activity of PanK are tightly regulated. In mammals, four distinct isoforms of PanK (PanK1α, PanK1β, PanK2, and PanK3) are expressed from three genes, each with unique regulatory properties and subcellular localizations. Dysregulation of PanK activity is associated with several human diseases, most notably Pantothenate Kinase-Associated Neurodegeneration (PKAN), a rare genetic disorder caused by mutations in the PANK2 gene. This technical guide provides a comprehensive overview of the function, structure, and intricate regulatory mechanisms of pantothenate kinase, with a focus on the mammalian isoforms. It includes a compilation of quantitative data on enzyme kinetics and inhibitor sensitivities, detailed experimental protocols for key assays, and visual representations of regulatory pathways and experimental workflows to serve as a valuable resource for researchers and professionals in drug development.

Introduction to Pantothenate Kinase

Pantothenate kinase (EC 2.7.1.33) catalyzes the phosphorylation of pantothenate (vitamin B5) to 4'-phosphopantothenate, utilizing a molecule of ATP as the phosphate donor. This reaction is the committed step in the universal five-step CoA biosynthetic pathway.[1][2][3] The subsequent enzymatic reactions lead to the formation of CoA, a vital cofactor for a multitude of biochemical reactions involving the transfer of acyl groups.[2][4]

The regulation of CoA levels is crucial for maintaining cellular homeostasis, and PanK serves as the primary control point in this pathway.[3][5] The activity of PanK is modulated by feedback inhibition from CoA and its thioesters, such as acetyl-CoA.[2][5][6] This allosteric regulation allows the cell to adjust the rate of CoA synthesis in response to its metabolic state.

In mammals, the PanK family consists of four isoforms: PanK1α and PanK1β, which are splice variants of the PANK1 gene, and PanK2 and PanK3, encoded by the PANK2 and PANK3 genes, respectively.[6][7] These isoforms share a highly conserved catalytic core but differ in their N-terminal regions, which influences their regulatory properties and subcellular distribution.[2][6]

  • PanK1α: Primarily localized to the nucleus.[2]

  • PanK1β: Found in the cytosol.[2]

  • PanK2: The human isoform is targeted to the mitochondria and nucleus, while the mouse isoform is cytosolic.[2][6]

  • PanK3: Predominantly a cytosolic enzyme.[2]

Mutations in the PANK2 gene that lead to a loss or reduction of PanK2 protein function are the cause of Pantothenate Kinase-Associated Neurodegeneration (PKAN), a debilitating neurological disorder characterized by iron accumulation in the brain.[8][9] This link to human disease underscores the importance of understanding the function and regulation of PanK for the development of potential therapeutic interventions.

Catalytic Mechanism and Structure

Mammalian pantothenate kinases (PanK-II type) function as homodimers.[5] The catalytic mechanism is proposed to be a concerted process with a dissociative transition state.[2] The reaction follows an ordered kinetic mechanism where ATP binds first, followed by pantothenate.[5][10] After the phosphoryl transfer, 4'-phosphopantothenate is released, followed by ADP.[6]

Key residues in the active site are involved in binding ATP and pantothenate and facilitating the phosphoryl transfer. Aspartate, asparagine, histidine, and arginine residues play crucial roles in catalysis.[2] Specifically, a conserved lysine residue is essential for ATP binding.[2]

The three-dimensional structures of human PanK1α and PanK3 in complex with the feedback inhibitor acetyl-CoA have been determined.[11] These structures reveal that each monomer adopts a fold characteristic of the actin kinase superfamily. The inhibitor-bound structures provide a molecular basis for the allosteric regulation by CoA thioesters, showing how acetyl-CoA binding can induce a conformational change that prevents ATP from accessing the active site.[11]

Quantitative Data

Kinetic Parameters of Mammalian Pantothenate Kinase Isoforms

The kinetic properties of the PanK isoforms vary, reflecting their distinct regulatory roles in different cellular compartments and tissues. The Michaelis-Menten constant (Km) for the substrates ATP and pantothenate, and the maximum reaction velocity (Vmax) are key parameters for characterizing enzyme activity.

IsoformSubstrateKm (µM)Vmax (pmol/min/mg)OrganismReference
PanK2 Pantothenate25.492.0Human[12]
ATP63.690.2Human[12]
PanK3 Pantothenate14 ± 0.1-Human[5]
ATP311 ± 53-Human[5]
ATP (mutant S195V)191 ± 27-Human[5]
Pantothenate (mutant S195V)151 ± 16-Human[5]
PanK (Aspergillus nidulans) Pantothenate60-Fungus[13]
ATP145-Fungus[13]
PanK-III (Thermotoga maritima) Pantothenate40.3 ± 3.3-Bacterium[14]
ATP6040 ± 710-Bacterium[14]

Note: Vmax values for all human isoforms were not consistently available in the literature under comparable conditions. The provided Vmax for PanK2 is from a specific study and may not be directly comparable to other isoforms without further standardization.

Inhibitory Constants (IC50) of Modulators for Mammalian PanK Isoforms

The sensitivity of PanK isoforms to various inhibitors is a critical aspect of their regulation and a key consideration for drug development. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

InhibitorPanK1β IC50 (µM)PanK2 IC50 (µM)PanK3 IC50 (µM)Reference
Acetyl-CoA ~5~0.11[2][7]
PANKi 0.0700.0920.025[12]
Fusidic acid --0.1[15]
Rosiglitazone --2.9[15]
Pioglitazone --5.3[15]
Glyburide --8.5[15]
Glipizide --8.5[15]
PZ-2724 --1.1[16]

Regulation of Pantothenate Kinase

The activity and expression of pantothenate kinases are tightly controlled at multiple levels, including allosteric regulation, transcriptional control, and potentially post-translational modifications.

Allosteric Regulation

The primary mechanism for the rapid control of PanK activity is allosteric feedback inhibition by CoA and its thioesters, particularly acetyl-CoA.[2][5][6] This inhibition is competitive with respect to ATP, with acetyl-CoA binding to a site that overlaps with the ATP binding pocket, thereby preventing the binding of the substrate.[6] The different PanK isoforms exhibit varying sensitivities to acetyl-CoA inhibition, which reflects their adaptation to the metabolic environments of their respective subcellular locations.[2][7] For instance, the mitochondrial PanK2 is the most stringently inhibited isoform, consistent with the high concentrations of acetyl-CoA in the mitochondria.[2][17]

Conversely, long-chain acyl-carnitines, such as palmitoylcarnitine, have been found to activate PanK2 by competitively antagonizing the inhibition by acetyl-CoA.[17][18] This provides a mechanism for upregulating CoA biosynthesis in response to an increased demand for β-oxidation.

Allosteric_Regulation cluster_reaction ATP ATP PanK_inactive PanK (Inactive) ATP->PanK_inactive Binds & Activates Pantothenate Pantothenate PanK_active PanK (Active) Phosphopantothenate 4'-Phosphopantothenate PanK_active->Phosphopantothenate Catalyzes CoA CoA Biosynthesis Phosphopantothenate->CoA AcetylCoA Acetyl-CoA CoA->AcetylCoA AcetylCoA->PanK_active Feedback Inhibition AcylCarnitine Acyl-Carnitine AcylCarnitine->AcetylCoA Antagonizes

Allosteric regulation of Pantothenate Kinase.
Transcriptional Regulation

The expression of the PANK genes is also subject to transcriptional control, allowing for long-term adaptation to cellular needs.

  • PANK1: The expression of the PANK1 gene, particularly the PanK1α isoform, is regulated by the peroxisome proliferator-activated receptor alpha (PPARα).[19] Agonists of PPARα, such as the hypolipidemic drug bezafibrate, can increase the transcription of PANK1α, leading to higher levels of the PanK1α protein and an overall increase in cellular CoA content.[5] The tumor suppressor protein p53 has also been shown to play a role in regulating energy homeostasis through the transcriptional control of PANK1.[20][21]

  • PANK2: The promoter region of the PANK2 gene contains binding sites for several transcription factors, including c-Myb, C/EBPbeta, POU2F1a, and RORalpha2, suggesting a complex regulatory network.[1] Furthermore, pantothenate itself has been observed to upregulate PANK2 gene expression or enhance transcript stabilization in certain cellular models.[22]

Transcriptional_Regulation PPARa PPARα PANK1_gene PANK1 Gene PPARa->PANK1_gene Activates transcription p53 p53 p53->PANK1_gene Regulates transcription PanK1_protein PanK1 Protein PANK1_gene->PanK1_protein Expression cMyb c-Myb PANK2_gene PANK2 Gene cMyb->PANK2_gene Binds to promoter CEBPb C/EBPβ CEBPb->PANK2_gene Binds to promoter PanK2_protein PanK2 Protein PANK2_gene->PanK2_protein Expression Pantothenate Pantothenate Pantothenate->PANK2_gene Upregulates expression

Transcriptional regulation of PANK1 and PANK2 genes.
Post-Translational Modifications

Post-translational modifications (PTMs) are crucial for regulating the activity, stability, and localization of many enzymes. While the role of PTMs in regulating PanK is an emerging area of research, some evidence suggests their involvement.

  • Acetylation: Reduced levels of CoA, resulting from impaired PanK function, have been shown to lead to decreased acetylation of proteins such as tubulin and histones.[4] This indicates a link between PanK activity, acetyl-CoA availability, and the cellular acetylation landscape.

  • Interaction with PINK1: The Drosophila homolog of PanK2, Fumble (fbl), has been shown to interact genetically with PINK1, a key regulator of mitochondrial quality control.[23] This interaction suggests a potential role for PanK2 in mitophagy and hints at possible regulation through phosphorylation or other PTMs within this pathway. Studies have also revealed that PANK2 and PANK4 are substrates for the PI3K effector kinase AKT, although the functional consequences of this phosphorylation are still being investigated.[22]

Further research is needed to fully elucidate the specific PTMs that directly modify PanK isoforms and the kinases, phosphatases, and other enzymes involved in these regulatory processes.

Experimental Protocols

Radiometric Pantothenate Kinase Activity Assay

This assay measures the incorporation of a radiolabeled phosphate group from [γ-32P]ATP into pantothenate, catalyzed by PanK.

Materials:

  • Purified PanK enzyme

  • [γ-32P]ATP

  • Pantothenate solution

  • Kinase reaction buffer (e.g., 100 mM Tris-HCl pH 7.4, 10 mM MgCl2)

  • Stopping solution (e.g., 10% acetic acid in 95% ethanol)

  • DE81 ion-exchange filter paper discs

  • Wash buffer (e.g., 1% acetic acid in 95% ethanol)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare the kinase reaction mixture in a microcentrifuge tube or multi-well plate. A typical reaction mixture (40 µL total volume) contains:

    • 10 mM MgCl2

    • 2.5 mM ATP (spiked with [γ-32P]ATP)

    • 5 µM pantothenate

    • 100 mM Tris-HCl, pH 7.4

    • Test compound (inhibitor or activator) or vehicle control (e.g., DMSO)

    • Purified PanK enzyme (added last to initiate the reaction)

  • Initiate the reaction by adding the PanK enzyme and incubate at 37°C for a defined period (e.g., 60 minutes).

  • Terminate the reaction by adding 4 µL of the stopping solution.

  • Spot the reaction mixture onto a DE81 filter disc.

  • Wash the filter discs thoroughly with the wash buffer (e.g., three times) to remove unreacted [γ-32P]ATP. The phosphorylated pantothenate will remain bound to the ion-exchange paper.

  • Dry the filter discs completely.

  • Place each dried disc into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • The amount of radioactivity detected is proportional to the PanK activity. For inhibitor studies, IC50 values can be calculated by measuring activity over a range of inhibitor concentrations.

Radiometric_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, MgCl2, [γ-32P]ATP, Pantothenate, Compound) Start->Prepare_Mixture Add_Enzyme Add PanK Enzyme Prepare_Mixture->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction (Add Acetic Acid/Ethanol) Incubate->Stop_Reaction Spot_on_Filter Spot on DE81 Filter Disc Stop_Reaction->Spot_on_Filter Wash_Filter Wash Filter Discs (Remove unreacted ATP) Spot_on_Filter->Wash_Filter Dry_Filter Dry Filter Discs Wash_Filter->Dry_Filter Scintillation_Counting Scintillation Counting Dry_Filter->Scintillation_Counting Analyze_Data Analyze Data (Calculate Activity/IC50) Scintillation_Counting->Analyze_Data End End Analyze_Data->End

Workflow for the Radiometric Pantothenate Kinase Assay.
Luminescence-Based High-Throughput Screening (HTS) Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies PanK activity by measuring the amount of ADP produced in the kinase reaction. It is a two-step process that is well-suited for high-throughput screening of compound libraries.[1][15][20]

Materials:

  • Purified PanK enzyme

  • ATP

  • Pantothenate solution

  • Kinase reaction buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Multi-well plates (e.g., 384-well, white)

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Dispense the test compounds and controls into the wells of a multi-well plate.

    • Prepare a master mix containing the PanK enzyme, pantothenate, and kinase reaction buffer.

    • Add the master mix to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Step 1: ATP Depletion. Add ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate at room temperature for approximately 40 minutes.

    • Step 2: ADP to ATP Conversion and Luminescence Generation. Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP produced in the kinase reaction into ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence in each well using a plate-reading luminometer.

    • The luminescent signal is directly proportional to the amount of ADP produced and therefore to the PanK activity.

    • For HTS, hits (inhibitors or activators) are identified based on a significant deviation of their signal from the control wells.

Luminescence_Assay_Workflow Start Start Dispense_Compounds Dispense Compounds/Controls into Multi-well Plate Start->Dispense_Compounds Prepare_Kinase_Mix Prepare Kinase Reaction Mix (PanK, Pantothenate, Buffer) Dispense_Compounds->Prepare_Kinase_Mix Add_Kinase_Mix Add Kinase Mix to Wells Prepare_Kinase_Mix->Add_Kinase_Mix Add_ATP Add ATP to Initiate Reaction Add_Kinase_Mix->Add_ATP Incubate_Kinase_Rxn Incubate (e.g., 60 min) Add_ATP->Incubate_Kinase_Rxn Add_ADPGlo_Reagent Add ADP-Glo™ Reagent (Stop Rxn, Deplete ATP) Incubate_Kinase_Rxn->Add_ADPGlo_Reagent Incubate_Step1 Incubate (e.g., 40 min) Add_ADPGlo_Reagent->Incubate_Step1 Add_Detection_Reagent Add Kinase Detection Reagent (ADP→ATP, Luminescence) Incubate_Step1->Add_Detection_Reagent Incubate_Step2 Incubate (e.g., 30-60 min) Add_Detection_Reagent->Incubate_Step2 Read_Luminescence Read Luminescence Incubate_Step2->Read_Luminescence Analyze_Data Analyze Data (Identify Hits) Read_Luminescence->Analyze_Data End End Analyze_Data->End

Workflow for the Luminescence-Based HTS Assay.

Conclusion and Future Directions

Pantothenate kinase stands as a central regulator of cellular metabolism through its control of CoA biosynthesis. The existence of multiple isoforms with distinct regulatory properties and subcellular localizations in mammals highlights the complexity of CoA homeostasis and its integration with various cellular processes. The intricate allosteric regulation by CoA thioesters and acyl-carnitines allows for rapid adaptation to the metabolic state, while transcriptional control provides a mechanism for longer-term adjustments.

The strong association of PanK2 dysfunction with the neurodegenerative disorder PKAN has spurred significant interest in PanK as a therapeutic target. The development of small molecule modulators, including both inhibitors and activators, holds promise for the treatment of PKAN and potentially other metabolic diseases. The detailed understanding of the structure, function, and regulation of the different PanK isoforms presented in this guide is essential for the rational design and development of such therapeutic agents.

Future research should focus on further elucidating the specific roles of each PanK isoform in different tissues and cellular compartments. A deeper understanding of the upstream signaling pathways, including the identification of the specific kinases, phosphatases, and other modifying enzymes that regulate PanK activity through post-translational modifications, is a critical next step. Continued efforts in structural biology will also be invaluable for the development of isoform-selective modulators with improved therapeutic profiles. The experimental protocols and compiled data in this guide provide a solid foundation for researchers and drug development professionals to advance our knowledge of this vital enzyme and its role in health and disease.

References

The Central Role of Pantothenic Acid in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantothenic acid, or vitamin B5, is an essential nutrient fundamentally integrated into cellular metabolism through its incorporation into Coenzyme A (CoA) and the Acyl Carrier Protein (ACP). These molecules are indispensable for the synthesis and degradation of fatty acids, acting as critical carriers of acyl groups. This technical guide provides an in-depth exploration of the biochemical roles of this compound-derived cofactors in fatty acid metabolism. It details the enzymatic pathways of fatty acid synthesis and β-oxidation, presents quantitative data on key enzyme kinetics, and offers comprehensive experimental protocols for the study of these processes. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the intricate regulatory mechanisms governing fatty acid homeostasis.

Introduction

Fatty acids are fundamental building blocks for cellular membranes, signaling molecules, and a major source of metabolic energy. The dynamic balance between their synthesis (lipogenesis) and degradation (β-oxidation) is tightly regulated to meet the energetic and structural needs of the cell. At the heart of these processes lies this compound, a water-soluble B vitamin. Its biological importance stems from its role as the precursor to Coenzyme A (CoA) and the prosthetic group of the Acyl Carrier Protein (ACP), 4'-phosphopantetheine.[1][2] Both CoA and ACP are critical for the transport of acyl groups as reactive thioesters, a chemical feature that underpins the biochemistry of fatty acid metabolism.[3][4] This guide will dissect the intricate functions of these this compound derivatives in the anabolic and catabolic pathways of fatty acids.

The Role of this compound Derivatives in Fatty Acid Synthesis

De novo fatty acid synthesis is the process of constructing fatty acids from acetyl-CoA and malonyl-CoA precursors. This anabolic pathway is heavily reliant on the functions of both CoA and ACP.

Coenzyme A (CoA) in the Generation of Precursors

Fatty acid synthesis begins in the mitochondrial matrix where pyruvate is converted to acetyl-CoA. However, as fatty acid synthesis occurs in the cytosol, acetyl-CoA must be transported out of the mitochondria. This is achieved via the citrate shuttle, where acetyl-CoA condenses with oxaloacetate to form citrate. Citrate is then transported to the cytosol and cleaved by ATP citrate lyase to regenerate acetyl-CoA and oxaloacetate. This cytosolic acetyl-CoA serves as the primary building block for fatty acid synthesis.[5]

The first committed step in fatty acid synthesis is the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACC) .[6] This reaction requires ATP and bicarbonate. Malonyl-CoA provides the two-carbon units that are sequentially added to the growing fatty acid chain.

Acyl Carrier Protein (ACP): The Central Scaffold for Fatty Acid Elongation

The Acyl Carrier Protein (ACP) is a small, acidic protein that acts as a chaperone for the growing fatty acid chain during synthesis.[7][8] Before it can participate in fatty acid synthesis, the apo-ACP must be converted to its active holo form by the attachment of a 4'-phosphopantetheine prosthetic group, which is derived from CoA.[8] This post-translational modification is catalyzed by holo-acyl carrier protein synthase (ACPS) . The 4'-phosphopantetheine arm terminates in a reactive sulfhydryl (-SH) group, to which the acyl intermediates of fatty acid synthesis are covalently attached as thioesters.[9]

The elongation cycle of fatty acid synthesis is carried out by a large, multifunctional enzyme complex called fatty acid synthase (FAS) in mammals, or by a series of discrete enzymes in bacteria (Type II FAS).[7][9] The ACP-bound acyl chain is shuttled between the various active sites of the FAS complex, where it undergoes a series of condensation, reduction, dehydration, and further reduction reactions, with each cycle extending the fatty acid chain by two carbons.[10]

The Role of this compound Derivatives in Fatty Acid Degradation

Fatty acid degradation, primarily through β-oxidation, is the catabolic process by which fatty acids are broken down to produce acetyl-CoA, NADH, and FADH2, which are subsequently used for energy production. CoA is a central participant in this pathway.

Fatty Acid Activation and Mitochondrial Transport

Before fatty acids can be oxidized, they must be activated in the cytosol by their conversion to fatty acyl-CoA thioesters. This reaction is catalyzed by acyl-CoA synthetase and requires ATP. The resulting fatty acyl-CoA is then transported into the mitochondrial matrix. Long-chain fatty acyl-CoAs are transported across the inner mitochondrial membrane via the carnitine shuttle, a process that involves the transient conversion of fatty acyl-CoA to fatty acylcarnitine by carnitine palmitoyltransferase I (CPT I) , transport across the membrane by carnitine-acylcarnitine translocase, and reconversion to fatty acyl-CoA by carnitine palmitoyltransferase II (CPT II) inside the matrix.[11]

The β-Oxidation Spiral

Inside the mitochondrial matrix, fatty acyl-CoA undergoes a cyclical series of four reactions, collectively known as the β-oxidation spiral. Each cycle shortens the fatty acid chain by two carbons and generates one molecule of acetyl-CoA, one molecule of FADH2, and one molecule of NADH.[12] The four enzymatic steps are:

  • Dehydrogenation by acyl-CoA dehydrogenase , forming a trans-Δ²-enoyl-CoA.[13]

  • Hydration by enoyl-CoA hydratase , forming an L-β-hydroxyacyl-CoA.[10]

  • Dehydrogenation by L-3-hydroxyacyl-CoA dehydrogenase , forming a β-ketoacyl-CoA.[14]

  • Thiolysis by β-ketoacyl-CoA thiolase , which cleaves the β-ketoacyl-CoA with the addition of a new molecule of CoA to yield acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.[15]

This cycle repeats until the entire fatty acid chain is converted into acetyl-CoA molecules, which can then enter the citric acid cycle for complete oxidation.

Quantitative Data

The following tables summarize key quantitative data for enzymes and metabolites involved in fatty acid synthesis and degradation.

Table 1: Kinetic Parameters of Key Enzymes in Fatty Acid Synthesis

EnzymeOrganism/TissueSubstrateKmVmax or kcatReference(s)
Acetyl-CoA Carboxylase (ACC)Rat LiverAcetyl-CoA4 µM (CoA-activated)-[16][17]
Acetyl-CoA Carboxylase (ACC)Rat LiverATP--[17]
Fatty Acid Synthase (FAS)Chicken LiverAcetyl-CoA--[2][9]
Fatty Acid Synthase (FAS)Chicken LiverMalonyl-CoA114 µM-[2]
Fatty Acid Synthase (FAS)MetazoanMethylmalonyl-CoA170-fold lower kcat than Malonyl-CoA-[18]
Pantothenate Kinase 3 (PanK3)HumanATP311 ± 53 µM-[17]
Pantothenate Kinase 3 (PanK3)HumanPantothenate14 ± 0.1 µM-[17]
Phosphopantetheinyl Transferase (Sfp)Bacillus subtilis---[18]

Table 2: Kinetic Parameters of Key Enzymes in Fatty Acid Degradation

EnzymeOrganism/TissueSubstrateKmVmaxReference(s)
Carnitine Palmitoyltransferase I (CPT I)Pig LiverCarnitine164 - 216 µmol/L-[3][4]
Carnitine Palmitoyltransferase I (CPT I)Pig Skeletal MuscleCarnitine480 ± 44 µmol/L-[3][4]
Acyl-CoA Dehydrogenase-Varies by chain length--[19]
Enoyl-CoA HydrataseAeromonas caviaetrans-2-enoyl-CoAs (C4-C12)--[1]
L-3-Hydroxyacyl-CoA DehydrogenasePig HeartL-3-hydroxyacyl-CoAsVaries by chain lengthMost active with medium-chain[10]
β-Ketoacyl-CoA Thiolase----[15]

Table 3: Cellular Concentrations of Coenzyme A

Cellular CompartmentOrganism/TissueConcentrationReference(s)
MitochondriaMammalian Cells2 - 5 mM[5][16][20]
PeroxisomesMammalian Cells0.7 mM[16][20]
CytosolMammalian Cells0.05 - 0.14 mM[5][16][20]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Assay for Acetyl-CoA Carboxylase (ACC) Activity

This spectrophotometric assay measures the activity of ACC by coupling the production of malonyl-CoA to the malonyl-CoA reductase reaction, which consumes NADPH.

Materials:

  • UV-compatible cuvettes or microplate

  • Spectrophotometer capable of reading at 365 nm

  • MOPS buffer (pH 7.8)

  • MgCl₂

  • NADPH

  • ATP

  • KHCO₃

  • Purified Malonyl-CoA Reductase

  • Acetyl-CoA

  • Cell extract or purified ACC

Procedure:

  • Prepare a reaction mixture in a UV cuvette containing MOPS buffer, MgCl₂, NADPH, ATP, KHCO₃, and purified Malonyl-CoA Reductase.

  • Add the cell extract or purified ACC to the reaction mixture.

  • Incubate the mixture and measure the baseline absorbance at 365 nm over time to determine the background rate of NADPH oxidation.

  • Initiate the ACC reaction by adding acetyl-CoA and mix quickly.

  • Immediately begin monitoring the decrease in absorbance at 365 nm over time.

  • Calculate the initial reaction velocity by subtracting the background rate from the rate of NADPH consumption after the addition of acetyl-CoA.

  • The specific activity can be calculated using the molar extinction coefficient of NADPH at 365 nm.

Assay for Fatty Acid Synthase (FAS) Activity

This assay measures the activity of FAS by monitoring the consumption of NADPH spectrophotometrically.

Materials:

  • Spectrophotometer

  • Potassium phosphate buffer (pH 7.0)

  • EDTA

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Purified FAS or cell extract

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, EDTA, acetyl-CoA, and NADPH in a cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding malonyl-CoA.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • The initial velocity of the reaction is determined from the linear portion of the absorbance versus time plot.

  • The specific activity is calculated using the molar extinction coefficient of NADPH.[2]

Measurement of β-Oxidation in Isolated Mitochondria

This protocol describes a respirometric method to measure the capacity of isolated mitochondria to oxidize fatty acids.

Materials:

  • Oxygraph or other respirometry system (e.g., Seahorse XF Analyzer)

  • Mitochondrial isolation buffer (e.g., MSHE buffer)

  • Respiration medium

  • Substrates (e.g., palmitoylcarnitine, octanoylcarnitine)

  • Malate or Carnitine

  • ADP

  • Inhibitors (e.g., rotenone, antimycin A, oligomycin)

Procedure:

  • Isolate mitochondria from tissue (e.g., liver, heart, skeletal muscle) by differential centrifugation.

  • Resuspend the isolated mitochondria in respiration medium.

  • Add the mitochondrial suspension to the oxygraph chamber.

  • Add the fatty acid substrate (e.g., palmitoylcarnitine) and a co-substrate (e.g., malate) to initiate fatty acid oxidation-driven respiration.

  • Measure the basal rate of oxygen consumption (State 2 respiration).

  • Add ADP to stimulate ATP synthesis and measure the rate of State 3 respiration, which reflects the maximal capacity of the electron transport chain coupled to fatty acid oxidation.

  • Optionally, add inhibitors to dissect the contribution of different respiratory complexes and to confirm that the observed oxygen consumption is due to mitochondrial respiration. For example, the addition of an inhibitor of CPT I can confirm that the respiration is dependent on long-chain fatty acid transport.[4][7]

Purification of Recombinant Acyl Carrier Protein (ACP)

This protocol outlines the expression and purification of His-tagged ACP from E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the ACP gene with a His-tag

  • LB medium and appropriate antibiotic

  • IPTG for induction

  • Lysis buffer

  • Ni-NTA affinity chromatography column

  • Wash and elution buffers

Procedure:

  • Transform the E. coli expression strain with the ACP expression vector.

  • Grow a culture of the transformed cells in LB medium with the appropriate antibiotic to mid-log phase (OD₆₀₀ ≈ 0.6).

  • Induce protein expression by adding IPTG and continue to grow the culture for several hours.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).

  • Clarify the lysate by centrifugation to remove cell debris.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elute the His-tagged ACP from the column using elution buffer containing imidazole.

  • Analyze the purified protein by SDS-PAGE and confirm its identity.[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key pathways and workflows discussed in this guide.

Fatty Acid Synthesis Pathway

Fatty_Acid_Synthesis cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Pyruvate_m Pyruvate AcetylCoA_m Acetyl-CoA Pyruvate_m->AcetylCoA_m Pyruvate Dehydrogenase Citrate_m Citrate AcetylCoA_m->Citrate_m Citrate Synthase Citrate_c Citrate Citrate_m->Citrate_c Transport AcetylCoA_c Acetyl-CoA Citrate_c->AcetylCoA_c ATP Citrate Lyase MalonylCoA Malonyl-CoA AcetylCoA_c->MalonylCoA Acetyl-CoA Carboxylase FAS Fatty Acid Synthase AcetylCoA_c->FAS MalonylCoA->FAS FattyAcid Fatty Acid ACP apo-ACP HoloACP holo-ACP ACP->HoloACP ACPS (Pantothenate derivative) HoloACP->FAS FAS->FattyAcid

Caption: Overview of the fatty acid synthesis pathway.

Fatty Acid β-Oxidation Pathway

Beta_Oxidation FattyAcid Fatty Acid FattyAcylCoA Fatty Acyl-CoA FattyAcid->FattyAcylCoA Acyl-CoA Synthetase FattyAcylCarnitine Fatty Acylcarnitine FattyAcylCoA->FattyAcylCarnitine CPT I FattyAcylCoA_m Fatty Acyl-CoA (Mitochondrial Matrix) FattyAcylCarnitine->FattyAcylCoA_m Translocase CPT II EnoylCoA trans-Δ²-Enoyl-CoA FattyAcylCoA_m->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA L-β-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA β-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA L-3-Hydroxyacyl-CoA Dehydrogenase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA β-Ketoacyl-CoA Thiolase ShorterAcylCoA Fatty Acyl-CoA (n-2 carbons) KetoacylCoA->ShorterAcylCoA β-Ketoacyl-CoA Thiolase ShorterAcylCoA->EnoylCoA Next Cycle

Caption: The four steps of the β-oxidation spiral.

Experimental Workflow for Measuring β-Oxidation in Isolated Mitochondria

Beta_Oxidation_Workflow Start Tissue Homogenization Centrifugation1 Low-Speed Centrifugation (remove debris) Start->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Centrifugation2 High-Speed Centrifugation (pellet mitochondria) Supernatant1->Centrifugation2 MitoPellet Resuspend Mitochondrial Pellet Centrifugation2->MitoPellet Respirometry Transfer to Oxygraph MitoPellet->Respirometry AddSubstrates Add Fatty Acid Substrate + Malate/Carnitine Respirometry->AddSubstrates MeasureState2 Measure State 2 Respiration AddSubstrates->MeasureState2 AddADP Add ADP MeasureState2->AddADP MeasureState3 Measure State 3 Respiration AddADP->MeasureState3 Analyze Data Analysis MeasureState3->Analyze

Caption: Workflow for mitochondrial isolation and respirometry.

Conclusion

This compound is a cornerstone of fatty acid metabolism. Through its conversion to Coenzyme A and the 4'-phosphopantetheine moiety of Acyl Carrier Protein, it provides the essential chemical functionality for the synthesis and degradation of fatty acids. A thorough understanding of the roles of these this compound derivatives and the enzymes that utilize them is critical for research in metabolic diseases, such as obesity, diabetes, and certain cancers, where dysregulation of fatty acid metabolism is a key pathological feature. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for scientists and drug development professionals working to unravel the complexities of fatty acid metabolism and to develop novel therapeutic interventions targeting these vital pathways.

References

A Historical Perspective on the Discovery and Elucidation of Vitamin B5 (Pantothenic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides an in-depth historical account of the discovery of Vitamin B5, also known as pantothenic acid. It chronicles the key scientific milestones, from its initial identification as a microbial growth factor to its isolation, chemical synthesis, and the elucidation of its critical role in intermediary metabolism as a component of Coenzyme A (CoA). This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the foundational experiments, methodologies, and conceptual leaps that established the significance of this essential nutrient.

Early Investigations: A Tale of Two Factors

The journey to identify Vitamin B5 began on two parallel fronts: the study of microbial growth and the investigation of nutritional deficiencies in animals.

1.1. A Universal Growth Factor for Yeast In 1931, American biochemist Roger J. Williams, during his investigations into the B vitamin complex, discovered an acidic substance essential for the growth of Saccharomyces cerevisiae (yeast).[1][2] By 1933, he had successfully isolated this factor and named it "this compound," derived from the Greek word 'pantos,' meaning "everywhere," due to its ubiquitous presence in plant and animal tissues.[1][3][4] Williams' work established this compound as a universal and fundamental constituent of living matter.[1]

1.2. The Chick Anti-Dermatitis Factor Contemporaneously, researchers were studying a pellagra-like dermatitis in chicks that was not curable by niacin (the anti-pellagra vitamin in humans). This condition was attributed to a deficiency of a nutrient dubbed the "filtrate factor" or the "chick anti-dermatitis factor."[1][2][4] In the late 1930s, work by C.A. Elvehjem and T.H. Jukes demonstrated that this factor was identical to Williams' this compound, linking the microbial growth factor to a specific physiological function in vertebrates.[1][4]

Isolation, Structural Elucidation, and Synthesis

The confirmation that this compound was a vitamin spurred efforts to isolate it in pure form, determine its structure, and achieve its chemical synthesis.

2.1. Isolation from Liver The initial isolation of this compound proved to be a formidable task due to its widespread but minute quantities. In 1939, Williams and his colleagues processed 250 kg of sheep liver to yield just 3 grams of a calcium pantothenate concentrate that was approximately 40% pure.[2] This arduous process underscored the potency and the challenge of studying the new vitamin.

2.2. Structure and Synthesis The chemical structure of this compound—an amide formed from pantoic acid and the amino acid β-alanine—was determined through a series of degradation and analysis experiments.[5] This structural knowledge culminated in its successful chemical synthesis in 1940 by Karl Folkers and his team at Merck and Company, a landmark achievement that made the vitamin widely available for further research and therapeutic use.[2][6]

Unraveling the Metabolic Role: The Discovery of Coenzyme A

While the vitamin had been identified, its precise biochemical function remained a mystery until the 1940s and 1950s.

In 1946, Fritz Lipmann, a German-American biochemist, discovered a cofactor essential for enzymatic acetylation reactions in the body.[2] He named this molecule Coenzyme A (the 'A' standing for Acetylation).[2] Subsequent work revealed that this compound is a central component of CoA.[1][7] For his groundbreaking discovery of Coenzyme A and its importance in intermediary metabolism, Fritz Lipmann was awarded the Nobel Prize in Physiology or Medicine in 1953.[1]

Later, in the mid-1960s, this compound was also identified as a component of the acyl carrier protein (ACP), further cementing its indispensable role in fatty acid synthesis.[1][4]

Summary of Key Discoveries

The timeline below summarizes the pivotal moments in the history of Vitamin B5.

YearDiscovery / EventKey Researcher(s) / InstitutionCitation(s)
1931 Discovered an acidic substance required for yeast growth.Roger J. Williams[1][2][3]
1933 Named the substance "this compound" due to its ubiquitous nature.Roger J. Williams[3][4][8]
~1936 Identified the "filtrate factor" that prevented dermatitis in chicks.Thomas H. Jukes[1][2][4]
1939 Showed that this compound and the chick anti-dermatitis factor were the same.T. H. Jukes, C. A. Elvehjem[1][4]
1939 Isolated a semi-pure concentrate of calcium pantothenate from sheep liver.Roger J. Williams & Colleagues[2]
1940 Determined the chemical structure and achieved the first chemical synthesis.Karl Folkers & Colleagues (Merck & Co.)[2][6]
1946 Discovered Coenzyme A (CoA) as an essential cofactor for acetylation.Fritz Lipmann & Nathan Kaplan[2]
~1950 Established that this compound is a key structural component of CoA.Fritz Lipmann[1]
~1965 Identified this compound as a component of Acyl Carrier Protein (ACP).[1][4]

Key Experimental Protocols

5.1. Yeast Growth Assay (Williams, ~1931) This bioassay was the primary method used by Roger J. Williams to detect and quantify this compound.

  • Objective: To identify and isolate the substance in various extracts that could stimulate the growth of a specific yeast strain (Saccharomyces cerevisiae).

  • Methodology:

    • A basal culture medium was prepared containing all known essential nutrients for yeast (sugars, salts, nitrogen sources) but lacking the B-complex vitamins.

    • Fractions from various biological sources (e.g., yeast extract, liver extract) were systematically added to the basal medium.

    • The medium was inoculated with a standardized amount of yeast.

    • Cultures were incubated under controlled temperature and aeration.

    • Yeast growth was measured, typically by turbidimetry (measuring the cloudiness of the culture) or by weighing the dried yeast mass after a set period.

    • The amount of growth was directly proportional to the concentration of the growth factor (this compound) in the added fraction.

5.2. Chick Anti-Dermatitis Bioassay (Jukes, Elvehjem, ~1936) This animal model was crucial for identifying the "filtrate factor" and proving its identity as this compound.

  • Objective: To induce and then cure a specific dermatitis in chicks to identify the responsible nutritional factor.

  • Methodology:

    • Day-old chicks were placed on a heated, purified diet containing all known required nutrients except the "filtrate factor." The diet was often treated with Fuller's earth to adsorb certain B vitamins.[2]

    • Within a few weeks, the chicks on the deficient diet would develop characteristic symptoms: poor growth, crusty lesions at the corners of their beaks, on their eyelids, and on their feet (dermatitis).[1][2]

    • Test substances (e.g., liver extracts, rice bran extracts, and later, purified this compound) were supplemented into the diet of subgroups of deficient chicks.

    • The curative effect was evaluated by observing the healing of the skin lesions and the resumption of normal growth over a period of several weeks. The potency of a sample was determined by the minimum amount required to prevent or cure the dermatitis.[9]

Visualizing the Discovery and Function

The following diagrams illustrate the logical workflow of the discovery process and the established biochemical pathway involving Vitamin B5.

Discovery_Workflow cluster_0 Observation of Biological Effects cluster_1 Identification & Characterization cluster_2 Elucidation of Function a Yeast Growth Stimulation (R.J. Williams, 1931) c Isolation from Liver (Williams, 1939) a->c b Chick Anti-Dermatitis 'Filtrate Factor' (Jukes & Elvehjem, ~1936) b->c d Structure Elucidation c->d e Chemical Synthesis (Folkers, 1940) d->e f Discovery of Coenzyme A (Lipmann, 1946) e->f g Identified as component of Acyl Carrier Protein (ACP) f->g

Caption: Logical workflow of the discovery of Vitamin B5.

Caption: The five-step enzymatic synthesis of Coenzyme A from Vitamin B5.

Conclusion

The discovery of Vitamin B5 is a classic example of nutritional science progression, beginning with broad physiological observations in different biological systems and converging on the identification of a single, fundamental molecule. The work of pioneers like Roger J. Williams, T.H. Jukes, and Fritz Lipmann not only unveiled a new vitamin but also opened the door to understanding its central role in metabolism through Coenzyme A. This historical journey from a simple yeast growth factor to a key component of cellular energy and biosynthesis pathways highlights the intricate and essential nature of micronutrients in all forms of life.

References

The Conversion of Pantothenic Acid to 4'-Phosphopantetheine: A Core Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of pantothenic acid (Vitamin B5) into 4'-phosphopantetheine, a critical precursor for the biosynthesis of Coenzyme A (CoA) and the prosthetic group of acyl carrier proteins (ACPs). This pathway is a fundamental metabolic process in virtually all living organisms, making its components attractive targets for the development of novel antimicrobial agents.

Introduction

This compound is an essential nutrient that serves as the metabolic precursor for the synthesis of 4'-phosphopantetheine. This molecule is a key intermediate in the biosynthesis of Coenzyme A, a vital cofactor involved in numerous metabolic processes, including the tricarboxylic acid cycle, fatty acid metabolism, and the synthesis of various cellular components.[1][2] Additionally, the 4'-phosphopantetheinyl moiety is transferred to apo-acyl carrier proteins to form functional holo-ACPs, which are indispensable for the synthesis of fatty acids, polyketides, and non-ribosomal peptides. The enzymatic cascade responsible for the conversion of this compound to 4'-phosphopantetheine involves three key enzymes: Pantothenate Kinase (PanK), Phosphopantothenoylcysteine Synthetase (PPCS), and Phosphopantothenoylcysteine Decarboxylase (PPCDC).

The Biosynthetic Pathway

The conversion of this compound to 4'-phosphopantetheine proceeds through a series of three enzymatic reactions. The pathway begins with the phosphorylation of pantothenate and culminates in the decarboxylation of a cysteine-conjugated intermediate.

Pantothenic_Acid_to_Phosphopantetheine cluster_main Biosynthesis of 4'-Phosphopantetheine Pantothenate This compound Phosphopantothenate 4'-Phosphopantothenate Pantothenate->Phosphopantothenate Pantothenate Kinase (PanK) ATP -> ADP Phosphopantothenoylcysteine 4'-Phosphopantothenoylcysteine Phosphopantothenate->Phosphopantothenoylcysteine Phosphopantothenoylcysteine Synthetase (PPCS) + Cysteine CTP -> PPi + CMP Phosphopantetheine 4'-Phosphopantetheine Phosphopantothenoylcysteine->Phosphopantetheine Phosphopantothenoylcysteine Decarboxylase (PPCDC) - CO2 PanK_Assay_Workflow cluster_workflow Pantothenate Kinase Radiometric Assay Workflow start Prepare Reaction Mixture (Buffer, MgCl2, DTT, Pantothenate, PanK enzyme) add_atp Initiate reaction by adding [γ-32P]ATP start->add_atp incubate Incubate at optimal temperature (e.g., 37°C) add_atp->incubate stop_reaction Stop reaction (e.g., by adding acid or EDTA) incubate->stop_reaction spot Spot reaction mixture onto ion-exchange paper (e.g., DE81) stop_reaction->spot wash Wash paper to remove unreacted [γ-32P]ATP spot->wash quantify Quantify radioactivity on paper using a scintillation counter or phosphorimager wash->quantify end Calculate enzyme activity quantify->end PPCS_Assay_Workflow cluster_workflow PPCS HPLC-Based Assay Workflow start Prepare Reaction Mixture (Buffer, MgCl2, 4'-Phosphopantothenate, L-Cysteine, CTP/ATP, PPCS enzyme) incubate Incubate at optimal temperature start->incubate stop_reaction Stop reaction at various time points (e.g., by acidification or heat inactivation) incubate->stop_reaction centrifuge Centrifuge to pellet precipitated protein stop_reaction->centrifuge inject Inject supernatant onto a reverse-phase HPLC column centrifuge->inject separate Separate reactants and products using a suitable gradient (e.g., acetonitrile in water with ion-pairing agent) inject->separate detect Detect compounds by UV absorbance (e.g., 214 nm) separate->detect quantify Quantify product peak area and calculate enzyme activity detect->quantify end Determine kinetic parameters quantify->end PPCDC_Assay_Workflow cluster_workflow PPCDC Spectrophotometric Assay Workflow start Prepare Reaction Mixture (Buffer, 4'-Phosphopantothenoylcysteine, PPCDC enzyme) incubate Incubate at optimal temperature start->incubate add_dtnb Add DTNB to the reaction incubate->add_dtnb measure Monitor the increase in absorbance at 412 nm over time add_dtnb->measure end Calculate enzyme activity based on the rate of color change measure->end

References

An In-depth Technical Guide to the Cellular Uptake and Transport Mechanisms of Pantothenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pantothenic acid, or vitamin B5, is a vital water-soluble nutrient essential for a multitude of metabolic processes, primarily through its role as the precursor to Coenzyme A (CoA). Understanding the mechanisms governing its entry into cells is critical for comprehending its physiological roles and for developing targeted drug delivery strategies. This technical guide provides a comprehensive overview of the cellular uptake and transport of this compound, focusing on the primary transporter, its kinetics, regulation, and the experimental methodologies used in its study.

Core Transport Mechanisms

The predominant mechanism for the cellular uptake of this compound is an active, carrier-mediated process facilitated by the Sodium-Dependent Multivitamin Transporter (SMVT) .[1][2] This transporter, a product of the SLC5A6 gene, is a member of the solute carrier family 5.[1][3]

SMVT is an integral membrane protein that mediates the cotransport of this compound with sodium ions (Na+) into the cell.[3][4] The transport process is electrogenic, with a stoichiometry of 2 Na+ ions for every one molecule of this compound.[3][4] This symport mechanism utilizes the electrochemical gradient of sodium as the driving force for the concentrative uptake of this compound against its concentration gradient.

Beyond this compound, SMVT is also responsible for the transport of other essential micronutrients, including biotin (vitamin B7), lipoic acid, and iodide.[1][2] This shared transport pathway leads to competitive inhibition among these substrates.

dot

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Pantothenic_Acid_out This compound SMVT SMVT (SLC5A6) Pantothenic_Acid_out->SMVT Na_out 2 Na+ Na_out->SMVT Pantothenic_Acid_in This compound SMVT->Pantothenic_Acid_in Transport Na_in 2 Na+ SMVT->Na_in

Figure 1: this compound Uptake via SMVT.

Quantitative Data on this compound Transport

The efficiency of this compound transport via SMVT can be quantified by its kinetic parameters, the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). These parameters vary across different cell types and experimental conditions.

Cell Type/SystemSubstrateKm (µM)Vmax (pmol/min/mg protein)Reference
Human Retinal Pigment Epithelial CellsBiotin18.910.0967[3][4]
General (SMVT)Biotin14.28-[3]
General (SMVT)Lipoic Acid4.0-[3]
General (SMVT)This compound15 - 20-[5]

Note: Data for this compound Vmax is limited in the reviewed literature. The provided biotin and lipoic acid kinetic data serve as a reference for the transporter's affinity for its various substrates.

Regulation of this compound Transport

The cellular uptake of this compound is a regulated process, influenced by both transcriptional and post-translational mechanisms to maintain cellular homeostasis.

Transcriptional Regulation

The expression of the SLC5A6 gene, which encodes the SMVT protein, is controlled by specific transcription factors. Studies have identified crucial roles for Krüppel-like factor 4 (KLF-4) and Activator protein-2 (AP-2) in modulating the activity of the hSMVT promoter in intestinal cells.[6] Overexpression of KLF-4 has been shown to increase endogenous hSMVT mRNA levels and activate the hSMVT promoter.[6]

dot

KLF4 KLF-4 Promoter hSMVT Promoter (SLC5A6 Gene) KLF4->Promoter Binds to cis-regulatory elements AP2 AP-2 AP2->Promoter Binds to cis-regulatory elements Transcription Transcription Promoter->Transcription mRNA hSMVT mRNA Transcription->mRNA Translation Translation mRNA->Translation SMVT SMVT Protein Translation->SMVT PKC_activator PKC Activator (e.g., Phorbol Esters) PKC Protein Kinase C (PKC) PKC_activator->PKC Activates SMVT_active Active SMVT PKC->SMVT_active Phosphorylates Thr286 SMVT_inactive Inactive SMVT-P PKC->SMVT_inactive Inhibits transport activity SMVT_active->SMVT_inactive Uptake This compound Uptake SMVT_active->Uptake Mediates SMVT_inactive->Uptake Reduced cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_termination Termination and Measurement seed 1. Seed cells in 24-well plates (e.g., 2 x 10^5 cells/well) culture 2. Culture for 18-24 hours (60-80% confluency) seed->culture wash1 3. Wash cells with uptake buffer (e.g., Krebs-Ringer-HEPES) culture->wash1 preincubate 4. Pre-incubate with buffer (with or without inhibitors) wash1->preincubate add_radiolabel 5. Add [3H]-Pantothenic Acid (initiate uptake) preincubate->add_radiolabel incubate 6. Incubate at 37°C (e.g., 5-15 minutes) add_radiolabel->incubate stop 7. Stop uptake with ice-cold buffer incubate->stop wash2 8. Wash cells multiple times stop->wash2 lyse 9. Lyse cells wash2->lyse measure 10. Measure radioactivity (Scintillation Counting) lyse->measure normalize 11. Normalize to protein content measure->normalize cluster_prep Preparation cluster_transfection Transfection cluster_post_transfection Post-Transfection Analysis seed 1. Seed cells in 6-well plates (30-50% confluency at transfection) prepare_sirna 2. Prepare siRNA solutions (SLC5A6-specific and control siRNA) dilute_sirna 3. Dilute siRNA in serum-free medium prepare_sirna->dilute_sirna form_complex 5. Combine diluted siRNA and reagent (incubate for 5-10 min) dilute_sirna->form_complex dilute_reagent 4. Dilute transfection reagent (e.g., Lipofectamine RNAiMAX) dilute_reagent->form_complex add_complex 6. Add complex to cells form_complex->add_complex incubate 7. Incubate for 48-72 hours add_complex->incubate validate 8. Validate knockdown (qPCR or Western Blot) incubate->validate uptake_assay 9. Perform this compound uptake assay validate->uptake_assay

References

Methodological & Application

Application Note: HPLC Analysis of Pantothenic acid in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantothenic acid (Vitamin B5) is a crucial water-soluble vitamin essential for various cellular processes, including the synthesis of coenzyme A (CoA) and the metabolism of carbohydrates, proteins, and fats. Monitoring its concentration in cell culture media is vital for optimizing cell growth, viability, and productivity in biopharmaceutical production and cellular research. This document provides a detailed high-performance liquid chromatography (HPLC) protocol for the quantitative analysis of this compound in cell culture media.

Principle

This method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection to separate and quantify this compound. The sample preparation involves a straightforward protein precipitation step to remove interfering macromolecules from the cell culture medium. The separation is achieved on a C18 column with a gradient elution, and detection is performed at a low wavelength where this compound exhibits absorbance.

Experimental Protocols

Reagents and Materials
  • This compound calcium salt (analytical standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trichloroacetic acid (TCA)

  • Sodium acetate

  • Acetic acid

  • Ultrapure water (18.2 MΩ·cm)

  • 0.22 µm syringe filters

Instrumentation
  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound calcium salt in 10 mL of ultrapure water. Store at 2-8°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ultrapure water to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. These solutions should be prepared fresh daily.

Sample Preparation
  • Collect cell culture media samples and centrifuge at 10,000 x g for 10 minutes to remove cells and debris.

  • To 500 µL of the supernatant, add 50 µL of 20% (w/v) trichloroacetic acid to precipitate proteins.

  • Vortex for 30 seconds and incubate on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

HPLC Conditions
ParameterCondition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1 M Sodium acetate buffer, pH 4.5
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 3% B5-15 min: 3-15% B15-17 min: 15% B17-20 min: 3% B20-25 min: 3% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 20 µL
Run Time 25 minutes
System Suitability

Before sample analysis, perform a system suitability test by injecting a mid-range standard solution (e.g., 10 µg/mL) five times. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
RSD of Peak Area ≤ 2.0%
RSD of Retention Time ≤ 1.0%

Data Presentation

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the literature for this compound analysis using HPLC-UV. These values can be used as a benchmark for method validation.

ParameterTypical ValueReference
Retention Time 8-12 min
Linearity Range (R²) 0.1 - 50 µg/mL (>0.999)
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL
Recovery 90 - 105%
Precision (RSD%) < 5%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Cell Culture Media centrifuge1 Centrifuge to remove cells sample->centrifuge1 precipitate Protein Precipitation (TCA) centrifuge1->precipitate centrifuge2 Centrifuge to remove precipitate precipitate->centrifuge2 filter Filter (0.22 µm) centrifuge2->filter hplc_injection Inject into HPLC filter->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV Detection (210 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram quantification Quantify using Standard Curve chromatogram->quantification report Report Concentration quantification->report

Caption: Experimental workflow for HPLC analysis of this compound.

Logical Relationship of Method Validation

method_validation protocol HPLC Protocol specificity Specificity protocol->specificity linearity Linearity protocol->linearity accuracy Accuracy (Recovery) protocol->accuracy precision Precision (Repeatability) protocol->precision lod LOD protocol->lod loq LOQ protocol->loq robustness Robustness protocol->robustness validated_method Validated Method specificity->validated_method linearity->validated_method accuracy->validated_method precision->validated_method lod->validated_method loq->validated_method robustness->validated_method

Caption: Key parameters for HPLC method validation.

Application Note: Quantification of Pantothenic Acid (Vitamin B5) in Tissue Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Pantothenic acid, also known as vitamin B5, is an essential water-soluble nutrient vital for all forms of life. Its primary biological role is as the precursor for the biosynthesis of Coenzyme A (CoA), a critical cofactor in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the citric acid cycle.[1][2][3] Accurate quantification of this compound in tissues is crucial for nutritional studies, disease research, and drug development. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard for optimal accuracy and precision.

Metabolic Significance of this compound

This compound is the cornerstone for the synthesis of Coenzyme A. This five-step enzymatic process is fundamental to cellular metabolism. The pathway is initiated by the enzyme Pantothenate Kinase (PanK), which phosphorylates this compound to 4'-phosphopantothenate.[1][4] This initial step is the rate-limiting and primary regulatory point in the entire CoA biosynthesis pathway.[1][4] Subsequent enzymatic reactions lead to the formation of CoA, which acts as a carrier of acyl groups, most notably as acetyl-CoA, linking glycolysis to the citric acid cycle and playing a central role in fatty acid metabolism.[2][5]

Coenzyme_A_Biosynthesis cluster_pathway Coenzyme A Biosynthesis Pathway PA This compound (Vitamin B5) P_PA 4'-Phosphopantothenate PA->P_PA Pantothenate Kinase (PanK) ATP -> ADP PPC 4'-Phospho-N- pantothenoylcysteine P_PA->PPC PPCS Cysteine + ATP -> ADP + Pi PP 4'-Phosphopantetheine PPC->PP PPCDC -> CO2 D_CoA Dephospho-CoA PP->D_CoA COASY (PPAT) ATP -> PPi CoA Coenzyme A D_CoA->CoA COASY (DPCK) ATP -> ADP

Caption: Coenzyme A biosynthesis pathway from this compound.

Experimental Protocols

This section details the complete workflow for quantifying this compound in tissue, from sample preparation to LC-MS/MS analysis.

Materials and Reagents
  • This compound (Calcium salt) standard

  • [13C3,15N]-Pantothenic Acid or similar stable isotope-labeled internal standard (IS)[6][7][8]

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Ammonium formate

  • Zinc sulfate

  • Phosphate Buffered Saline (PBS)

  • Tissue homogenization equipment (e.g., bead beater or rotor-stator homogenizer)[9][10]

  • Centrifuge tubes (1.5 mL, 15 mL)

  • Syringe filters (0.22 µm)

  • Autosampler vials

Standard and Internal Standard Preparation
  • Primary Stock (1 mg/mL): Accurately weigh and dissolve this compound in LC-MS grade water.

  • Working Standards: Prepare a series of working standards by serially diluting the primary stock with water to create a calibration curve (e.g., 1 - 1000 ng/mL).

  • Internal Standard Stock (1 mg/mL): Prepare a stock solution of the stable isotope-labeled this compound in water.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with water. This solution will be added to all samples, calibrators, and quality controls.

Sample Preparation: Tissue Homogenization and Extraction

The following protocol is a general guideline and may require optimization based on tissue type (e.g., soft vs. fibrous tissue).[9]

Sample_Preparation_Workflow cluster_workflow Tissue Extraction Workflow start Weigh ~50 mg frozen tissue homogenize Add ice-cold PBS & homogenize (e.g., bead beater) start->homogenize add_is Add 20 µL Internal Standard Working Solution (100 ng/mL) homogenize->add_is precipitate Add ice-cold Acetonitrile with 1% Formic Acid for protein precipitation add_is->precipitate vortex Vortex vigorously (2 min) precipitate->vortex centrifuge Centrifuge at 14,000 x g for 10 min at 4°C vortex->centrifuge collect Collect supernatant centrifuge->collect filter Filter through 0.22 µm syringe filter collect->filter inject Transfer to autosampler vial for LC-MS/MS analysis filter->inject

Caption: Workflow for tissue sample preparation and extraction.

Protocol Steps:

  • Homogenization: Weigh approximately 50 mg of frozen tissue into a 2 mL homogenization tube containing ceramic or steel beads. Add 500 µL of ice-cold PBS. Homogenize the tissue using a bead beater or rotor-stator until no visible tissue fragments remain.[10][11] Keep samples on ice throughout the process to minimize degradation.

  • Internal Standard Spiking: Add 20 µL of the 100 ng/mL internal standard working solution to each tissue homogenate.

  • Protein Precipitation: Add 1 mL of ice-cold acetonitrile containing 1% formic acid to the homogenate.

  • Extraction: Vortex the mixture vigorously for 2 minutes.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Collection & Filtration: Carefully transfer the supernatant to a clean tube. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a robust starting point for method development.

Parameter Recommended Condition
LC System UPLC/UHPLC System
Column Reversed-Phase C18 or Polar C18 (e.g., 100 x 2.1 mm, <2 µm particle size)
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution 0-1 min (2% B), 1-4 min (2-95% B), 4-5 min (95% B), 5.1-7 min (2% B for re-equilibration)
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Notes
This compound220.190.115Quantifier ion
This compound220.172.120Qualifier ion
[13C3,15N]-Pantothenic Acid (IS)224.194.115For IS with +4 Da mass shift

Quantitative Data Summary

The performance of the method should be validated to ensure reliability. The following table summarizes typical performance characteristics reported in the literature for similar assays.[12][13][14]

Validation Parameter Typical Performance
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mL
Precision (RSD%) < 15% (Intra- and Inter-day)
Accuracy (% Bias) Within ±15% of nominal value
Recovery 85% - 115%
Matrix Effect Should be assessed and minimized, often compensated by the IS

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the quantification of this compound in tissue samples. The protocol includes detailed steps for sample preparation, specific instrument parameters, and expected quantitative performance. The use of a stable isotope-labeled internal standard ensures high accuracy and reproducibility. This method is well-suited for researchers in academic and industrial settings who require reliable measurement of this essential B vitamin to advance their work in nutrition, metabolism, and drug development.

References

Application Note: Microbiological Assay for Determining Vitamin B5 (Pantothenic Acid) Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vitamin B5, also known as pantothenic acid, is a water-soluble vitamin essential for the synthesis of coenzyme A (CoA) and acyl carrier protein, which are vital for fatty acid metabolism and a wide array of other metabolic pathways.[1][2][3] Accurately quantifying the biological activity of Vitamin B5 in various matrices, including pharmaceuticals, food products, and biological samples, is crucial for quality control, nutritional analysis, and research. The microbiological assay is a widely accepted and reliable method for determining the bioactivity of Vitamin B5.[4][5] This method leverages the principle that certain microorganisms, such as Lactobacillus plantarum, require Vitamin B5 for growth.[1][6][7] In a medium containing all necessary nutrients except for this compound, the growth of the microorganism is directly proportional to the amount of Vitamin B5 present in the sample.[5][8][9] The microbial growth can be quantified by measuring the turbidity of the culture, a technique known as the turbidimetric method.[1][8]

Principle of the Assay

The microbiological assay for Vitamin B5 is based on the growth response of a specific microorganism, typically Lactobacillus plantarum (ATCC 8014), to varying concentrations of this compound. The microorganism is inoculated into a basal medium that is complete in all respects for its growth, except for Vitamin B5.[1][6] When samples containing Vitamin B5 are added to this medium, the bacteria will grow. The extent of this growth, measured as turbidity, is proportional to the concentration of Vitamin B5. By comparing the turbidity produced by a test sample to that produced by a series of known standard concentrations of this compound, the Vitamin B5 activity in the sample can be accurately determined.[2][5]

Experimental Protocols

1. Preparation of Media and Reagents

Proper preparation of the culture medium and reagents is critical for the accuracy of the assay.

a. Basal Medium Stock Solution

The following table outlines the components for the basal medium stock solution, which is formulated to be deficient in Vitamin B5.

ComponentConcentration per 100 mL
Vitamin-Free Casein Hydrolysate1.2 g
Anhydrous Dextrose4.0 g
Anhydrous Sodium Acetate2.0 g
L-Cystine40 mg
L-Tryptophan10 mg
Adenine Sulfate2 mg
Guanine Hydrochloride2 mg
Uracil2 mg
Riboflavin200 µg
Thiamine Hydrochloride20 µg
Biotin0.08 µg
p-Aminobenzoic Acid20 µg
Niacin200 µg
Pyridoxine Hydrochloride80 µg
Folic Acid10 µg
Monopotassium Phosphate100 mg
Dipotassium Phosphate100 mg
Magnesium Sulfate40 mg
Ferrous Sulfate2 mg
Sodium Chloride2 mg
Manganese Sulfate2 mg
Polysorbate 800.04 mL

Note: Commercially available Pantothenate Assay Medium can also be used. Prepare according to the manufacturer's instructions.[10][11]

b. Standard Stock Solution of Vitamin B5 (Calcium Pantothenate)

  • Accurately weigh 50 mg of USP Calcium Pantothenate Reference Standard (previously dried and stored in a desiccator over phosphorus pentoxide).

  • Dissolve in approximately 500 mL of deionized water in a 1000 mL volumetric flask.

  • Add 10 mL of 0.2 N acetic acid and 100 mL of 0.2 N sodium acetate.

  • Dilute to 1000 mL with deionized water. This stock solution contains 50 µg/mL of calcium pantothenate. Store in the refrigerator.

c. Standard Working Solution

  • On the day of the assay, dilute 1.0 mL of the stock solution to 100 mL with deionized water. This working solution contains 0.5 µg/mL of calcium pantothenate.

2. Preparation of Inoculum

  • Maintain stock cultures of Lactobacillus plantarum (ATCC 8014) on Lactobacilli Agar AOAC slants.[11]

  • Transfer the culture to a fresh agar slant and incubate at 37°C for 18-24 hours.

  • Subculture from the agar slant into a tube containing 10 mL of sterile single-strength Pantothenate Assay Medium supplemented with 0.02 µg of calcium pantothenate.

  • Incubate for 18-24 hours at 37°C.[11]

  • Centrifuge the bacterial suspension under aseptic conditions and decant the supernatant.

  • Wash the cells three times with 10 mL of sterile 0.85% saline solution.

  • After the final wash, resuspend the cells in sterile 0.85% saline and adjust the turbidity to approximately 40-45% transmittance at 660 nm using a spectrophotometer.[11] This suspension will be used as the inoculum.

3. Assay Procedure

  • Prepare a series of sterile test tubes for the standard curve, sample, and controls.

  • To the standard curve tubes, add 0.0, 0.5, 1.0, 1.5, 2.0, 2.5, 3.0, 4.0, and 5.0 mL of the Standard Working Solution (0.02 µg/mL).[11] This will result in concentrations of 0.0, 0.01, 0.02, 0.03, 0.04, 0.05, 0.06, 0.08, and 0.1 µg per tube.

  • Prepare sample solutions by extracting the Vitamin B5 and diluting to an expected concentration that falls within the range of the standard curve.

  • Add appropriate volumes of the diluted sample extracts to their respective tubes.

  • Add 5.0 mL of the single-strength Basal Medium to each tube.

  • Adjust the total volume of each tube to 10 mL with deionized water.

  • Autoclave the tubes at 121°C for 10 minutes.[11]

  • Cool the tubes to room temperature.

  • Aseptically inoculate each tube (except for the uninoculated blanks) with one drop of the prepared inoculum.

  • Incubate all tubes at 37°C for 18-24 hours.[5][11]

4. Data Collection and Analysis

  • After incubation, measure the turbidity of each tube using a spectrophotometer at a wavelength of 610-630 nm or 540-550 nm.[12]

  • Plot a standard curve of absorbance (turbidity) versus the concentration of calcium pantothenate.

  • Determine the concentration of Vitamin B5 in the sample extracts by interpolating their absorbance values on the standard curve.[2][11]

  • Calculate the final Vitamin B5 concentration in the original sample by accounting for all dilution factors.

Data Presentation

Table 1: Standard Curve for Vitamin B5 Microbiological Assay

Tube No.Standard Solution (mL)Concentration (µ g/tube )Absorbance (OD at 620 nm)
10.00.000.05
20.50.010.15
31.00.020.25
41.50.030.35
52.00.040.45
62.50.050.54
73.00.060.62
84.00.080.75
95.00.100.85

Note: The absorbance values are representative and will vary between experiments.

Visualizations

experimental_workflow prep Preparation media Basal Medium (Vitamin B5 free) prep->media inoculum L. plantarum Inoculum prep->inoculum standard Vitamin B5 Standard Solutions prep->standard sample Sample Preparation (Extraction & Dilution) prep->sample tubes Dispense into Tubes: - Basal Medium - Standard/Sample - Water to 10 mL media->tubes standard->tubes sample->tubes assay_setup Assay Setup assay_setup->tubes sterilize Sterilization (Autoclave 121°C, 10 min) tubes->sterilize inoculate Inoculation sterilize->inoculate incubation Incubation (37°C, 18-24 hours) inoculate->incubation turbidity Measure Turbidity (Spectrophotometer) incubation->turbidity measurement Data Acquisition measurement->turbidity std_curve Generate Standard Curve turbidity->std_curve analysis Data Analysis analysis->std_curve interpolate Interpolate Sample Concentration std_curve->interpolate calculate Calculate Final Vitamin B5 Activity interpolate->calculate

Caption: Experimental workflow for the microbiological assay of Vitamin B5.

vitamin_b5_activity_determination b5_source Vitamin B5 Source (Standard or Sample) combined Assay Culture b5_source->combined basal_medium Basal Medium (Lacks Vitamin B5) basal_medium->combined test_organism Test Organism (Lactobacillus plantarum) test_organism->combined growth Microbial Growth combined->growth Incubation turbidity Turbidity growth->turbidity is proportional to measurement Spectrophotometric Measurement turbidity->measurement activity Vitamin B5 Activity measurement->activity is correlated to

References

Application Notes and Protocols for Pantothenic Acid Extraction from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantothenic acid, also known as vitamin B5, is a water-soluble vitamin essential for the synthesis of coenzyme A (CoA) and acyl carrier protein, which are vital for numerous metabolic pathways, including the metabolism of carbohydrates, fats, and proteins.[1][2] Plants are a primary source of this compound in the diet, where it exists in both free form and bound within CoA and phosphopantetheine.[1] Accurate quantification of this compound in plant tissues is crucial for nutritional analysis, food science, and the development of dietary supplements and pharmaceuticals.

This document provides a detailed protocol for the extraction and quantification of this compound from various plant tissues. The protocol emphasizes the enzymatic hydrolysis step necessary to liberate the bound forms of the vitamin, ensuring a comprehensive assessment of the total this compound content.

Data Presentation

The following table summarizes the this compound content in a variety of plant-based foods. These values are compiled from various sources and are expressed as milligrams (mg) per 100g of the edible portion. It is important to note that the this compound content can vary depending on factors such as plant variety, growing conditions, and processing methods.[3]

Plant Tissue TypeFood ItemThis compound (mg/100g)
Mushrooms Shiitake, cooked3.6
Button, raw1.5
Portabella, grilled1.1
Legumes Lentils, cooked0.64
Split peas, cooked0.5
Pinto beans, sprouted0.74
Lima beans, cooked0.4
Vegetables Sweet corn, cooked0.72
Avocado1.4
Broccoli, cooked0.5
Sweet potato, baked0.8
Cauliflower, raw0.67
Kale, raw0.4
Grains Oats, rolled, dry1.0
Brown rice, cooked0.3
Nuts & Seeds Sunflower seeds, roasted7.0

Experimental Protocols

Principle

The extraction of total this compound from plant tissues requires a two-step process. First, an enzymatic hydrolysis is performed to release this compound from its bound forms (CoA and phosphopantetheine).[1][4] This is followed by extraction of the liberated free this compound and subsequent quantification using either High-Performance Liquid Chromatography (HPLC) or a microbiological assay.

Materials and Reagents
  • Plant Tissue Samples: Fresh, frozen, or freeze-dried (e.g., leafy greens, root vegetables, legumes).

  • Enzymes:

    • Papain (from Carica papaya)

    • α-Amylase (from Aspergillus oryzae or Bacillus licheniformis)

    • Taka-Diastase (a mix of amylolytic and proteolytic enzymes from Aspergillus oryzae)

  • Buffers and Solvents:

    • Acetate buffer (0.1 M, pH 4.5)

    • Trichloroacetic acid (TCA), 10% (w/v)

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate

    • Orthophosphoric acid

  • Standards:

    • Calcium D-pantothenate (analytical standard)

  • For Microbiological Assay:

    • Lactobacillus plantarum (ATCC 8014)

    • This compound Assay Medium

    • Sterile saline solution

Experimental Workflow Diagram

ExtractionWorkflow cluster_prep Sample Preparation cluster_hydrolysis Enzymatic Hydrolysis cluster_extraction Extraction & Clarification cluster_quantification Quantification Homogenization Homogenize Plant Tissue (e.g., 1-5 g in buffer) Enzyme_Addition Add Enzyme Cocktail (e.g., Papain & Amylase) Homogenization->Enzyme_Addition Incubation Incubate (e.g., 37°C for 12-24h) Enzyme_Addition->Incubation Heat_Inactivation Heat Inactivate Enzymes (e.g., 100°C for 15 min) Incubation->Heat_Inactivation Centrifugation Centrifuge to Pellet Solids Heat_Inactivation->Centrifugation Filtration Filter Supernatant (e.g., 0.45 µm filter) Centrifugation->Filtration HPLC HPLC Analysis Filtration->HPLC Microbiological_Assay Microbiological Assay Filtration->Microbiological_Assay

Caption: Workflow for this compound extraction and quantification.

Protocol 1: Enzymatic Hydrolysis for Liberation of Bound this compound

This protocol is a general guideline and may require optimization based on the specific plant matrix.

  • Sample Homogenization:

    • Weigh 1-5 g of the fresh or thawed plant tissue. For dry samples, use 0.5-1 g.

    • Homogenize the sample in 20-40 mL of 0.1 M acetate buffer (pH 4.5) using a blender or homogenizer.

  • Enzymatic Digestion:

    • To the homogenate, add a combination of enzymes. A typical starting point is:

      • 40 mg of papain

      • 40 mg of α-amylase or Taka-Diastase

    • For tissues with high starch content (e.g., root vegetables, legumes), a higher concentration of amylase may be beneficial.

    • For protein-rich tissues (e.g., legumes), a higher concentration of papain may be necessary.

  • Incubation:

    • Incubate the mixture in a shaking water bath at 37°C for 12 to 24 hours. Longer incubation times may be required for tougher plant matrices.

  • Enzyme Inactivation:

    • After incubation, stop the enzymatic reaction by heating the mixture in a boiling water bath for 15-30 minutes.[4]

  • Clarification:

    • Cool the mixture to room temperature and adjust the pH to 6.8 with a sodium hydroxide solution.

    • Transfer the mixture to a volumetric flask and bring it to a final volume (e.g., 50 or 100 mL) with the acetate buffer.

    • Centrifuge the solution at 10,000 x g for 15 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter. The resulting clear extract is now ready for quantification.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)
  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic or gradient elution. A common mobile phase is a mixture of a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) and an organic modifier like methanol or acetonitrile.

    • Flow Rate: 0.8 - 1.2 mL/min.

    • Detection: UV detector at 210 nm.

    • Injection Volume: 20 µL.

  • Standard Preparation:

    • Prepare a stock solution of calcium D-pantothenate (e.g., 1 mg/mL) in deionized water.

    • Create a series of working standards by diluting the stock solution to concentrations ranging from 0.1 to 20 µg/mL.

  • Analysis:

    • Inject the prepared standards and the filtered sample extracts into the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the concentration of this compound in the sample by comparing the peak area with the calibration curve generated from the standards.

  • Method Validation:

    • The HPLC method should be validated for linearity, precision, accuracy, and recovery.[5][6]

    • Linearity: A correlation coefficient (R²) of >0.99 is desirable.

    • Precision: The relative standard deviation (RSD) for replicate injections should be <2%.

    • Accuracy and Recovery: Spike a known amount of this compound standard into a sample matrix before extraction and analyze the recovery. Recoveries in the range of 90-110% are generally considered acceptable.

Protocol 3: Quantification by Microbiological Assay

This method relies on the principle that the growth of Lactobacillus plantarum is proportional to the amount of this compound in the medium.

  • Inoculum Preparation:

    • Culture Lactobacillus plantarum (ATCC 8014) in a suitable broth medium.

    • Harvest the cells by centrifugation, wash with sterile saline, and resuspend in sterile saline to a specific turbidity.

  • Assay Procedure:

    • Prepare a series of tubes with this compound Assay Medium.

    • Add increasing amounts of this compound standard to a set of tubes to create a standard curve (e.g., 0 to 100 ng/tube).

    • Add appropriate dilutions of the filtered sample extract to another set of tubes.

    • Inoculate all tubes (except for uninoculated blanks) with the prepared Lactobacillus plantarum inoculum.

    • Incubate all tubes at 37°C for 18-24 hours.

  • Measurement and Calculation:

    • Measure the turbidity of each tube using a spectrophotometer at a wavelength of 600-660 nm.

    • Plot the turbidity of the standards against their concentrations to create a standard curve.

    • Determine the this compound concentration in the sample extracts by interpolating their turbidity values on the standard curve.

Signaling Pathway and Logical Relationships

This compound Liberation from Plant Matrix

PantothenicAcidLiberation cluster_enzymes Enzymatic Hydrolysis PlantMatrix Plant Cell Wall & Matrix Cellulose Hemicellulose Pectin Starch Protein BoundPA Bound this compound Coenzyme A Phosphopantetheine FreePA Free this compound BoundPA->FreePA liberation Cellulase Cellulase/ Hemicellulase Cellulase->PlantMatrix:n degrades Pectinase Pectinase Pectinase->PlantMatrix:n degrades Amylase Amylase Amylase->PlantMatrix:s degrades Protease Protease (Papain) Protease->PlantMatrix:s degrades Protease->BoundPA releases

Caption: Enzymatic liberation of this compound from the plant matrix.

Conclusion

The accurate determination of this compound in plant tissues is essential for various scientific disciplines. The protocols outlined in this document provide a robust framework for the extraction and quantification of this vital nutrient. The key to a successful analysis lies in the effective enzymatic hydrolysis to liberate bound forms of this compound. Both HPLC and microbiological assays are suitable for quantification, with the choice of method depending on the available instrumentation and the specific requirements of the study. Proper method validation is critical to ensure the accuracy and reliability of the results.

References

The Role of Pantothenic Acid in Mitigating Neurodegeneration: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the emerging preclinical evidence supporting the investigation of pantothenic acid (Vitamin B5) and its derivatives as potential therapeutic agents in various neurodegenerative disease models. The accompanying protocols offer detailed methodologies for key experiments to facilitate further research in this promising area.

This compound is the obligate precursor for the synthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle and fatty acid metabolism.[1] Growing evidence suggests that disruptions in CoA metabolism and mitochondrial function are common features across several neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and Pantothenate Kinase-Associated Neurodegeneration (PKAN).[2][3][4] Consequently, strategies to augment this compound levels or enhance CoA synthesis are being actively explored.

Key Therapeutic Hypotheses

The neuroprotective potential of this compound and its derivatives, such as pantethine, is attributed to several interconnected mechanisms:

  • Restoration of Coenzyme A Levels and Mitochondrial Function: By serving as a precursor to CoA, this compound can help restore mitochondrial function, which is often impaired in neurodegenerative diseases.[5]

  • Anti-inflammatory and Antioxidant Effects: Pantethine has been shown to possess anti-inflammatory and antioxidant properties, which can mitigate the chronic neuroinflammation and oxidative stress characteristic of neurodegenerative conditions.[1]

  • Modulation of Neurotransmitter Synthesis: CoA is essential for the synthesis of the neurotransmitter acetylcholine, and deficiencies in this compound have been linked to reduced acetylcholine production.[6]

Application in Neurodegenerative Disease Models

Alzheimer's Disease

Studies in the 5XFAD transgenic mouse model of Alzheimer's disease have demonstrated that long-term treatment with pantethine, a stable form of pantetheine and a key precursor of CoA, can counteract pathological gene dysregulation and reduce disease pathogenesis.[7]

Table 1: Effects of Pantethine in a 5XFAD Mouse Model of Alzheimer's Disease [7][8]

ParameterTreatment GroupOutcomeQuantitative Change
Glial Fibrillary Acidic Protein (GFAP)PantethineReduction in astrogliosis80% reduction
Ionized calcium-binding adapter molecule 1 (IBA1)PantethineReduction in microgliosis40% reduction
Amyloid-β (Aβ) DepositionPantethineReduction in amyloid plaques85% reduction
Aβ-induced IL-1β ReleasePantethineReduction in neuroinflammationSignificant reduction
BehaviorPantethinePrevention of behavioral impairmentSignificant improvement
Pantothenate Kinase-Associated Neurodegeneration (PKAN)

PKAN is a rare genetic disorder caused by mutations in the PANK2 gene, leading to impaired CoA synthesis.[3] Preclinical studies in both mouse and Drosophila models of PKAN have shown that pantethine can rescue key disease phenotypes.[5][9]

Table 2: Effects of Pantethine in PKAN Models [5][9]

| Model | Parameter | Treatment Group | Outcome | Quantitative Change | | --- | --- | --- | --- | | Drosophila PKAN Model | Coenzyme A Levels | Pantethine | Restoration of CoA levels | Significant increase | | | Mitochondrial Function | Pantethine | Improved mitochondrial function | Not specified | | | Brain Degeneration | Pantethine | Rescue of brain degeneration | Significant improvement | | | Locomotor Abilities | Pantethine | Enhanced locomotor abilities | Significant improvement | | | Lifespan | Pantethine | Increased lifespan | Significant increase | | Pank2 knockout mouse model (on ketogenic diet) | Mitochondrial Respiration (Oxygen Consumption Rate) | Pantethine | Increased mitochondrial respiration | Doubling of O2 consumption after ADP stimulation |

Parkinson's Disease and Huntington's Disease

Research has revealed significantly decreased levels of this compound in several brain regions of individuals with Parkinson's disease dementia and Huntington's disease, suggesting a potential role for this compound deficiency in the pathophysiology of these conditions.[2][4][10][11]

Table 3: this compound Deficiency in Human Brains of Neurodegenerative Disease Patients [2][10][12]

DiseaseBrain RegionQuantitative Change in this compound Levelsp-value
Parkinson's Disease DementiaCerebellum~40% decrease0.008
Substantia Nigra~40% decrease0.02
Medulla~40% decrease0.008
Huntington's DiseaseCerebellumSignificant decrease7.96 × 10⁻⁶
Superior Frontal GyrusSignificant decrease7.18 × 10⁻⁸

Experimental Protocols

Protocol 1: In Vivo Administration of Pantethine in a 5XFAD Mouse Model of Alzheimer's Disease

Objective: To assess the in vivo efficacy of pantethine in reducing Alzheimer's disease-like pathology and behavioral deficits in the 5XFAD mouse model.[7]

Materials:

  • 5XFAD transgenic male mice (1.5 months old)

  • Wild-type (WT) male littermates

  • Pantethine solution (sterile, for injection)

  • Saline solution (sterile, for injection)

  • Behavioral testing apparatus (e.g., Morris water maze, Y-maze)

  • Immunohistochemistry reagents (antibodies against GFAP, IBA1, Aβ)

  • Microscope for imaging

Procedure:

  • Animal Groups: Divide the 1.5-month-old 5XFAD and WT mice into four groups:

    • WT + Saline

    • WT + Pantethine

    • 5XFAD + Saline

    • 5XFAD + Pantethine

  • Dosing Regimen: Administer pantethine (e.g., 15 mg, intraperitoneally) or an equivalent volume of saline three times per week for 5.5 months.[8]

  • Behavioral Testing: At the end of the treatment period, conduct a battery of behavioral tests to assess cognitive function.

  • Tissue Collection and Preparation: Following behavioral testing, euthanize the mice and perfuse with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde. Collect the brains and process for immunohistochemistry.

  • Immunohistochemistry: Perform staining for markers of astrogliosis (GFAP), microgliosis (IBA1), and amyloid plaques (Aβ).

  • Image Analysis: Quantify the levels of gliosis and amyloid plaque burden in relevant brain regions (e.g., hippocampus, cortex).

Expected Outcome: 5XFAD mice treated with pantethine are expected to show improved cognitive performance, reduced gliosis, and a lower amyloid plaque burden compared to saline-treated 5XFAD mice.

Protocol 2: Assessment of Mitochondrial Respiration in a PKAN Mouse Model

Objective: To evaluate the effect of pantethine on mitochondrial respiration in a mouse model of PKAN.[9]

Materials:

  • Pank2 knockout mice and wild-type littermates

  • Pantethine

  • Standard or specific diet (e.g., ketogenic diet)

  • Mitochondrial isolation buffer

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

  • Substrates and inhibitors for mitochondrial respiration assays (e.g., ADP, oligomycin)

Procedure:

  • Animal Treatment: Treat Pank2 knockout and wild-type mice with pantethine in their drinking water or via oral gavage for a specified period.

  • Mitochondrial Isolation: Isolate mitochondria from the brains of the treated and control mice using differential centrifugation.

  • Respirometry:

    • Load the isolated mitochondria into the chambers of the high-resolution respirometer.

    • Measure the basal oxygen consumption rate.

    • Sequentially add substrates and inhibitors to assess different states of mitochondrial respiration (e.g., ADP to measure state 3 respiration, oligomycin to measure state 4 respiration).

  • Data Analysis: Calculate and compare the oxygen consumption rates between the different treatment groups.

Expected Outcome: Mitochondria from pantethine-treated Pank2 knockout mice are expected to exhibit improved respiratory function, as indicated by increased oxygen consumption rates, particularly after ADP stimulation.[9]

Visualizations

Pantethine_Metabolism_and_Neuroprotection Pantethine Pantethine Pantetheinase Pantetheinase (Vanin) Pantethine->Pantetheinase Hydrolysis Pantothenic_Acid This compound (Vitamin B5) Pantetheinase->Pantothenic_Acid Cysteamine Cysteamine Pantetheinase->Cysteamine CoA_Synthesis Coenzyme A (CoA) Synthesis Pathway Pantothenic_Acid->CoA_Synthesis Enters Pathway Anti_inflammatory Anti-inflammatory Effects Cysteamine->Anti_inflammatory Antioxidant Antioxidant Effects Cysteamine->Antioxidant CoA Coenzyme A CoA_Synthesis->CoA Mitochondrial_Function Mitochondrial Function (TCA Cycle, Fatty Acid Oxidation) CoA->Mitochondrial_Function Neuroprotection Neuroprotection Mitochondrial_Function->Neuroprotection Anti_inflammatory->Neuroprotection Antioxidant->Neuroprotection

Caption: Metabolic fate of pantethine and its neuroprotective mechanisms.

Experimental_Workflow_5XFAD Start Start: 1.5-month-old 5XFAD & WT Mice Grouping Random Assignment to Groups: - Saline - Pantethine Start->Grouping Treatment 5.5 Months of Treatment (i.p. injections, 3x/week) Grouping->Treatment Behavioral Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavioral Euthanasia Euthanasia & Brain Collection Behavioral->Euthanasia IHC Immunohistochemistry (Aβ, GFAP, IBA1) Euthanasia->IHC Analysis Quantification of Plaques & Gliosis IHC->Analysis

Caption: Workflow for in vivo pantethine efficacy testing in 5XFAD mice.

References

Application of Pantothenic Acid in Cosmetic and Dermatological Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantothenic acid, also known as vitamin B5, and its more stable alcohol derivative, dexpanthenol, are widely utilized in cosmetic and dermatological formulations for their beneficial effects on skin health. As a precursor to Coenzyme A (CoA), this compound plays a crucial role in numerous metabolic pathways essential for cellular function and tissue repair.[1] This document provides detailed application notes and experimental protocols based on current research, summarizing key quantitative data and outlining methodologies for evaluating the efficacy of this compound in various dermatological applications.

Key Applications and Mechanisms of Action

This compound's applications in dermatology are diverse, ranging from enhancing skin barrier function and wound healing to managing inflammatory skin conditions like acne vulgaris and atopic dermatitis.[2][3][4] Its mechanisms of action are multifaceted and include:

  • Enhanced Skin Barrier Function: Topical application of dexpanthenol improves stratum corneum hydration, reduces transepidermal water loss (TEWL), and helps maintain skin softness and elasticity.[[“]][6][7]

  • Wound Healing: this compound stimulates the proliferation and migration of dermal fibroblasts, which are critical for tissue regeneration.[[“]][8] It also enhances the synthesis of intracellular proteins necessary for building new tissue.[[“]]

  • Anti-inflammatory Effects: It can modulate the immune response by influencing the production of cytokines, such as interleukins IL-6 and IL-8, thereby reducing inflammation.[[“]][[“]][10]

  • Acne Treatment: Oral supplementation with this compound has been shown to reduce facial acne lesions, potentially by regulating sebum production through its role in lipid metabolism via Coenzyme A.[2][8]

  • Keratinocyte Proliferation and Differentiation: this compound is essential for normal keratinocyte proliferation and differentiation.[11][12]

Quantitative Data from Clinical and Preclinical Studies

The following tables summarize quantitative findings from various studies on the efficacy of this compound and dexpanthenol.

Table 1: Effect of this compound on Acne Vulgaris (Oral Supplementation)

Study ParameterTreatment Group (this compound-based Supplement)Placebo GroupDurationOutcomeReference
Mean Total Lesion Count ReductionSignificant reduction (P = 0.0197)-12 weeksGreater than 67% reduction in total facial lesions.[2][2]
Mean Inflammatory Lesion ReductionSignificantly reduced-12 weeksSignificant reduction in inflammatory blemishes.[2][2]
Dermatology Life Quality Index (DLQI)Significantly lower scores-12 weeksImproved quality of life.[2][2]
Global Blemish Count ReductionSignificant mean reduction (p = 0.02)-8 weeksReduction from a baseline of 20.45 to 11.18 blemishes.[13][13]

Table 2: Effect of Topical Dexpanthenol on Skin Barrier Function

Study ParameterTreatment Group (Dexpanthenol Formulation)Vehicle/Control GroupDurationOutcomeReference
Transepidermal Water Loss (TEWL)Significant decrease with 1.0% and 5.0% dexpanthenolNo significant change30 daysImproved skin barrier function.[6][6]
Skin Moisture (Capacitance)Significant increase-15 and 30 daysIncreased skin hydration.[6][6]
TEWL Reduction after SDS ChallengeSignificant reduction with 1.0% and 5.0% dexpanthenol-2 hours post-applicationProtective effect on skin barrier.[6][6]

Table 3: Effect of Topical Dexpanthenol in Atopic Dermatitis

Study Parameter5% Dexpanthenol Ointment1% Hydrocortisone OintmentDurationOutcomeReference
SCORAD Score ReductionNo statistically significant difference between treatmentsNo statistically significant difference between treatments4 weeks5% Dexpanthenol was as effective as 1% hydrocortisone in reducing the severity of atopic dermatitis in children.[14]

Signaling and Metabolic Pathways

Coenzyme A Biosynthesis Pathway

This compound is a fundamental building block for the synthesis of Coenzyme A, a critical cofactor in cellular metabolism. The pathway involves five enzymatic steps.

CoenzymeA_Biosynthesis cluster_0 Coenzyme A Biosynthesis This compound This compound 4'-Phosphothis compound 4'-Phosphothis compound This compound->4'-Phosphothis compound Pantothenate Kinase (PANK) ATP -> ADP 4'-Phosphopantothenoyl-cysteine 4'-Phosphopantothenoyl-cysteine 4'-Phosphothis compound->4'-Phosphopantothenoyl-cysteine PPCS Cysteine, ATP -> ADP + Pi 4'-Phosphopantetheine 4'-Phosphopantetheine 4'-Phosphopantothenoyl-cysteine->4'-Phosphopantetheine PPCDC -> CO2 Dephospho-CoA Dephospho-CoA 4'-Phosphopantetheine->Dephospho-CoA PPAT ATP -> PPi Coenzyme A Coenzyme A Dephospho-CoA->Coenzyme A DPCK ATP -> ADP

Caption: Coenzyme A biosynthesis from this compound.

Proposed Anti-inflammatory Signaling

This compound and dexpanthenol exhibit anti-inflammatory properties by modulating the expression of inflammatory cytokines. While the precise signaling cascade is still under investigation, a proposed mechanism involves the downregulation of pro-inflammatory signals.

Anti_Inflammatory_Pathway cluster_1 Proposed Anti-inflammatory Action of this compound Inflammatory_Stimulus Inflammatory Stimulus (e.g., UV radiation, irritants) Skin_Cells Keratinocytes / Fibroblasts Inflammatory_Stimulus->Skin_Cells Pro_inflammatory_Pathway Pro-inflammatory Signaling Pathway (e.g., NF-κB) Skin_Cells->Pro_inflammatory_Pathway Cytokine_Production Increased Production of Pro-inflammatory Cytokines Pro_inflammatory_Pathway->Cytokine_Production IL6_IL8 IL-6, IL-8 Cytokine_Production->IL6_IL8 Inflammation Inflammation IL6_IL8->Inflammation Pantothenic_Acid This compound (Dexpanthenol) Pantothenic_Acid->Pro_inflammatory_Pathway Inhibition

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental Protocols

In Vitro Fibroblast Proliferation and Migration (Scratch Assay)

This protocol is designed to assess the effect of this compound on the proliferation and migration of human dermal fibroblasts, key processes in wound healing.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • This compound solution (sterile-filtered)

  • 24-well tissue culture plates

  • Sterile 200 µL pipette tips

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Seeding: Culture HDFs in supplemented DMEM at 37°C in a 5% CO2 incubator. Seed the cells into 24-well plates and grow until they form a confluent monolayer.

  • Creating the Scratch: Once confluent, use a sterile 200 µL pipette tip to create a linear "scratch" in the center of each well.

  • Washing and Treatment: Gently wash each well twice with sterile PBS to remove detached cells. Replace the medium with a low-serum (e.g., 1% FBS) medium containing various concentrations of this compound (e.g., 0, 10, 50, 100 µg/mL). Include a vehicle control (medium without this compound).

  • Imaging: Immediately after adding the treatment medium (0 hours), and at subsequent time points (e.g., 12, 24, 48 hours), capture images of the scratch in the same position for each well using an inverted microscope.

  • Data Analysis: Use image analysis software to measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure at each time point relative to the initial scratch width at 0 hours.

Expected Outcome: An increase in the rate of wound closure in wells treated with this compound compared to the control group would indicate a positive effect on fibroblast migration and/or proliferation.

Topical Dexpanthenol for Wound Healing in an Animal Model

This protocol describes a method to evaluate the efficacy of a topical dexpanthenol formulation on full-thickness excisional wounds in a rodent model.

Materials:

  • Male albino mice (or other suitable rodent model)

  • Anesthetic (e.g., ketamine/xylazine mixture)

  • Surgical scissors and forceps

  • 5mm disposable biopsy punch

  • Topical dexpanthenol formulation (e.g., 5% cream)

  • Control vehicle (cream base without dexpanthenol)

  • Saline solution

  • Digital camera

  • Image analysis software

Procedure:

  • Animal Preparation: Anesthetize the animals according to approved institutional protocols. Shave and disinfect the dorsal skin area.

  • Wound Creation: Create a full-thickness excisional wound using a 5mm biopsy punch on the back of each animal.

  • Grouping and Treatment: Divide the animals into three groups: Control (no treatment or saline), Vehicle (topical application of the cream base), and Treatment (topical application of the dexpanthenol cream). Apply the respective treatments to the wound area once daily.

  • Wound Area Measurement: On days 0, 3, 7, and 14 post-wounding, take digital photographs of the wounds. Use image analysis software to measure the wound area.

  • Histological Analysis (Optional): At the end of the study, euthanize the animals and excise the wound tissue for histological analysis to assess re-epithelialization, collagen deposition, and inflammatory cell infiltration.

Expected Outcome: A faster reduction in wound area in the dexpanthenol-treated group compared to the control and vehicle groups would demonstrate its wound-healing efficacy.

Clinical Trial for Oral this compound in Acne Vulgaris

This protocol outlines a randomized, double-blind, placebo-controlled study to assess the efficacy of an oral this compound-based supplement in subjects with mild to moderate facial acne.[2]

Study Design:

  • Participants: Healthy adults with a clinical diagnosis of mild to moderate acne vulgaris.

  • Intervention: Oral this compound-based dietary supplement.

  • Control: Placebo tablets identical in appearance to the intervention.

  • Duration: 12 weeks.

  • Blinding: Double-blind (both participants and investigators are unaware of the treatment allocation).

Procedure:

  • Recruitment and Baseline Assessment: Recruit eligible participants and obtain informed consent. At baseline (week 0), assess the following:

    • Total facial lesion count (inflammatory and non-inflammatory).

    • Investigator's Global Assessment (IGA) of acne severity.

    • Dermatology Life Quality Index (DLQI) questionnaire.

    • Standardized facial photography.

  • Randomization and Intervention: Randomly assign participants to either the treatment or placebo group. Instruct them to take the assigned supplement daily for 12 weeks.

  • Follow-up Assessments: Conduct follow-up assessments at specified intervals (e.g., weeks 4, 8, and 12), repeating the baseline assessments.

  • Safety Monitoring: Monitor and record any adverse events throughout the study.

  • Data Analysis: Compare the change from baseline in total lesion count, IGA scores, and DLQI scores between the treatment and placebo groups using appropriate statistical methods.

Primary Outcome Measure: The primary endpoint is the difference in the mean percentage change in total facial lesion count from baseline to week 12 between the two groups.

Experimental Workflows

In Vitro Efficacy Testing Workflow

in_vitro_workflow cluster_2 In Vitro Efficacy Testing Workflow start Start cell_culture Culture Human Dermal Fibroblasts (HDFs) start->cell_culture treatment Treat HDFs with varying concentrations of this compound cell_culture->treatment proliferation_assay Perform Proliferation Assay (e.g., MTT, BrdU) treatment->proliferation_assay migration_assay Perform Migration Assay (e.g., Scratch Assay) treatment->migration_assay data_analysis Analyze Data: Cell Viability & Wound Closure proliferation_assay->data_analysis migration_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro evaluation of this compound.

Clinical Trial Workflow for Acne Treatment

clinical_trial_workflow cluster_3 Acne Clinical Trial Workflow start_trial Start recruitment Recruit Subjects with Mild-to-Moderate Acne start_trial->recruitment baseline Baseline Assessment: Lesion Count, IGA, DLQI recruitment->baseline randomization Randomize to Pantothenic Acid or Placebo Group baseline->randomization intervention 12-Week Intervention Period randomization->intervention follow_up Follow-up Assessments (Weeks 4, 8, 12) intervention->follow_up data_analysis_clinical Analyze Primary and Secondary Endpoints follow_up->data_analysis_clinical end_trial End data_analysis_clinical->end_trial

Caption: Workflow for a clinical trial on acne treatment.

Conclusion

This compound and its derivatives are valuable active ingredients in cosmetic and dermatological research and product development. The provided application notes and protocols offer a framework for investigating their efficacy in various skin-related applications. The quantitative data from existing studies robustly support its role in improving skin barrier function, promoting wound healing, and managing inflammatory skin conditions. Further research can continue to elucidate the specific molecular mechanisms and optimize formulations for enhanced therapeutic and cosmetic benefits.

References

Application Notes and Protocols for the Quantification of Pantothenic Acid Using a Stable Isotope Dilution Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantification of pantothenic acid (Vitamin B5) in various biological matrices using a stable isotope dilution assay (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high specificity, accuracy, and throughput, making it the gold standard for quantitative analysis.

Principle of the Stable Isotope Dilution Assay

The stable isotope dilution assay is a highly accurate quantification technique that relies on the use of a stable isotope-labeled version of the analyte as an internal standard (IS). This IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N). The IS is added to the sample at the beginning of the workflow, and because it behaves identically to the endogenous analyte during sample preparation, extraction, and ionization, it effectively corrects for any sample loss or matrix effects. Quantification is achieved by measuring the ratio of the mass spectrometric signal of the analyte to that of the known amount of added IS.

G cluster_sample Sample cluster_is Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Analyte (this compound) C Extraction, Cleanup, Derivatization A->C Endogenous B Stable Isotope-Labeled Analyte ([¹³C₃,¹⁵N]-Pantothenic Acid) B->C Spiked D Quantification based on Analyte/IS Ratio C->D

Caption: Principle of the Stable Isotope Dilution Assay.

Experimental Protocols

This section details the methodologies for the quantification of both free and total this compound in various matrices.

Materials and Reagents
  • Standards: this compound, Stable isotope-labeled this compound (e.g., [¹³C₃,¹⁵N]-pantothenic acid or [¹³C₆, ¹⁵N₂]-pantothenic acid)[1][2][3][4]

  • Enzymes (for total this compound): Pigeon liver pantetheinase and alkaline phosphatase[1]

  • Solvents: Acetonitrile, Methanol, Water (LC-MS grade)

  • Additives: Formic acid, Ammonium formate[5][6]

  • Solid Phase Extraction (SPE) Cartridges: As needed for sample cleanup.

Sample Preparation

The sample preparation protocol varies depending on the matrix and whether free or total this compound is being measured.

G A Sample Collection (e.g., Urine, Serum) B Spike with Internal Standard ([¹³C₃,¹⁵N]-PA) A->B C Protein Precipitation (e.g., with Zinc Acetate) B->C D Centrifugation C->D E Supernatant Collection and Filtration D->E F LC-MS/MS Analysis E->F

Caption: Workflow for Free this compound Analysis.

  • Spiking: To a known volume or weight of the sample, add a precise amount of the stable isotope-labeled internal standard solution.[7]

  • Protein Precipitation: For high-protein matrices like serum or milk, precipitate proteins by adding a precipitating agent such as zinc acetate solution.[5][8] For urine, a simple dilution with the mobile phase may be sufficient.[7]

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant.

  • Filtration: Filter the supernatant through a 0.22 µm filter before analysis.[8]

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

This compound in food and tissues is often present in bound forms like coenzyme A. Enzymatic hydrolysis is required to release free this compound.[1][9][10]

  • Homogenization: Homogenize the sample in a suitable buffer.

  • Spiking: Add a known amount of the stable isotope-labeled internal standard.

  • Enzymatic Hydrolysis: Incubate the sample with pigeon liver pantetheinase and alkaline phosphatase to liberate this compound from its conjugated forms.[1] An overnight incubation is common.[1]

  • Deproteinization and Cleanup: Follow steps 2-5 as described for free this compound analysis to remove proteins and other interferences.

LC-MS/MS Parameters

The following are typical starting parameters for LC-MS/MS analysis. Method optimization is recommended for specific instruments and matrices.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.[8][11][12]

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a common mobile phase system.[6]

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, e.g., 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.[11]

    • Scan Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[5][6]

    • MRM Transitions:

      • This compound: The specific precursor and product ions will need to be optimized on the instrument. A common transition is m/z 220 -> 90.

      • Internal Standard: The MRM transition for the stable isotope-labeled internal standard will be shifted by the mass of the incorporated isotopes. For example, for [¹³C₃,¹⁵N]-pantothenic acid, the precursor ion would be m/z 224.

Data Presentation

The following tables summarize quantitative data from various studies employing stable isotope dilution assays for this compound.

Table 1: Performance Characteristics of this compound SIDA Methods
ParameterStudy 1Study 2Study 3
Sample Matrix Fortified FoodsFoodHuman Urine
Internal Standard [¹³C₆, ¹⁵N₂]-Pantothenic Acid[¹³C₃,¹⁵N]-Pantothenic AcidHopantenic Acid*
Linearity Range 0.08 - 1.2 µg/mL10 - 1500 µg/L0.25 - 10 µg/mL
Correlation (r²) 0.9998Not Reported0.999
Recovery 95% - 106%91.0% - 105%96% - 108%
Intra-assay RSD 1.1%0.46% - 3.0%< 5%
Inter-assay RSD 2.5% - 6.0%Not ReportedNot Reported
Limit of Detection Not Reported3.0 µg/kg0.1 µg/mL
Reference [2][13][8][7]

*Note: Hopantenic acid is a structural analog and not a stable isotope-labeled internal standard, which may not correct for all matrix effects as effectively.

Signaling Pathways and Logical Relationships

The primary role of this compound is as a precursor to Coenzyme A (CoA), which is central to metabolism.

G PA This compound (Vitamin B5) CoA Coenzyme A (CoA) PA->CoA Biosynthesis Metabolism Metabolic Pathways (Carbohydrate, Lipid, Protein) CoA->Metabolism Essential Cofactor

Caption: Role of this compound in Metabolism.

Conclusion

The stable isotope dilution assay coupled with LC-MS/MS provides a robust, sensitive, and accurate method for the quantification of this compound in a wide range of biological and food matrices.[1][4] The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and ensuring the reliability of the results. The protocols and data presented here serve as a comprehensive guide for researchers and professionals in the fields of nutrition, clinical chemistry, and drug development.

References

Application Notes and Protocols for Immunoassay-Based Detection of Pantothenic Acid (Vitamin B5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantothenic acid (Vitamin B5) is an essential nutrient crucial for various metabolic processes, including the synthesis of coenzyme A (CoA) and the metabolism of carbohydrates, proteins, and fats.[1][2][3] Accurate quantification of this compound is vital in nutritional analysis, food fortification, pharmaceutical quality control, and clinical diagnostics.[3][4] While traditional methods like microbiological assays and liquid chromatography-mass spectrometry (LC-MS/MS) are reliable, immunoassays offer a rapid, high-throughput, and cost-effective alternative for the detection of this small molecule.[4][5]

These application notes provide detailed protocols for the development of immunoassays for this compound, including indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) and lateral flow immunoassay (LFIA). The protocols cover hapten-carrier conjugate synthesis, antibody production, assay procedures, sample preparation, and data analysis.

Principle of Immunoassay for this compound

Since this compound is a small molecule (hapten), it is not immunogenic on its own. To elicit an immune response and produce specific antibodies, it must be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[5] The resulting immunogen is then used to immunize an animal (e.g., a rabbit) to generate polyclonal antibodies against this compound.

The most common immunoassay format for small molecules like this compound is the competitive immunoassay. In this format, free this compound in a sample competes with a labeled or immobilized this compound conjugate for binding to a limited amount of specific antibody. The resulting signal is inversely proportional to the concentration of this compound in the sample.

Quantitative Data Summary

The following tables summarize the performance characteristics of various immunoassays for this compound detection as reported in the literature.

Table 1: Performance of Indirect Competitive ELISA (ic-ELISA) for this compound Detection

ParameterValueReference
Limit of Detection (LOD)32.22 ng/mL[4][6]
Linear Range64.44 - 628.84 ng/mL[4][6]
Average Recoveries88.60 - 110.11%[4][6]

Table 2: Performance of Lateral Flow Immunoassay (LFIA) for this compound Detection

Sample MatrixLimit of Detection (LOD)Reference
B-complex Vitamin tablets71.99 ng/mL[4][6]
Energy drink115.80 ng/mL[4][6]
Infant milk powder240.12 ng/mL[4][6]

Experimental Protocols

Part 1: Preparation of Immunogen (this compound-BSA Conjugate)

This protocol describes the conjugation of this compound to Bovine Serum Albumin (BSA) using the carbodiimide (EDC) crosslinker chemistry.

Materials:

  • D-Pantothenic acid

  • Bovine Serum Albumin (BSA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) (optional, for two-step conjugation)

  • Conjugation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO) or desalting column

  • Ultrapure water

Procedure:

  • Prepare BSA Solution: Dissolve BSA in Conjugation Buffer to a final concentration of 10 mg/mL.

  • Prepare this compound Solution: Dissolve this compound in Conjugation Buffer. The molar ratio of hapten to carrier protein is critical and may require optimization. A starting point is a 20-50 fold molar excess of this compound to BSA.

  • Activate this compound (One-Step Method):

    • Add the this compound solution to the BSA solution while gently stirring.

    • Dissolve EDC in cold ultrapure water to a concentration of 10 mg/mL immediately before use.

    • Add the EDC solution to the this compound-BSA mixture. A common starting molar ratio of EDC to this compound is 1.5:1.

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature with continuous gentle stirring.

  • Purification:

    • Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).

    • Dialyze against 1X PBS at 4°C for 48 hours, with at least three buffer changes.

    • Alternatively, purify the conjugate using a desalting column equilibrated with PBS.

  • Characterization and Storage:

    • Determine the protein concentration of the conjugate using a BCA or Bradford protein assay.

    • Confirm successful conjugation using techniques such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.

    • Store the conjugate in aliquots at -20°C.

Diagram 1: this compound-BSA Conjugation Workflow

G cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_final Final Product PA This compound in Conjugation Buffer Mix Mix this compound and BSA PA->Mix BSA BSA in Conjugation Buffer BSA->Mix EDC EDC Solution (freshly prepared) Add_EDC Add EDC to activate carboxyl groups EDC->Add_EDC Mix->Add_EDC Incubate Incubate at RT (2-4 hours) Add_EDC->Incubate Dialysis Dialysis (10 kDa MWCO) against PBS Incubate->Dialysis Conjugate This compound-BSA Conjugate Dialysis->Conjugate Store Store at -20°C Conjugate->Store

Caption: Workflow for the conjugation of this compound to BSA using EDC chemistry.

Part 2: Polyclonal Antibody Production in Rabbits

This protocol provides a general guideline for the production of polyclonal antibodies against the this compound-BSA conjugate in New Zealand White rabbits. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • This compound-BSA conjugate (immunogen)

  • Freund's Complete Adjuvant (CFA)

  • Freund's Incomplete Adjuvant (IFA)

  • Sterile PBS, pH 7.4

  • New Zealand White rabbits (2-3 kg)

  • Syringes and needles (23-25 gauge)

Procedure:

  • Pre-immune Bleed: Collect a blood sample from each rabbit before the first immunization to serve as a negative control.

  • Primary Immunization (Day 0):

    • Prepare the immunogen emulsion by mixing an equal volume of the this compound-BSA conjugate (e.g., 1 mg/mL in PBS) with Freund's Complete Adjuvant (CFA).

    • Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a stable, thick emulsion is formed.

    • Inject a total of 1 mL of the emulsion subcutaneously at multiple sites on the back of each rabbit.

  • Booster Immunizations (Days 14, 28, 49):

    • Prepare the immunogen emulsion by mixing an equal volume of the this compound-BSA conjugate (e.g., 0.5 mg/mL in PBS) with Freund's Incomplete Adjuvant (IFA).

    • Inject a total of 1 mL of the emulsion subcutaneously at multiple sites.

  • Test Bleeds and Titer Determination (Days 35, 56):

    • Collect a small amount of blood from the marginal ear vein.

    • Allow the blood to clot and centrifuge to separate the serum.

    • Determine the antibody titer using an indirect ELISA (see Part 3 protocol) to assess the immune response.

  • Final Bleed and Antibody Purification:

    • Once a high antibody titer is achieved, perform a final bleed.

    • Purify the IgG fraction from the antiserum using Protein A/G affinity chromatography according to the manufacturer's instructions.

    • Determine the concentration of the purified antibody and store at -20°C or -80°C.

Diagram 2: Rabbit Immunization Schedule

G Day0 Day 0 Primary Immunization (Conjugate + CFA) Day14 Day 14 Booster 1 (Conjugate + IFA) Day0->Day14 Day28 Day 28 Booster 2 (Conjugate + IFA) Day14->Day28 Day35 Day 35 Test Bleed Day28->Day35 Day49 Day 49 Booster 3 (Conjugate + IFA) Day35->Day49 Day56 Day 56 Test Bleed Day49->Day56 Final Final Bleed & Purification Day56->Final

Caption: A typical immunization and bleeding schedule for polyclonal antibody production.

Part 3: Indirect Competitive ELISA (ic-ELISA) Protocol

This protocol outlines the procedure for quantifying this compound in a sample using an indirect competitive ELISA format.

Materials:

  • Coating Antigen: this compound-BSA conjugate

  • Primary Antibody: Purified anti-pantothenic acid antibody

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG

  • This compound standard

  • 96-well microtiter plates

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6

  • Wash Buffer: PBS with 0.05% Tween 20 (PBST)

  • Blocking Buffer: 1% BSA in PBST

  • Sample/Standard Diluent: PBST

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution: 2 M H₂SO₄

  • Microplate reader

Procedure:

  • Coating:

    • Dilute the this compound-BSA coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted coating antigen to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Competitive Reaction:

    • Prepare a serial dilution of this compound standards in Sample/Standard Diluent.

    • Prepare samples by diluting them in Sample/Standard Diluent.

    • In separate tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the diluted anti-pantothenic acid antibody for 30 minutes at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Secondary Antibody:

    • Add 100 µL of the HRP-conjugated secondary antibody, diluted in Blocking Buffer, to each well.

    • Incubate for 1 hour at room temperature.

  • Washing: Wash the plate 5 times with Wash Buffer.

  • Substrate Development:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

Diagram 3: Indirect Competitive ELISA Principle

G cluster_high High this compound in Sample cluster_low Low this compound in Sample A Free PA in sample binds to Ab B Few Ab bind to coated antigen A->B C Low Signal B->C D Few PA in sample to bind Ab E More Ab bind to coated antigen D->E F High Signal E->F G cluster_curve y_axis Absorbance (OD 450nm) x_axis Log [this compound] A Max Signal (a) IC50 IC50 (c) Min Min Signal (d) B Steepness (b)

References

Application Notes and Protocols: In Vitro Models for Studying Pantothenic Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pantothenic acid, also known as vitamin B5, is a water-soluble vitamin essential for all forms of life. Its biological significance stems from its role as the exclusive precursor for the biosynthesis of Coenzyme A (CoA) and the 4'-phosphopantetheine moiety of acyl carrier proteins (ACP).[1] CoA is a ubiquitous and indispensable cofactor involved in numerous critical metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid synthesis and oxidation, and the synthesis of phospholipids and neurotransmitters.[1][2] Given its central role in cellular metabolism, understanding the mechanisms of this compound transport, its conversion to CoA, and the regulation of this pathway is crucial for drug development, toxicology, and nutritional science.[3][4]

In vitro models provide powerful, controlled systems to investigate these processes at the molecular and cellular levels. These models range from cell-free enzymatic systems to complex, multi-cellular cultures that mimic physiological conditions. This document provides detailed notes and protocols for utilizing various in vitro models to study this compound metabolism.

Overview of In Vitro Models

A variety of in vitro systems are available to study different aspects of this compound metabolism, from intestinal absorption to its ultimate utilization in CoA synthesis within specific cell types.

  • Intestinal Cell Models: Human colon adenocarcinoma cells, such as Caco-2, are widely used to model the intestinal barrier and study the absorption of nutrients, including this compound.[5][6] These cells differentiate into a polarized monolayer of enterocytes, expressing transporters like the sodium-dependent multivitamin transporter (SMVT), which is responsible for the uptake of this compound, biotin, and lipoate.[5][7][8]

  • Liver Cell Models: The liver is a central hub for metabolism. Primary human hepatocytes (PHH) are considered the gold standard for in vitro liver models as they reflect the specific metabolism of the human liver.[9][10] However, due to their limited availability, hepatoma cell lines like HepG2/C3A are frequently used.[11] These models are invaluable for studying CoA biosynthesis, the effects of xenobiotics on this compound metabolism, and screening for small molecule modulators of key enzymes like pantothenate kinase (PanK).[11][12][13]

  • Neuronal Cell Models: Pantothenate kinase-associated neurodegeneration (PKAN) is a serious neurological disorder resulting from mutations in the PANK2 gene.[3][14] In vitro neuronal models are critical for investigating the pathological mechanisms of PKAN and for testing potential therapeutic strategies, such as compounds that can modulate PanK activity or bypass the metabolic block.[14][15]

  • Placental Cell Models: Choriocarcinoma cell lines, such as JAr and BeWo, have been used to characterize the transport of this compound across the placental barrier, which is mediated by a sodium-dependent process.[7]

  • Cell-Free Reconstituted Systems: For detailed biochemical and kinetic analysis of the CoA biosynthetic pathway, cell-free systems are ideal.[16] These involve reconstructing the metabolic pathway outside of a cell using purified recombinant enzymes.[2][16] This approach allows for precise control over substrate and enzyme concentrations and eliminates confounding variables from other cellular processes, making it perfect for studying enzyme kinetics and feedback inhibition mechanisms.[1][16]

Key Metabolic Pathway: Coenzyme A Biosynthesis

This compound is converted to CoA through a conserved five-step enzymatic pathway. Pantothenate kinase (PanK) catalyzes the first and rate-limiting step, making it a key point of regulation.[1][3] In bacteria and eukaryotes, PanK activity is often subject to feedback inhibition by CoA and its thioesters, which tightly controls cellular CoA levels.[1][16]

CoA_Biosynthesis PA This compound (Vitamin B5) in_ATP1 PA->in_ATP1 P_PA 4'-Phospho- pantothenate in_Cys P_PA->in_Cys P_PC 4'-Phospho-N- pantothenoylcysteine PPCDC PPCDC P_PC->PPCDC P_P 4'-Phospho- pantetheine in_ATP3 P_P->in_ATP3 Dephospho Dephospho-CoA in_ATP4 Dephospho->in_ATP4 CoA Coenzyme A PanK PanK CoA->PanK Feedback Inhibition PanK->P_PA out_ADP1 PanK->out_ADP1 ADP PPCS PPCS PPCS->P_PC in_ATP2 PPCS->in_ATP2 out_ADP2 PPCS->out_ADP2 ADP + Pi PPCDC->P_P out_CO2 PPCDC->out_CO2 CO2 PPAT PPAT PPAT->Dephospho out_PPi PPAT->out_PPi PPi DPCK DPCK DPCK->CoA out_ADP3 DPCK->out_ADP3 ADP in_ATP1->PanK ATP in_ATP2->PPCS ATP in_Cys->PPCS Cysteine in_ATP3->PPAT ATP in_ATP4->DPCK ATP

Caption: The Coenzyme A (CoA) biosynthetic pathway.

Data Presentation

Quantitative analysis is fundamental to understanding the kinetics and regulation of this compound metabolism. The following table summarizes key kinetic parameters from in vitro studies.

ParameterModel SystemValueDescriptionReference
Pantothenate Transport
KmJAr human placental cells2.1 ± 0.2 µMMichaelis-Menten constant for Na+-dependent pantothenate uptake.[7]
VmaxJAr human placental cells341 ± 12 pmol/mg protein/10 minMaximal velocity of Na+-dependent pantothenate uptake.[7]
Enzyme Kinetics & Inhibition
KM (ATP)Human PanK3311 ± 53 µMMichaelis-Menten constant for ATP.[11]
KM (Pantothenate)Human PanK314 ± 0.1 µMMichaelis-Menten constant for pantothenate.[11]
IC50 (PZ-2891)Human PanK1β40.2 ± 4.4 nMHalf maximal inhibitory concentration of PZ-2891.[17]
IC50 (PZ-2891)Human PanK20.7 ± 0.08 nMHalf maximal inhibitory concentration of PZ-2891.[17]
IC50 (PZ-2891)Human PanK31.3 ± 0.2 nMHalf maximal inhibitory concentration of PZ-2891.[17]
IC50 (Compound 7)Human PanK325 nMHalf maximal inhibitory concentration of a tricyclic PanK inhibitor.[18]
Cellular CoA Modulation
EC50 (Tamoxifen)PanK3 (in vitro)4 µMHalf maximal effective concentration for PanK3 activation.[11]

Experimental Protocols

Protocol 1: Pantothenate Kinase (PanK) Activity Assay (Radiochemical)

This protocol is adapted from methods used to characterize PanK inhibitors and activators and measures the phosphorylation of radiolabeled pantothenate.[14]

PanK_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reaction Mix: - Tris-HCl, MgCl2, ATP - D-[1-¹⁴C]pantothenate - Test Compound (optional) initiate Initiate Reaction: Add enzyme to reaction mix prep_reagents->initiate prep_enzyme Prepare Purified PanK Enzyme prep_enzyme->initiate incubate Incubate at 37°C (e.g., 10 minutes) initiate->incubate stop_reaction Stop Reaction: Add 10% Acetic Acid incubate->stop_reaction spot Spot reaction mixture onto chromatography paper stop_reaction->spot separate Separate substrate from product (e.g., Paper Chromatography) spot->separate quantify Quantify radioactivity of product spot (Scintillation Counting) separate->quantify calculate Calculate enzyme activity quantify->calculate

Caption: Workflow for a radiochemical Pantothenate Kinase (PanK) assay.

Materials:

  • Purified recombinant PanK enzyme (e.g., human PANK3)

  • Reaction Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂

  • ATP solution: 2.5 mM

  • D-[1-¹⁴C]pantothenate (specific activity ~20-60 mCi/mmol)

  • Stop Solution: 10% (v/v) acetic acid

  • Chromatography paper (e.g., Whatman 3MM)

  • Scintillation cocktail and vials

  • Liquid scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture. For a final volume of 50 µL, combine:

    • 5 µL of 10x Reaction Buffer

    • 5 µL of 25 mM ATP (final concentration 2.5 mM)

    • A specific amount of D-[1-¹⁴C]pantothenate (e.g., to a final concentration of 45 µM)[14]

    • Test compound dissolved in a suitable solvent (e.g., DMSO), or solvent alone for control.

    • Nuclease-free water to bring the volume to 45 µL.

  • Enzyme Addition: Pre-warm the reaction mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add 5 µL of a pre-diluted PanK enzyme solution (e.g., to a final concentration of 5 nM) to start the reaction.[14]

  • Incubation: Incubate the reaction at 37°C for a time within the linear range of the assay (e.g., 10 minutes).[14]

  • Stop Reaction: Terminate the reaction by adding a small volume of Stop Solution (e.g., 4 µL of 10% acetic acid).[14]

  • Separation: Spot a portion of the reaction mixture (e.g., 20 µL) onto a strip of chromatography paper. Allow it to dry. Separate the unreacted [¹⁴C]pantothenate from the phosphorylated product, [¹⁴C]phosphopantothenate, using an appropriate chromatography system.

  • Quantification: Cut out the section of the paper corresponding to the phosphorylated product. Place it in a scintillation vial with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Analysis: Calculate the amount of product formed based on the specific activity of the radiolabeled substrate and convert this to enzyme activity (e.g., in pmol/min/mg). For inhibitor studies, calculate the percent inhibition relative to the control and determine the IC₅₀ value.

Protocol 2: Pantothenate Uptake Assay in Cultured Cells

This protocol describes a method to measure the transport of this compound into adherent cultured cells, based on studies in JAr cells.[7]

Uptake_Assay_Workflow cluster_cell_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Analysis seed Seed cells (e.g., Caco-2, JAr) in multi-well plates grow Grow to confluency seed->grow wash1 Wash cells with Uptake Buffer grow->wash1 preincubate Pre-incubate in Uptake Buffer (37°C) wash1->preincubate add_substrate Add Uptake Buffer containing [¹⁴C]Pantothenate +/- inhibitors preincubate->add_substrate incubate Incubate for a defined time (e.g., 10 min) add_substrate->incubate stop_uptake Stop uptake: Rapidly wash with ice-cold buffer incubate->stop_uptake lyse Lyse cells (e.g., with NaOH) stop_uptake->lyse quantify_radioactivity Measure radioactivity in lysate (Scintillation Counting) lyse->quantify_radioactivity quantify_protein Measure protein content (e.g., BCA assay) lyse->quantify_protein calculate Calculate uptake rate (pmol/mg protein/min) quantify_radioactivity->calculate quantify_protein->calculate

Caption: Workflow for a cell-based pantothenate uptake assay.

Materials:

  • Adherent cell line (e.g., Caco-2, JAr, HepG2)

  • Cell culture medium and supplements

  • Multi-well plates (e.g., 24-well)

  • Uptake Buffer (e.g., Krebs-Ringer-Henseleit buffer, pH 7.4)

  • [¹⁴C]Pantothenate

  • Ice-cold Stop Buffer (Uptake Buffer without substrate)

  • Cell Lysis Buffer (e.g., 0.1 M NaOH)

  • Protein quantification assay kit (e.g., BCA or Bradford)

  • Liquid scintillation counter

Procedure:

  • Cell Culture: Seed cells in 24-well plates at an appropriate density and grow until they form a confluent monolayer.

  • Preparation: On the day of the experiment, aspirate the culture medium from the wells.

  • Washing: Wash the cell monolayer twice with pre-warmed (37°C) Uptake Buffer.

  • Pre-incubation: Add 0.5 mL of pre-warmed Uptake Buffer to each well and pre-incubate at 37°C for 15-20 minutes to allow cells to equilibrate.

  • Initiate Uptake: Aspirate the pre-incubation buffer and add 0.5 mL of Uptake Buffer containing a known concentration of [¹⁴C]Pantothenate and any test compounds (e.g., inhibitors or unlabeled pantothenate for competition studies).

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 10 minutes). Ensure this time point is within the linear range of uptake.

  • Stop Uptake: Terminate the transport process by rapidly aspirating the uptake solution and washing the monolayer three times with 1 mL of ice-cold Stop Buffer.

  • Cell Lysis: Lyse the cells by adding 0.5 mL of Cell Lysis Buffer to each well and incubating for at least 1 hour at room temperature.

  • Quantification:

    • Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity.

    • Use another aliquot of the lysate to determine the total protein content using a standard protein assay.

  • Analysis: Calculate the rate of pantothenate uptake, normalizing the radioactivity to the protein concentration and the incubation time. The results are typically expressed as pmol/mg protein/min.

Protocol 3: General Workflow for Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a sophisticated technique used to quantify the rates (fluxes) of metabolic pathways within a cell at steady state.[19] Using stable isotope tracers like ¹³C-labeled this compound allows for the detailed mapping of carbon transitions through the CoA biosynthetic pathway and into connected metabolic networks.[20][21]

MFA_Workflow cluster_exp Experimental Phase cluster_analysis Analytical Phase cluster_model Computational Phase culture Culture cells to metabolic steady state labeling Introduce ¹³C-labeled substrate (e.g., ¹³C-Pantothenate) culture->labeling measure_rates Measure extracellular uptake/secretion rates culture->measure_rates (from media) harvest Harvest cells at isotopic steady state labeling->harvest quench Quench metabolism rapidly harvest->quench extract Extract intracellular metabolites quench->extract measure_labeling Measure mass isotopomer distributions (LC-MS/MS) extract->measure_labeling fit Fit data to model to estimate fluxes measure_labeling->fit measure_rates->fit model Define stoichiometric network model model->fit validate Statistical validation of flux map fit->validate interpret Interpret flux map validate->interpret

Caption: General workflow for a ¹³C-based Metabolic Flux Analysis (MFA).

Key Steps:

  • Experimental Design:

    • Select an appropriate in vitro model (e.g., HepG2 cells).

    • Define the culture conditions to achieve a metabolic steady state.

    • Choose a ¹³C-labeled pantothenate tracer that will provide informative labeling patterns in downstream metabolites.

  • Isotope Labeling Experiment:

    • Culture cells in a defined medium.

    • Switch to a medium containing the ¹³C-labeled pantothenate and culture until an isotopic steady state is reached (i.e., the labeling pattern of intracellular metabolites is stable).

    • During the experiment, collect media samples to measure the rates of nutrient consumption and metabolite secretion.

  • Sample Processing:

    • Rapidly harvest the cells and quench all enzymatic activity to preserve the in vivo metabolic state, often by using cold methanol.

    • Extract the intracellular metabolites using a suitable solvent system (e.g., a methanol/chloroform/water mixture).

  • Analytical Measurement:

    • Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). This determines the mass isotopomer distributions (MIDs) for key metabolites (e.g., CoA, acetyl-CoA, TCA cycle intermediates).

  • Computational Modeling:

    • Construct a stoichiometric model of the relevant metabolic network, including the CoA biosynthesis pathway and connected pathways.

    • Use specialized software to fit the experimentally measured MIDs and extracellular rates to the model.

    • The software performs an iterative process to calculate the set of metabolic fluxes that best explains the observed labeling patterns.

  • Data Interpretation:

    • The output is a detailed flux map, which provides quantitative rates for each reaction in the network. This map can reveal metabolic bottlenecks, pathway rerouting in response to perturbations (e.g., drug treatment), and the relative contribution of different pathways to cellular functions.[20]

Applications in Research and Drug Development

  • Drug Discovery: In vitro models are essential for screening and characterizing compounds that inhibit or activate enzymes in the CoA pathway.[14][22] For example, targeting bacterial PanK is a strategy for developing novel antibacterial agents, as there are distinct differences between bacterial and mammalian enzymes.[1]

  • Toxicology: These models help assess how xenobiotics or drug candidates interfere with this compound metabolism, which could lead to cellular toxicity.[13]

  • Nutritional Science: Cell culture models are used to study the mechanisms of vitamin transport and the cellular consequences of vitamin deficiency, helping to define the roles of this compound in maintaining cellular homeostasis.[5][23][24]

  • Disease Modeling: In vitro systems, particularly those using patient-derived cells or genetically modified cells, are crucial for understanding the pathophysiology of metabolic disorders like PKAN and for testing the efficacy of potential treatments.[15][25]

References

Application Notes and Protocols for Animal Models of Pantothenic Acid Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of inducing and characterizing pantothenic acid (Vitamin B5) deficiency in rodent models. The following sections detail the necessary diets, protocols for assessing physiological and behavioral changes, and methods for biochemical and histopathological analysis.

Introduction to this compound Deficiency Models

This compound is a crucial precursor for the synthesis of Coenzyme A (CoA), a vital molecule in numerous metabolic pathways, including the citric acid cycle and fatty acid metabolism.[1] Animal models of this compound deficiency are instrumental in understanding the physiological roles of this vitamin and the pathophysiology of its deficiency, which can lead to a range of abnormalities including growth retardation, dermatological issues, and neurological disorders.[2] These models are particularly relevant for studying conditions where this compound metabolism is implicated, such as pantothenate kinase-associated neurodegeneration (PKAN).[3]

Induction of this compound Deficiency: Experimental Diets

The primary method for inducing this compound deficiency in animal models is through the administration of a specially formulated diet lacking this vitamin.

This compound-Deficient Diet for Mice

A common approach involves feeding mice a purified, amino acid-defined diet where the vitamin mix excludes calcium pantothenate. The control diet contains the complete vitamin mix. Diets can be customized to contain intermediate levels of this compound to study dose-dependent effects.[4]

Table 1: Composition of Experimental Diets for Mice

IngredientControl Diet (TD 99366) (g/kg)PA-Deficient Diet (TD 03346) (g/kg)
Alcohol-Extracted Casein200.0200.0
Corn Starch397.5397.5
Sucrose100.0100.0
Cellulose50.050.0
Soybean Oil70.070.0
Mineral Mix (AIN-93G-MX)35.035.0
Vitamin Mix (with PA)10.0-
Vitamin Mix (without PA)-10.0
L-Cystine3.03.0
Choline Bitartrate2.52.5
Calcium Pantothenate0.02080.0

Note: The control diet's vitamin mix provides approximately 20.8 mg/kg of calcium pantothenate.[4] Diets are commercially available from vendors like Teklad Laboratories.

This compound-Deficient Diet for Rats

Similarly, a purified diet is used to induce this compound deficiency in rats. The composition is adjusted to meet the nutritional requirements of rats, with the omission of calcium pantothenate in the vitamin mix for the deficient group.

Table 2: Composition of Experimental Diets for Rats

IngredientControl Diet (g/kg)PA-Deficient Diet (g/kg)
Casein (Vitamin-Free)180.0180.0
Corn Starch465.7465.7
Sucrose150.0150.0
Cellulose50.050.0
Soybean Oil70.070.0
Mineral Mix (AIN-93M-MX)35.035.0
Vitamin Mix (with PA)10.0-
Vitamin Mix (without PA)-10.0
L-Cystine3.03.0
Choline Bitartrate2.52.5
Calcium Pantothenate0.0160.0

Note: Composition is based on standard AIN-93M purified diets for rodents, with modification to the vitamin mix.

Assessment of this compound Deficiency Phenotypes

A range of physiological and behavioral assessments can be employed to characterize the phenotype of this compound deficient animals.

Clinical Signs and Growth Monitoring

Table 3: Common Clinical Signs of this compound Deficiency in Rodents

SpeciesClinical Signs
Mouse Poor grooming, graying and/or discolored patches of fur, decreased body weight, hunched posture, eye lesions, facial sores, azoospermia, and a progressive movement disorder characterized by a low-lying pelvis, slow steps, and dragging rear limbs.[2][4]
Rat Growth retardation, achromotrichia (loss of hair pigment), dermatitis, and oral manifestations.[5][6]

Protocol for Growth Monitoring:

  • Weigh animals at the start of the dietary intervention and at regular intervals (e.g., weekly).

  • Record body weights and calculate the rate of weight gain.

  • Visually inspect animals for the clinical signs listed in Table 3 and score their severity if applicable.

Neurological and Behavioral Assessment

The open field test is used to assess general locomotor activity, exploratory behavior, and anxiety-like behavior.[7][8]

Protocol for Open Field Test:

  • Apparatus: A square or circular arena (e.g., 44.5 x 44.5 x 20 cm) made of clear Plexiglas. The arena is often divided into a central and a peripheral zone.[8]

  • Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the test.[8]

  • Procedure:

    • Gently place the mouse in the center of the arena.[9]

    • Allow the mouse to explore the arena for a predetermined duration (typically 5-20 minutes).[8][9]

    • Record the session using a video tracking system.

  • Data Analysis: The software analyzes parameters such as:

    • Total distance traveled.

    • Time spent in the center versus the periphery.

    • Number of entries into the center zone.

    • Rearing frequency (vertical activity).

  • Cleaning: Thoroughly clean the arena with 70% ethanol or another suitable disinfectant between animals to remove olfactory cues.[9]

The rotarod test assesses motor coordination, balance, and motor learning.[10][11]

Protocol for Rotarod Test:

  • Apparatus: A commercially available rotarod apparatus with a rotating rod.

  • Acclimation/Training:

    • Acclimate mice to the testing room for at least 30 minutes.[11]

    • Some protocols include a training phase where mice are placed on the rod at a constant low speed (e.g., 5 RPM) for a set duration (e.g., 60 seconds) for a few trials.[12]

  • Procedure:

    • Place the mouse on the rotating rod.

    • The test can be run in two modes:

      • Accelerating mode: The rod's rotation speed gradually increases (e.g., from 4 to 40 rpm over 300 seconds).[10][11]

      • Fixed speed mode: The rod rotates at a constant speed for a set duration.

    • Record the latency to fall off the rod.

  • Trials: Typically, 3-5 trials are conducted with an inter-trial interval of at least 15 minutes.[10][11]

  • Cleaning: Clean the rod and the base with 70% ethanol between animals.

Biochemical and Histopathological Analysis

Measurement of Coenzyme A Levels

Reduced tissue levels of CoA are a direct biochemical indicator of this compound deficiency. High-Performance Liquid Chromatography (HPLC) is a common method for quantifying CoA.[13][14][15]

Protocol for CoA Measurement by HPLC:

  • Tissue Homogenization:

    • Rapidly excise and freeze tissues (e.g., liver, brain) in liquid nitrogen.[15]

    • Homogenize the frozen tissue in an ice-cold solution such as 5% perchloric acid (PCA) containing a reducing agent like dithiothreitol (DTT).[15]

  • Extraction:

    • Centrifuge the homogenate to pellet proteins.[15]

    • Collect the supernatant for analysis.

  • HPLC Analysis:

    • Use a reverse-phase HPLC system with UV detection.[14][15]

    • Separate CoA and its derivatives on a suitable column (e.g., C18).

    • Quantify the peaks by comparing their area to a standard curve of known CoA concentrations.

    • For increased sensitivity, derivatization with a fluorescent tag like monobromobimane (mBBr) can be employed, followed by fluorescence detection.[13]

Table 4: Expected Changes in Biochemical Markers in this compound Deficiency

MarkerTissueExpected Change
This compound Whole Blood, UrineDecrease[3]
Coenzyme A Liver, Brain, HeartDecrease
Acetyl-CoA Liver, BrainDecrease
Histopathological Analysis

Histopathological examination of tissues can reveal cellular and structural changes resulting from this compound deficiency.

Protocol for Histopathological Analysis of Brain and Liver:

  • Tissue Fixation:

    • Perfuse the animal intracardially with saline followed by a fixative such as 4% paraformaldehyde or Bouin's fixative.[16][17]

    • Dissect the brain and liver and post-fix in the same fixative overnight.

  • Tissue Processing and Embedding:

    • Dehydrate the tissues through a graded series of ethanol.[17]

    • Clear the tissues with xylene.

    • Embed the tissues in paraffin wax.

  • Sectioning and Staining:

    • Cut thin sections (e.g., 5 µm) using a microtome.[18]

    • Mount the sections on glass slides.

    • Stain the sections with Hematoxylin and Eosin (H&E) for general morphology.[17]

    • Special stains like Luxol Fast Blue can be used for myelin in the brain.[16]

  • Microscopic Examination:

    • Examine the stained sections under a light microscope.

    • Look for pathological changes such as neuronal damage, demyelination, and inflammatory infiltrates in the brain, and signs of steatosis or necrosis in the liver.[19][20]

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_assessment Phenotypic Assessment cluster_analysis Endpoint Analysis animal_model Rodent Model (Mouse or Rat) control_diet Control Diet (with this compound) animal_model->control_diet Dietary Intervention deficient_diet Deficient Diet (without this compound) animal_model->deficient_diet Dietary Intervention clinical_signs Clinical Signs & Growth Monitoring control_diet->clinical_signs deficient_diet->clinical_signs behavioral_tests Behavioral Tests (Open Field, Rotarod) clinical_signs->behavioral_tests biochemical Biochemical Analysis (CoA Levels) behavioral_tests->biochemical Terminal Procedures histopathology Histopathology (Brain, Liver) behavioral_tests->histopathology Terminal Procedures

Caption: Experimental workflow for this compound deficiency studies.

signaling_pathway cluster_synthesis Coenzyme A Synthesis Pathway cluster_deficiency Effect of Deficiency PA This compound (Vitamin B5) PANK Pantothenate Kinase (PANK) PA->PANK PhosphoPA 4'-Phosphopantothenate PANK->PhosphoPA Intermediate_steps Multiple Enzymatic Steps PhosphoPA->Intermediate_steps CoA Coenzyme A (CoA) Intermediate_steps->CoA Deficiency This compound Deficiency Deficiency->PA Reduces Substrate Reduced_CoA Reduced CoA Levels Deficiency->Reduced_CoA Metabolic_Impairment Impaired Metabolism (Energy, Lipids) Reduced_CoA->Metabolic_Impairment Phenotype Pathological Phenotype (Neurological, Dermatological, etc.) Metabolic_Impairment->Phenotype

Caption: this compound's role in CoA synthesis and deficiency effects.

References

Troubleshooting & Optimization

Overcoming instability of pantothenic acid in prepared solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the instability of pantothenic acid in prepared solutions.

Troubleshooting Guides

Issue: Rapid degradation of this compound in a freshly prepared aqueous solution.

  • Question: I prepared a pure aqueous solution of this compound, and it seems to be degrading quickly. What could be the cause?

  • Answer: this compound is known to be unstable in pure aqueous solutions, especially under acidic or alkaline conditions.[1][2][3] The pH of your solution is a critical factor; degradation is significantly accelerated in pH domains below 4 and above 7.[2] In such conditions, you could see up to 40% degradation within an hour.[2] Temperature also plays a crucial role, with higher temperatures accelerating the degradation process.[4]

Issue: Precipitation observed in a this compound-containing cell culture medium.

  • Question: After adding a this compound solution to my cell culture medium, I noticed a precipitate. What is happening?

  • Answer: This could be due to a few factors. If you are using a concentrated stock solution of calcium pantothenate, the calcium ions might be reacting with phosphates in your medium to form insoluble calcium phosphate. Also, ensure your this compound solution's pH is compatible with the medium to avoid shocking the system and causing components to fall out of solution.

Issue: Inconsistent experimental results when using prepared this compound solutions.

  • Question: My experimental results are not reproducible, and I suspect it's related to the this compound solution I'm using. How can I ensure consistency?

  • Answer: The instability of this compound can lead to a decrease in its effective concentration over time, causing inconsistent results. It is crucial to control the pH and temperature of your solutions. For best results, prepare fresh solutions before each experiment or use a stabilized form of this compound. Storing aqueous solutions for more than a day is not recommended.[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound solution stability?

A1: The decomposition rate of this compound is lowest in the pH range of 4.0 to 7.0.[2] One study indicated that the decomposition rate constant decreased as the pH increased from 4.0 to 6.46.[6] Therefore, maintaining a pH within this slightly acidic to neutral range is recommended for maximal stability.

Q2: How does temperature affect the stability of this compound solutions?

A2: The degradation of this compound follows first-order kinetics and is highly dependent on temperature.[4][7] The rate of degradation increases significantly with a rise in temperature.[4] For long-term storage of stock solutions, it is advisable to store them at -20°C.

Q3: What are the primary degradation products of this compound?

A3: this compound undergoes hydrolysis, breaking down into β-alanine and pantoic acid. The pantoic acid can then form pantoyl lactone.

Q4: Are there more stable alternatives to this compound for use in solutions?

A4: Yes. Calcium pantothenate, the calcium salt of this compound, is more stable and is commonly used in dietary supplements and for study purposes.[8] Panthenol (or dexpanthenol), a stable alcohol analog, is another alternative that is readily converted to this compound in the body.[3]

Q5: How can I stabilize my this compound solutions?

A5: Besides controlling pH and temperature, you can use a stabilized form like calcium pantothenate. For complex formulations like multivitamin preparations, stabilizers such as magnesium or calcium lactate or carbonate have been used. In some cases, for parenteral solutions containing various vitamins and trace elements, weak organic acids like maleic acid have been employed as stabilizers.[9]

Q6: What is the impact of light and oxygen on this compound stability?

A6: Oxidation can contribute to the degradation of this compound.[10] It is good practice to protect solutions from light and to minimize exposure to air, especially for long-term storage, to reduce oxidative degradation.

Data Presentation

Table 1: Thermal Degradation Kinetics of this compound

Temperature (°C)Degradation Rate Constant (k)Activation Energy (Ea) (kJ/mol)Reference
90 - 120Follows first-order kinetics58.86[4][7]

Table 2: Factors Influencing this compound Stability in Solution

FactorEffect on StabilityRecommendations
pH Highly unstable in acidic (pH < 4) and alkaline (pH > 7) conditions.Maintain pH between 4.0 and 7.0.
Temperature Degradation rate increases with temperature.Prepare fresh solutions or store at low temperatures (e.g., -20°C).
Form Free acid is less stable.Use calcium pantothenate or panthenol for improved stability.
Oxygen & Light Can contribute to oxidative degradation.Store solutions protected from light and minimize air exposure.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for Calcium Pantothenate

This protocol outlines a high-performance liquid chromatography (HPLC) method to determine the concentration of calcium pantothenate in solution and monitor its stability over time.

1. Materials and Reagents:

  • Calcium pantothenate standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate

  • Phosphoric acid

  • Deionized water

  • Ampicillin (as an internal standard)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column

3. Preparation of Solutions:

  • Mobile Phase: Prepare a solution of potassium dihydrogen phosphate in deionized water and adjust the pH to 2.5 with phosphoric acid. The mobile phase will be a mixture of this buffer and acetonitrile.

  • Internal Standard Solution: Prepare a stock solution of ampicillin in deionized water.

  • Standard Solution: Accurately weigh and dissolve calcium pantothenate in deionized water to prepare a stock solution. Create a series of calibration standards by diluting the stock solution and adding a fixed amount of the internal standard solution to each.

  • Sample Solution: Prepare your experimental this compound solution and add the same fixed amount of the internal standard solution.

4. Chromatographic Conditions:

  • Column: C18

  • Mobile Phase: Acetonitrile and potassium dihydrogen phosphate buffer (pH 2.5)

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at 204 nm

  • Injection Volume: 20 µL

5. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve by plotting the peak area ratio of calcium pantothenate to the internal standard against the concentration.

  • Inject the sample solution and determine its concentration from the calibration curve.

  • To conduct a stability study, store your sample solutions under desired conditions (e.g., different temperatures, pH values) and analyze aliquots at various time points.

Visualizations

CoenzymeA_Biosynthesis cluster_pathway Coenzyme A Biosynthesis Pathway pantothenate This compound (Vitamin B5) phosphopantothenate 4'-Phosphopantothenate pantothenate->phosphopantothenate Pantothenate Kinase (PANK) phosphopantothenoylcysteine 4'-Phospho-N-pantothenoylcysteine phosphopantothenate->phosphopantothenoylcysteine PPCS phosphopantetheine 4'-Phosphopantetheine phosphopantothenoylcysteine->phosphopantetheine PPCDC dephospho_coa Dephospho-CoA phosphopantetheine->dephospho_coa PPAT coa Coenzyme A dephospho_coa->coa DPCK

Caption: Biosynthesis of Coenzyme A from this compound.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting this compound Solution Instability start Instability Observed check_ph Check pH of Solution start->check_ph check_temp Check Storage Temperature check_ph->check_temp No ph_issue pH is Acidic (<4) or Alkaline (>7) check_ph->ph_issue Yes check_form Check Form of this compound check_temp->check_form No temp_issue Stored at Room Temperature for >1 Day check_temp->temp_issue Yes form_issue Using Free Acid Form check_form->form_issue Yes stable_solution Stable Solution check_form->stable_solution No adjust_ph Adjust pH to 4.0-7.0 ph_issue->adjust_ph store_cold Store at -20°C or Prepare Fresh temp_issue->store_cold use_salt Use Calcium Pantothenate or Panthenol form_issue->use_salt adjust_ph->stable_solution store_cold->stable_solution use_salt->stable_solution

References

Technical Support Center: Pantothenic Acid Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of pantothenic acid using Gas Chromatography-Mass Spectrometry (GC-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the derivatization of this compound for GC-MS analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the derivatization and analysis of this compound.

Diagram of the Troubleshooting Logic

Troubleshooting_Logic start Start Troubleshooting no_peaks No Peaks or Very Small Peaks start->no_peaks peak_tailing Peak Tailing start->peak_tailing multiple_peaks Multiple Peaks for Analyte start->multiple_peaks low_recovery Low Recovery / Sensitivity no_peaks->low_recovery active_sites Active Sites in System peak_tailing->active_sites incomplete_deriv Incomplete Derivatization multiple_peaks->incomplete_deriv matrix_effects Matrix Interference multiple_peaks->matrix_effects low_recovery->incomplete_deriv degradation Analyte Degradation low_recovery->degradation gc_issues GC-MS System Issues low_recovery->gc_issues check_reagents Check Reagent Activity & Purity incomplete_deriv->check_reagents optimize_conditions Optimize Reaction Time/Temp incomplete_deriv->optimize_conditions check_dryness Ensure Anhydrous Conditions incomplete_deriv->check_dryness degradation->optimize_conditions check_extraction Review Extraction Protocol degradation->check_extraction system_maintenance Perform GC-MS Maintenance gc_issues->system_maintenance active_sites->system_maintenance inert_liner Use Inert Liner / Trim Column active_sites->inert_liner matrix_effects->check_extraction

Caption: Troubleshooting decision tree for this compound GC-MS analysis.

Issue Possible Cause Recommended Action
No peaks or very small analyte peak Incomplete derivatization: The derivatization reaction did not proceed to completion.- Ensure reagents are fresh and not expired.- Optimize reaction time and temperature.- Confirm the absence of water in the sample.
Analyte degradation: this compound may have degraded during sample preparation or extraction.- Review extraction procedures for harsh conditions (e.g., high temperatures, extreme pH).[1]
GC-MS system issue: Problems with the injector, column, or detector.- Perform routine maintenance on the GC-MS system.- Check for leaks in the injector.
Peak tailing Active sites in the GC system: Polar analytes can interact with active sites in the liner or column.- Use a deactivated or inert inlet liner.- Trim the first few centimeters of the GC column.[2]
Improper column installation: The column is not correctly positioned in the inlet or detector.- Re-install the column according to the manufacturer's instructions.
Multiple peaks for this compound Incomplete derivatization: Partial derivatization can lead to multiple silylated forms of the analyte.- Increase the amount of derivatizing reagent.- Extend the reaction time or increase the temperature.
Presence of isomers or degradation products: The sample may contain isomers or this compound may have degraded into multiple products.- Optimize chromatographic separation to resolve isomers.- Review sample handling to minimize degradation.
Matrix interference: Components from the sample matrix may co-elute with the analyte.- Improve sample clean-up procedures, such as using solid-phase extraction (SPE).
Low recovery or poor sensitivity Suboptimal derivatization conditions: Reaction conditions are not optimized for your sample matrix.- Perform a design of experiments (DoE) to optimize derivatization parameters (reagent volume, temperature, time).
Loss of analyte during sample preparation: The analyte may be lost during extraction or solvent evaporation steps.- Validate the extraction method for recovery.- Use a gentle stream of nitrogen for solvent evaporation.
Moisture in the sample: Water will react with silylating reagents, reducing their effectiveness.- Ensure all glassware is thoroughly dried.- Evaporate the sample to complete dryness before adding the derivatization reagent.[3]

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: this compound is a polar molecule with low volatility due to the presence of hydroxyl and carboxylic acid functional groups.[4] Derivatization is a chemical modification process that converts these polar functional groups into less polar and more volatile derivatives, making them suitable for analysis by gas chromatography.[5] The most common method is silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group.[2][6]

Q2: Which derivatization reagents are recommended for this compound?

A2: Silylating reagents are highly effective for derivatizing the hydroxyl and carboxylic acid groups in this compound. Commonly used reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[7] Often, a catalyst such as Trimethylchlorosilane (TMCS) is added to increase the reactivity of the silylating agent.[2][3]

Reagent Key Features Common Catalyst
BSTFA Highly reactive, byproducts are volatile.1% TMCS
MSTFA Very powerful silylating agent, volatile byproducts.[8]1% TMCS

Q3: My sample extract is not dissolving in the silylating reagent. What should I do?

A3: If the dried sample residue does not dissolve, the derivatization reaction will likely be incomplete.[9] You can try adding a small amount of a dry, aprotic solvent such as pyridine or acetonitrile to aid in dissolution before adding the silylating reagent.[9] Ensure the solvent is completely anhydrous, as any moisture will consume the derivatization reagent.

Q4: I am observing poor reproducibility in my results. What could be the cause?

A4: Poor reproducibility in derivatization can be caused by several factors:

  • Inconsistent reaction conditions: Ensure that the temperature and reaction time are precisely controlled for all samples. Automated derivatization methods can improve reproducibility.[10]

  • Presence of moisture: Even trace amounts of water can affect the derivatization efficiency. Always use dry solvents and glassware.

  • Reagent degradation: Silylating reagents are sensitive to moisture and should be stored in a desiccator and handled under anhydrous conditions.

  • Variability in sample matrix: Complex matrices can introduce variability. Consistent and thorough sample clean-up is crucial.

Q5: How can I confirm that the derivatization of this compound is complete?

A5: To confirm complete derivatization, you can monitor the reaction over time by analyzing aliquots at different time points. The peak corresponding to the fully derivatized this compound should reach a plateau, and no peaks from partially derivatized forms should be observed. Additionally, injecting an underivatized standard will show a significantly different retention time or no peak at all, confirming the necessity of the derivatization step.

Experimental Protocols

General Workflow for this compound Derivatization and GC-MS Analysis

Experimental_Workflow sample_prep 1. Sample Preparation (e.g., Extraction from matrix) drying 2. Evaporation to Dryness (Nitrogen stream) sample_prep->drying derivatization 3. Derivatization (Addition of silylating agent) drying->derivatization reaction 4. Reaction (Heating at controlled temperature) derivatization->reaction gcms_analysis 5. GC-MS Analysis reaction->gcms_analysis data_processing 6. Data Processing gcms_analysis->data_processing

Caption: General experimental workflow for GC-MS analysis of this compound.

Protocol: Silylation of this compound using BSTFA with 1% TMCS

This protocol provides a general procedure and may require optimization for specific sample matrices and instrumentation.

1. Sample Preparation and Extraction:

  • Extract this compound from the sample matrix using an appropriate method. For multivitamin tablets, this may involve dissolution in a buffer and sonication.[11] For complex biological samples, a more extensive extraction and clean-up, potentially involving solid-phase extraction (SPE), may be necessary.

  • Transfer a known volume of the extract into a clean, dry reaction vial.

2. Evaporation to Dryness:

  • Evaporate the solvent from the sample extract under a gentle stream of dry nitrogen at a temperature not exceeding 60°C. It is crucial to ensure the sample is completely dry, as moisture will interfere with the derivatization reaction.[3]

3. Derivatization:

  • Add 100 µL of a suitable anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the dried residue.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Tightly cap the vial and vortex briefly to ensure thorough mixing.

4. Reaction:

  • Heat the reaction vial at 60-70°C for 30-60 minutes in a heating block or oven. The optimal time and temperature should be determined empirically.[7][12]

  • Allow the vial to cool to room temperature before injection.

5. GC-MS Analysis:

  • Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

  • Example GC-MS Conditions (to be optimized):

    • Column: A non-polar capillary column, such as one with a 5%-phenyl-95%-dimethylpolysiloxane stationary phase, is recommended.[2]

    • Injector Temperature: 250-280°C

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Ion Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative analysis. The Human Metabolome Database lists a tris-TMS derivative of this compound.

6. Data Analysis:

  • Identify the derivatized this compound peak based on its retention time and mass spectrum.

  • Quantify the analyte using a calibration curve prepared from derivatized standards. The use of a stable isotope-labeled internal standard is recommended for improved accuracy.[13]

References

Optimizing extraction of pantothenic acid from complex biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction and analysis of pantothenic acid from complex biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for accurate and efficient quantification of this compound (Vitamin B5).

Frequently Asked Questions (FAQs)

Q1: What are the most common forms of this compound in biological samples?

A1: In most biological tissues, this compound is predominantly found as a component of Coenzyme A (CoA) and acyl carrier protein (ACP). Free this compound is also present but typically in lower concentrations. Therefore, a hydrolysis step is often necessary to release free this compound for total this compound quantification.

Q2: What is the importance of enzymatic hydrolysis in this compound analysis?

A2: Enzymatic hydrolysis is crucial for the accurate determination of total this compound content in biological samples. Since most this compound is bound in the form of CoA and phosphopantetheine, enzymes are used to liberate the free form of the vitamin. A combination of alkaline phosphatase and pantetheinase is commonly used for this purpose.

Q3: What are the key stability concerns for this compound during extraction?

A3: this compound is sensitive to both acidic and alkaline conditions, as well as heat, which can lead to its degradation.[1][2][3] It is an unstable, hygroscopic, viscous oil in its pure form.[4] Calcium pantothenate, a more stable salt, is often used in commercial supplements.[3][5] During sample preparation, it is crucial to control pH and temperature to minimize degradation and ensure accurate quantification.[1][2]

Q4: How do I choose between HPLC-UV and LC-MS/MS for this compound analysis?

A4: The choice between HPLC-UV and LC-MS/MS depends on the required sensitivity and selectivity. HPLC-UV is a robust and widely available technique, but it may lack the sensitivity for samples with very low concentrations of this compound and can be prone to interferences from the sample matrix. LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for complex matrices and trace-level quantification.

Q5: What are the common challenges encountered when extracting this compound from high-protein matrices like plasma or serum?

A5: High-protein matrices can lead to several challenges, including protein precipitation that can co-precipitate the analyte, leading to low recovery. Proteins can also interfere with chromatographic analysis by clogging the column or causing matrix effects in LC-MS/MS. A protein precipitation step, often using agents like trichloroacetic acid or zinc sulfate, is essential for these sample types.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and analysis of this compound.

Problem Potential Cause Recommended Solution
Low Recovery of this compound Incomplete enzymatic hydrolysis.Optimize the enzymatic digestion by ensuring the correct enzyme concentrations (alkaline phosphatase and pantetheinase), pH, temperature, and incubation time.
Degradation of this compound during sample processing.Maintain a neutral or slightly acidic pH (around 4-7) and avoid high temperatures during extraction and storage.[1]
Inefficient extraction from the matrix.For solid-phase extraction (SPE), ensure the appropriate sorbent and elution solvent are used. For liquid-liquid extraction (LLE), optimize the solvent system and pH.
Co-precipitation with proteins.Optimize the protein precipitation step. Ensure complete precipitation and careful separation of the supernatant.
High Variability in Results Inconsistent sample preparation.Standardize all steps of the extraction protocol, including volumes, incubation times, and temperatures. Use of an internal standard is highly recommended.
Instability of the analyte in prepared samples.Analyze samples as quickly as possible after preparation. If storage is necessary, store at -80°C and minimize freeze-thaw cycles.
Matrix effects in LC-MS/MS.Use a stable isotope-labeled internal standard to compensate for matrix effects. Optimize the sample cleanup procedure to remove interfering substances.
Chromatographic Issues: Peak Tailing Secondary interactions with the column.Acidify the mobile phase (e.g., with formic acid) to suppress the ionization of residual silanols on the column. Use a column with end-capping.[7]
Column overload.Reduce the injection volume or dilute the sample.[4]
Column contamination or degradation.Use a guard column and replace it regularly. If the analytical column is contaminated, try flushing it with a strong solvent.[5]
Chromatographic Issues: Split Peaks Co-elution with an interfering compound.Adjust the mobile phase composition or gradient to improve separation.[5]
Column void or channeling.Replace the column.[7]
LC-MS/MS Issues: Signal Suppression or Enhancement Matrix effects from co-eluting compounds.Improve sample cleanup using SPE or LLE. Modify the chromatographic method to separate this compound from interfering compounds. Use a stable isotope-labeled internal standard.
In-source degradation.Optimize the ion source parameters, such as temperature and voltages.

Data Presentation

Table 1: Comparison of this compound Extraction Methods
Extraction Method Principle Typical Recovery Rate (%) Advantages Disadvantages Suitable Matrices
Enzymatic Hydrolysis Uses enzymes (e.g., alkaline phosphatase and pantetheinase) to release bound this compound.[8][9]90-105%High specificity for releasing bound forms, mild conditions.Can be time-consuming, enzymes can be a source of contamination.Whole blood, tissues, food matrices.[8][10]
Acid Hydrolysis Uses strong acid (e.g., HCl) at elevated temperatures to hydrolyze bound forms.[11]85-95%Relatively fast and simple.Can cause degradation of this compound if not carefully controlled.[11]Food matrices, some biological samples.
Solid-Phase Extraction (SPE) Utilizes a solid sorbent to selectively adsorb and then elute this compound.90-110%High purity of the final extract, can concentrate the analyte.Can be more expensive, requires method development.Urine, plasma, beverages.[12]
Liquid-Liquid Extraction (LLE) Partitions this compound between two immiscible liquid phases.80-95%Simple and inexpensive.Can be less selective, may require large volumes of organic solvents.Aqueous samples with low complexity.
Protein Precipitation Uses a precipitating agent (e.g., trichloroacetic acid, zinc sulfate) to remove proteins.[6]95-108%[13]Simple and fast for high-protein samples.May not remove all interfering substances, risk of co-precipitation.Plasma, serum, whole blood.[6]
Table 2: Performance of Analytical Methods for this compound Quantification
Analytical Method Typical Limit of Detection (LOD) Typical Limit of Quantification (LOQ) Linear Range Advantages Disadvantages
HPLC-UV 0.39 mg/kg (in royal jelly)[6]1.29 mg/kg (in royal jelly)[6]50-800 ng[14]Robust, widely available, relatively low cost.Lower sensitivity, potential for matrix interference.
UPLC-MS/MS 0.1 µg/mL (in urine)[15]0.25 - 3 µg/L (in human milk)[16]0.08 - 1.2 µg/mL[13]High sensitivity and selectivity, suitable for complex matrices.Higher equipment cost, potential for matrix effects.
Microbiological Assay --Varies with organism and conditionsMeasures biologically active this compound.Time-consuming, less precise, susceptible to interference from antibiotics.[17]

Experimental Protocols

Protocol 1: Enzymatic Extraction of Total this compound from Whole Blood

This protocol is designed for the liberation of this compound from its bound forms in whole blood for subsequent analysis by LC-MS/MS.

  • Sample Preparation:

    • Thaw frozen whole blood samples at room temperature.

    • Vortex the samples to ensure homogeneity.

  • Enzymatic Hydrolysis:

    • To 500 µL of whole blood, add 500 µL of a solution containing alkaline phosphatase (e.g., from bovine intestinal mucosa) and pantetheinase (e.g., from chicken liver). The final concentration of enzymes should be optimized but is typically in the range of 1-10 units/mL.

    • Incubate the mixture at 37°C for 4-6 hours with gentle shaking.

  • Protein Precipitation:

    • After incubation, add 1 mL of 10% (w/v) trichloroacetic acid to the sample to precipitate proteins.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the free this compound.

  • Final Preparation for Analysis:

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Urine

This protocol is suitable for cleaning up and concentrating this compound from urine samples prior to HPLC or LC-MS/MS analysis.

  • Sample Pre-treatment:

    • Centrifuge the urine sample at 3,000 x g for 10 minutes to remove any particulate matter.

    • Adjust the pH of the supernatant to approximately 6.0 with a suitable buffer (e.g., phosphate buffer).

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode anion exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading:

    • Load 1 mL of the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove unretained impurities.

    • Follow with a wash of 1 mL of methanol to remove moderately polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase used for the analytical method.

  • Analysis:

    • The reconstituted sample is ready for injection.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Blood, Urine, Tissue) Homogenization Homogenization/ Lysis SampleCollection->Homogenization EnzymaticDigestion Enzymatic Digestion (for Total this compound) Homogenization->EnzymaticDigestion ProteinPrecipitation Protein Precipitation/ Filtration EnzymaticDigestion->ProteinPrecipitation SPE Solid-Phase Extraction (SPE) ProteinPrecipitation->SPE Urine/Plasma LLE Liquid-Liquid Extraction (LLE) ProteinPrecipitation->LLE Aqueous Samples LCMS LC-MS/MS Analysis SPE->LCMS HPLC HPLC-UV Analysis LLE->HPLC Quantification Quantification LCMS->Quantification HPLC->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for this compound extraction and analysis.

coa_biosynthesis cluster_pathway Coenzyme A Biosynthesis Pathway Pantothenate Pantothenate (Vitamin B5) Phosphopantothenate 4'-Phosphopantothenate Pantothenate->Phosphopantothenate ATP -> ADP Phosphopantothenoylcysteine 4'-Phospho-N-pantothenoylcysteine Phosphopantothenate->Phosphopantothenoylcysteine + Cysteine ATP -> ADP + Pi Phosphopantetheine 4'-Phosphopantetheine Phosphopantothenoylcysteine->Phosphopantetheine -> CO2 DephosphoCoA Dephospho-CoA Phosphopantetheine->DephosphoCoA + ATP -> PPi CoA Coenzyme A DephosphoCoA->CoA ATP -> ADP PanK Pantothenate Kinase (PanK) PanK->Phosphopantothenate PPCS Phosphopantothenoylcysteine Synthetase (PPCS) PPCS->Phosphopantothenoylcysteine PPCDC Phosphopantothenoylcysteine Decarboxylase (PPCDC) PPCDC->Phosphopantetheine PPAT Phosphopantetheine Adenylyltransferase (PPAT) PPAT->DephosphoCoA DPCK Dephospho-CoA Kinase (DPCK) DPCK->CoA

Caption: The five-step enzymatic biosynthesis pathway of Coenzyme A from this compound.[18][19][20][21]

References

Identifying and mitigating interference in microbiological assays for pantothenic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Microbiological Assays for Pantothenic Acid

Welcome to the technical support center for the identification and mitigation of interference in microbiological assays for this compound (Vitamin B5). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Poor or No Growth of Lactobacillus plantarum

Q: I am not observing any turbidity in my tubes, even in the highest standard concentration. What could be the cause?

A: A complete lack of growth points to a fundamental issue with the assay components or procedure. Here are the potential causes and solutions:

  • Inoculum Viability: The starter culture of Lactobacillus plantarum (e.g., ATCC 8014) may be non-viable or weakly active. Ensure you are using a fresh stock culture (not older than one week) for inoculation.

  • Incorrect Inoculum Preparation: The process of washing and resuspending the cells is critical. Residual growth medium can carry over this compound, while over-centrifugation can damage the cells. Follow the inoculum preparation protocol carefully.

  • Basal Medium Issues: The assay medium must contain all essential nutrients for L. plantarum except for this compound. If the medium is improperly prepared, missing a key component, or has an incorrect pH, it will not support growth. The optimal pH is typically between 6.5 and 6.8.[1]

  • Incubation Conditions: Ensure the incubation temperature is maintained at 35-37°C for 18-24 hours.[2] Significant deviations can inhibit growth.

  • Presence of Inhibitory Substances: Contamination of glassware with detergents or residual chemicals can inhibit bacterial growth. Use scrupulously cleaned and properly sterilized glassware.[3]

Issue 2: High Background Growth in "Zero Standard" Tubes

Q: My blank tubes (containing no this compound standard) are showing significant turbidity. Why is this happening?

A: High background growth invalidates the assay as it indicates the presence of a growth-promoting substance other than the standard.

  • Contaminated Basal Medium: The basal medium itself may be contaminated with this compound or other growth factors. Use high-purity reagents and "vitamin-free" casein hydrolysate as specified in the medium formulation.

  • Carryover from Inoculum: Insufficient washing of the bacterial cells before inoculation can lead to carryover of this compound from the inoculum broth. Ensure you wash the cells at least three times with sterile saline.[2]

  • Contaminated Water: The water used for preparing media and dilutions must be of high purity (e.g., double-distilled or equivalent).

  • Sample Matrix Effects: If the high background is observed in sample tubes with no expected this compound, components in the sample matrix may be promoting growth.

Issue 3: Non-Linear or Invalid Standard Curve

Q: My standard curve is not linear, or the turbidity values are erratic. What should I do?

A: A reliable standard curve is essential for accurate quantification.[4] Issues with the curve often point to problems with dilution, pipetting, or the overall assay setup.

  • Pipetting Errors: Inaccurate pipetting of the standards or reagents will lead to a non-linear or inconsistent standard curve. Ensure all pipettes are calibrated and use proper technique.

  • Incorrect Standard Preparation: Verify the concentration of your stock and working standards. The this compound stock solution should be prepared fresh daily.

  • Suboptimal Range of Standards: The concentration range of your standards may not be appropriate for the sensitivity of your assay. You may need to adjust the range to achieve a better dose-response relationship.

  • Uniformity of Conditions: Ensure all tubes are treated identically. Variations in incubation time, temperature, or inoculum volume can lead to inconsistent results.

Issue 4: Results are Not Reproducible

Q: I am getting different results when I repeat the assay on the same sample. How can I improve reproducibility?

A: Poor reproducibility can be caused by a combination of the factors mentioned above. Key areas to focus on for improving consistency include:

  • Standardize Inoculum: Use a consistent method for preparing the inoculum for every assay, ensuring the final cell density is the same each time.

  • Control for Matrix Effects: If working with complex samples, matrix effects can be a significant source of variability. Implement a sample cleanup procedure or run a matrix-matched standard curve.

  • Automate Where Possible: Semiautomated systems for dilution and turbidity measurement can significantly improve reproducibility by minimizing manual errors.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common substances that interfere with the this compound microbiological assay?

A: Interference can be categorized as either inhibitory (falsely low results) or growth-promoting (falsely high results). Common interfering substances include:

  • Lipids and Fatty Acids: High concentrations of lipids in samples like serum or fatty foods can inhibit the growth of Lactobacillus plantarum.[6][7]

  • High Salt Concentrations: Elevated levels of salts, such as NaCl or neutralization salts from sample extraction, can create osmotic stress and inhibit bacterial growth.[8][9]

  • Antibiotics and Preservatives: Residual antibiotics or antimicrobial preservatives in the sample can inhibit the growth of the test organism.

  • This compound Analogues: Substances structurally similar to this compound, such as pantethine, can be utilized by Lactobacillus plantarum, leading to falsely elevated results.[10]

  • Particulate Matter: Insoluble particles in the sample can increase the initial turbidity, leading to inaccurate readings.

Q2: How can I identify if my sample has an interfering substance?

A: You can test for interference by running recovery experiments. Spike a known amount of this compound into your sample matrix and a control (e.g., water). If the recovery in the sample matrix is significantly lower or higher than in the control, an interfering substance is likely present. Additionally, preparing serial dilutions of your sample can help; if the calculated concentration is not consistent across different dilutions, it suggests matrix interference.

Q3: What is the best way to remove lipids from my samples?

A: For serum or plasma samples, a solvent extraction method is effective. A mixture of butanol and di-isopropyl ether can be used to extract lipids while leaving proteins, including this compound, in the aqueous phase.[4][11] For food samples, solid-phase extraction (SPE) may be necessary.

Q4: My sample is from a food product preserved with salt. How can I mitigate the interference?

A: The primary mitigation strategy is dilution. Diluting the sample extract can lower the salt concentration to a level that is not inhibitory to Lactobacillus plantarum. However, you must ensure that after dilution, the this compound concentration remains within the linear range of the standard curve.

Q5: Are there alternatives to the microbiological assay for this compound?

A: Yes, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) are more specific and robust alternatives.[2][12][13][14] These methods are less susceptible to matrix interference but require more specialized equipment.

Data Presentation: Troubleshooting Common Interferences

The following table summarizes the effects of common interfering substances and provides quantitative data where available.

Interfering SubstanceType of InterferenceMechanism of ActionQuantitative Effect on L. plantarum GrowthMitigation Strategy
Lipids (Hyperlipidemia) Inhibitory (False Low)Disruption of bacterial cell membrane integrity and metabolism.Hyperlipemic serum specimens are a criterion for rejection due to interference.[6][15]Sample delipidation prior to analysis.
High NaCl Concentration Inhibitory (False Low)Creates hyperosmotic stress, inhibiting bacterial growth.Growth is possible at 4-6% NaCl, but a significant decrease in bacterial density is observed at concentrations above 6%.[8][9]Dilution of the sample extract.
High Phosphate Concentration Can be growth-promoting or inhibitory depending on concentration.Phosphate is an essential nutrient, but very high levels can alter metabolic pathways.High phosphate (60 mM) can enhance survival in the stationary phase compared to low phosphate (2 mM).[12][13]Ensure appropriate buffering and dilution of samples with high phosphate content.
Antibiotics/Preservatives Inhibitory (False Low)Direct antimicrobial action on L. plantarum.Varies depending on the substance and its minimum inhibitory concentration (MIC).Sample cleanup (e.g., SPE) or dilution.
Pantethine Growth-Promoting (False High)Can be metabolized by some bacteria and utilized as a source of the vitamin.[10]Data on the quantitative effect is limited, but it is a known interferent.Use of more specific methods like HPLC or LC-MS/MS.
Particulate Matter Increased Baseline (False High)Increases the initial turbidity of the sample.Directly affects optical density readings.Centrifugation and filtration of the sample extract.

Experimental Protocols

1. Protocol for Enzymatic Hydrolysis of Bound this compound

This protocol is used for samples where this compound is present in bound forms, such as in many natural food and tissue samples.

  • Homogenization: Homogenize 1-2 grams of the sample in 80 mL of an acetate buffer solution.

  • Enzyme Addition: Add 40 mg of papain and 40 mg of amylase (diastase) to the suspension. Add a few drops of toluene or chloroform to prevent microbial growth during incubation.

  • Incubation: Maintain the suspension at 37°C for 24 hours with gentle agitation.

  • Enzyme Inactivation: Heat the substrate at 100°C for 30 minutes to inactivate the enzymes.

  • pH Adjustment and Filtration: After cooling, adjust the pH to 6.8 with a sodium hydroxide solution. Bring the final volume to 100 mL with the acetate buffer and filter the solution to remove any particulate matter. The filtrate is now ready for dilution and assay.

2. Protocol for Delipidation of Serum or Plasma Samples

This protocol is designed to remove interfering lipids from serum or plasma samples prior to the assay.[3][4][11]

  • Reagent Preparation: Prepare a solvent mixture of butanol and di-isopropyl ether in a 40:60 (v/v) ratio.

  • Extraction: Add one volume of the serum or plasma sample to two volumes of the butanol/di-isopropyl ether mixture in a sealed tube.

  • Agitation: Agitate the mixture by end-over-end rotation at approximately 30 rpm for 30 minutes at room temperature.

  • Phase Separation: Centrifuge the mixture at a low speed (e.g., 2000 rpm) for 2-5 minutes to separate the aqueous and organic phases.

  • Collection of Aqueous Phase: Carefully remove the upper organic phase. The lower aqueous phase, which contains the delipidated proteins and this compound, is collected for the assay.

  • Removal of Residual Solvent: If necessary, wash the aqueous phase with two volumes of di-isopropyl ether to remove residual butanol. Any remaining solvent can be removed by aspiration under a gentle vacuum at 37°C for a few minutes.

Visualizations

Below are diagrams illustrating key workflows and relationships in the microbiological assay for this compound.

ExperimentalWorkflow cluster_prep Sample & Standard Preparation cluster_assay Microbiological Assay cluster_analysis Data Analysis Sample Test Sample Enzyme Enzymatic Hydrolysis (if required) Sample->Enzyme Standard This compound Standard Dilution2 Serial Dilution Standard->Dilution2 Cleanup Delipidation/Cleanup (if required) Enzyme->Cleanup Dilution1 Serial Dilution Cleanup->Dilution1 AssayTubes Assay Tubes with Basal Medium Dilution1->AssayTubes Dilution2->AssayTubes Inoculation Inoculation with L. plantarum AssayTubes->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Turbidity Measure Turbidity (OD) Incubation->Turbidity StdCurve Generate Standard Curve Turbidity->StdCurve Calculation Calculate Sample Concentration StdCurve->Calculation

Caption: General workflow for the microbiological assay of this compound.

TroubleshootingLogic cluster_checks Initial Checks cluster_interference Interference Testing cluster_solutions Mitigation Strategies Start Assay Fails (e.g., No Growth, Bad Curve) CheckInoculum Inoculum Viability & Preparation Start->CheckInoculum CheckMedium Basal Medium Composition & pH Start->CheckMedium CheckConditions Incubation Temp & Time Start->CheckConditions CheckProcedure Pipetting & Dilution Accuracy Start->CheckProcedure OptimizeAssay Re-optimize Assay Parameters CheckInoculum->OptimizeAssay CheckMedium->OptimizeAssay CheckConditions->OptimizeAssay SpikeRecovery Spike Recovery Experiment CheckProcedure->SpikeRecovery SerialDilution Analyze Serial Dilutions SpikeRecovery->SerialDilution CleanupSample Implement Sample Cleanup (e.g., Delipidation) SerialDilution->CleanupSample Interference Confirmed AlternativeMethod Use Alternative Method (HPLC, LC-MS/MS) CleanupSample->AlternativeMethod If interference persists

Caption: A logical flowchart for troubleshooting common assay problems.

References

Improving the sensitivity of HPLC methods for pantothenic acid detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of High-Performance Liquid Chromatography (HPLC) methods for pantothenic acid detection.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, offering potential causes and solutions to enhance method sensitivity and performance.

Q1: Why am I observing low sensitivity or a weak signal for my this compound peak?

Possible Causes:

  • Suboptimal Wavelength Detection: this compound has a low UV absorbance, making wavelength selection critical.[1]

  • Improper Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, influencing its retention and peak shape.

  • Inadequate Sample Preparation: Matrix components can interfere with the analysis, leading to signal suppression.

  • Column Degradation: Loss of stationary phase or column contamination can reduce separation efficiency.

  • Detector Issues: A failing lamp or contaminated flow cell can lead to decreased sensitivity.[2]

  • Low Injection Volume or Concentration: The amount of analyte injected may be below the method's detection limit.

Solutions:

  • Optimize UV Detection Wavelength: Use a low wavelength, typically around 200-210 nm, for detection.[3][4]

  • Adjust Mobile Phase pH: A slightly acidic mobile phase (pH 2.5-3.0) is often used to ensure this compound is in its non-ionized form, improving retention on a C18 column.[3][5]

  • Enhance Sample Preparation: Implement a thorough sample cleanup procedure, such as protein precipitation or solid-phase extraction (SPE), to remove interfering substances.[3][6][7]

  • Evaluate Column Performance: If the column is old or has been used extensively, replace it. Employ a guard column to protect the analytical column from contaminants.[2]

  • Check Detector and System: Ensure the detector lamp is functioning correctly and the flow cell is clean. Verify that there are no leaks in the system.[2]

  • Increase Sample Concentration: If possible, concentrate the sample or increase the injection volume.

Q2: My chromatogram shows significant baseline noise. What could be the cause?

Possible Causes:

  • Contaminated Mobile Phase: Impurities or microbial growth in the mobile phase can create a noisy baseline.[8]

  • Air Bubbles in the System: Air trapped in the pump, detector, or column can cause pressure fluctuations and baseline noise.[2]

  • Pump Malfunction: Inconsistent solvent delivery from the pump can lead to a fluctuating baseline.

  • Detector Lamp Instability: An aging or faulty detector lamp can produce an unstable signal.

Solutions:

  • Prepare Fresh Mobile Phase: Use HPLC-grade solvents and freshly prepared buffers. Filter and degas the mobile phase before use.[8]

  • Purge the System: Purge the pump to remove any air bubbles. Ensure all connections are secure to prevent air from entering the system.

  • Maintain the Pump: Regularly check and maintain the pump seals and check valves.

  • Replace Detector Lamp: If the lamp has exceeded its lifetime, replace it.

Q3: I am seeing peak tailing or fronting for my this compound peak. How can I improve the peak shape?

Possible Causes:

  • Column Overload: Injecting too much sample can lead to peak distortion.

  • Secondary Interactions: Interactions between the analyte and active sites on the column packing material can cause peak tailing.

  • Inappropriate Mobile Phase: A mobile phase that is too weak or has an unsuitable pH can result in poor peak shape.

  • Column Void or Contamination: A void at the head of the column or contamination can disrupt the flow path and affect peak symmetry.

Solutions:

  • Reduce Sample Load: Dilute the sample or decrease the injection volume.

  • Use a Different Column or Mobile Phase Additive: Consider a column with a different stationary phase or add a competing agent to the mobile phase to block active sites.

  • Optimize Mobile Phase: Adjust the organic solvent concentration or pH of the mobile phase to achieve better peak symmetry.

  • Replace or Clean the Column: If a void is suspected, replace the column. If contamination is the issue, try flushing the column with a strong solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for this compound analysis?

The most commonly used stationary phase for this compound analysis is a C18 (ODS) reversed-phase column.[3][5][6] These columns provide good retention and separation of this relatively polar analyte.

Q2: What mobile phase composition is recommended for optimal separation?

A typical mobile phase for this compound analysis consists of a mixture of an acidic buffer (e.g., phosphate or formate buffer at pH 2.5-3.0) and an organic modifier like acetonitrile or methanol.[3][5] The low pH ensures that the carboxylic acid group of this compound is protonated, leading to better retention on the reversed-phase column.

Q3: How can I prepare samples from complex matrices like food or biological fluids?

For high-protein samples, a protein precipitation step is often necessary. This can be achieved using agents like zinc sulfate or trichloroacetic acid.[3][4] For other complex matrices, solid-phase extraction (SPE) can be an effective cleanup technique to remove interferences and concentrate the analyte.

Q4: Is derivatization necessary to improve the sensitivity of this compound detection?

While not always necessary, derivatization can significantly enhance sensitivity, especially for fluorescence or mass spectrometry detection. However, for routine analysis with UV detection, direct measurement at a low wavelength is often sufficient.[1] For highly sensitive applications, LC-MS/MS is a powerful alternative that does not typically require derivatization.[7]

Quantitative Data Summary

The following tables summarize typical performance data for different HPLC methods for this compound detection.

Table 1: HPLC-UV Methods for this compound Detection

ParameterMethod 1Method 2Method 3
Column L-column2 ODS[3]C18[6]C18[5]
Mobile Phase 0.02 mol/L phosphate (pH 3.0) - acetonitrile (95:5)[3]Sodium phosphate buffer - acetonitrile (97:3)[6]0.025 M potassium dihydrogen phosphate (pH 2.5) - acetonitrile[5]
Detection 200 nm[3]197 nm[6]204 nm[5]
Linear Range Not Specified50 - 800 ng[6]10 - 50 µg/mL[5]
Recovery >88%[3]89 - 98%[6]>98.96%[5]

Table 2: LC-MS/MS Methods for this compound Detection

ParameterMethod 1Method 2
Column L-column2 ODS[3]Ascentis® Express C18[7]
Mobile Phase 5 mmol/L ammonium formate (0.01% formic acid) - methanol (85:15)[3]Not Specified
Detection Multiple Reaction Monitoring (MRM)[3]Mass Spectrometry[7]
Linear Range Not Specified1.0 - 1000 µg/L[7]
Recovery >88%[3]Not Specified

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound in Food Samples

This protocol is adapted from a method for the analysis of free this compound in foods.[3]

  • Sample Preparation (High-Protein Food):

    • Homogenize 2 g of the sample with 20 mL of water.

    • Add 1 mL of 15% zinc sulfate solution to precipitate proteins.

    • Mix thoroughly and centrifuge.

    • Filter the supernatant to obtain the test solution.

  • Sample Preparation (Low-Protein Food):

    • Homogenize 2 g of the sample with 20 mL of 1% formic acid solution.

    • Centrifuge the mixture.

    • Filter the supernatant to obtain the test solution.

  • HPLC Conditions:

    • Column: L-column2 ODS

    • Mobile Phase: 0.02 mol/L phosphate solution (pH 3.0) - acetonitrile (95:5, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 200 nm

    • Injection Volume: 20 µL

Protocol 2: HPLC-UV Analysis of this compound in Infant Milk Formulas

This protocol is based on a method for the determination of this compound in infant milk formulas.[6]

  • Sample Preparation:

    • Deproteinate the sample using acetic acid and sodium acetate solutions.

    • Centrifuge the mixture to pellet the precipitated proteins.

    • Filter the supernatant before injection.

  • HPLC Conditions:

    • Column: C18

    • Mobile Phase: Sodium phosphate buffer and acetonitrile (97:3, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 197 nm

    • Injection Volume: 50 µL

Visualizations

HPLC_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Investigation & Solution cluster_2 Outcome start Low Sensitivity check_wavelength Optimize Wavelength (200-210 nm) start->check_wavelength check_mobile_phase Check Mobile Phase (pH, Purity, Degassing) start->check_mobile_phase check_sample_prep Improve Sample Prep (Cleanup, Concentration) start->check_sample_prep check_column Evaluate Column (Age, Contamination) start->check_column check_system Inspect System (Leaks, Lamp, Pump) start->check_system noise Baseline Noise noise->check_mobile_phase noise->check_system peak_shape Poor Peak Shape peak_shape->check_mobile_phase peak_shape->check_sample_prep peak_shape->check_column resolved Issue Resolved check_wavelength->resolved check_mobile_phase->resolved check_sample_prep->resolved check_column->resolved check_system->resolved

Caption: A workflow for troubleshooting common HPLC issues.

Sample_Prep_Workflow start Sample matrix_type Determine Matrix Type start->matrix_type high_protein High Protein matrix_type->high_protein High low_protein Low Protein / Simple Matrix matrix_type->low_protein Low protein_precipitation Protein Precipitation (e.g., Zinc Sulfate) high_protein->protein_precipitation extraction Extraction (e.g., Formic Acid) low_protein->extraction centrifuge_filter Centrifuge & Filter protein_precipitation->centrifuge_filter extraction->centrifuge_filter hplc_injection Inject into HPLC centrifuge_filter->hplc_injection

Caption: Sample preparation workflow for this compound analysis.

Method_Selection_Logic start Goal: Detect this compound sensitivity_req Required Sensitivity? start->sensitivity_req routine_qc Routine QC / High Concentration sensitivity_req->routine_qc Moderate trace_analysis Trace Analysis / High Specificity sensitivity_req->trace_analysis High hplc_uv HPLC-UV routine_qc->hplc_uv lc_msms LC-MS/MS trace_analysis->lc_msms result Optimized Method hplc_uv->result lc_msms->result

Caption: Logic for selecting an analytical method.

References

Technical Support Center: Method Development for Separating Pantothenic Acid from Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical separation of pantothenic acid and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, troubleshooting, and frequently asked questions (FAQs) related to the separation of this compound, phosphothis compound, panthenol, and pantetheine.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for separating this compound and its analogs?

A1: The most prevalent techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and to a lesser extent, Capillary Electrophoresis (CE). HPLC-UV is a robust and cost-effective method suitable for quality control of simpler formulations.[1][2] LC-MS/MS offers superior sensitivity and selectivity, making it ideal for complex matrices and trace-level analysis.[3][4][5] Hydrophilic Interaction Liquid Chromatography (HILIC), a variant of HPLC, is particularly effective for retaining and separating these highly polar compounds.[6][7][8]

Q2: What are the key challenges in separating these compounds?

A2: The main challenges stem from the high polarity and structural similarity of this compound and its analogs. Phosphothis compound is acidic, this compound is a weak acid, panthenol is neutral, and pantetheine contains a thiol group, leading to diverse chemical properties that can complicate simultaneous separation. Achieving good retention on traditional reversed-phase HPLC columns can be difficult for these polar analytes.[5][9]

Q3: Can I separate all four analogs (this compound, phosphothis compound, panthenol, and pantetheine) in a single chromatographic run?

A3: While challenging, it is possible to develop a method for the simultaneous separation of these compounds. Mixed-mode chromatography, which combines reversed-phase and ion-exchange properties, or HILIC are promising approaches.[5][7] These techniques allow for the retention and separation of both neutral and charged polar analytes in a single analysis.

Q4: What are the typical detection wavelengths for HPLC-UV analysis?

A4: Due to the lack of strong chromophores, this compound and its analogs are typically detected at low UV wavelengths, generally between 200 nm and 220 nm.[1][10][11]

Troubleshooting Guides

This section provides solutions to common problems encountered during the separation of this compound and its analogs.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My peaks for this compound and/or its analogs are tailing. What are the potential causes and solutions?

A: Peak tailing for these polar compounds is a common issue. Here’s a step-by-step guide to troubleshoot this problem:

  • Cause 1: Secondary Interactions with Residual Silanols: The free silanol groups on the surface of silica-based reversed-phase columns can interact with the polar functional groups of your analytes, leading to peak tailing.

    • Solution:

      • Lower the mobile phase pH: Acidifying the mobile phase (e.g., with 0.1% formic acid or phosphoric acid to a pH of 2.5-3) can suppress the ionization of silanol groups, reducing these secondary interactions.

      • Use an end-capped column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped).

      • Consider a different stationary phase: A column with a different chemistry, such as a polar-embedded phase or a HILIC column, may be more suitable.[6][7]

  • Cause 2: Inappropriate Mobile Phase Composition: The choice and concentration of the buffer and organic modifier can significantly impact peak shape.

    • Solution:

      • Optimize buffer concentration: Ensure your buffer concentration is sufficient to maintain a stable pH and minimize ionic interactions.

      • Adjust organic modifier: Varying the percentage of the organic solvent (e.g., acetonitrile or methanol) can improve peak symmetry.

  • Cause 3: Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.

    • Solution: Dilute your sample and inject a smaller volume.

  • Cause 4: Extra-column Volume: Excessive tubing length or a large detector flow cell can contribute to band broadening and peak tailing.

    • Solution: Use shorter, narrower internal diameter tubing where possible and ensure all connections are secure and have minimal dead volume.

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_silanol Check for Secondary Silanol Interactions start->check_silanol check_mobile_phase Evaluate Mobile Phase Composition start->check_mobile_phase check_overload Assess for Column Overload start->check_overload check_extra_column Inspect for Extra-Column Volume start->check_extra_column solution_silanol Lower pH, Use End-Capped Column, or Change Phase check_silanol->solution_silanol solution_mobile_phase Optimize Buffer and Organic Modifier check_mobile_phase->solution_mobile_phase solution_overload Dilute Sample or Reduce Injection Volume check_overload->solution_overload solution_extra_column Minimize Tubing Length and Dead Volume check_extra_column->solution_extra_column

Troubleshooting workflow for peak tailing issues.
Issue 2: Poor Resolution Between Analytes

Q: I am not getting baseline separation between this compound and phosphothis compound. How can I improve the resolution?

A: Achieving good resolution between structurally similar and polar compounds requires careful method optimization.

  • Cause 1: Insufficient Retention on Reversed-Phase Columns: These polar analytes may have limited retention on traditional C18 columns, leading to co-elution.

    • Solution:

      • Use a HILIC column: HILIC is designed for the retention of polar compounds and can provide excellent separation for this class of analytes.[6][7][8]

      • Employ a mixed-mode column: A column with both reversed-phase and ion-exchange characteristics can enhance the separation of charged and neutral polar molecules.[5]

      • Consider ion-pair chromatography: Adding an ion-pairing reagent to the mobile phase can improve the retention and resolution of ionic species like phosphothis compound.[12]

  • Cause 2: Suboptimal Mobile Phase Conditions: The mobile phase composition is critical for achieving selectivity.

    • Solution:

      • Adjust pH: The ionization state of this compound and phosphothis compound is pH-dependent. Fine-tuning the mobile phase pH can alter their retention times and improve separation.

      • Modify the organic solvent gradient: A shallower gradient can increase the separation between closely eluting peaks.

      • Change the organic modifier: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation.

  • Cause 3: High Column Temperature: Elevated temperatures can sometimes decrease resolution.

    • Solution: Try running the separation at a lower temperature to see if resolution improves.

Troubleshooting_Poor_Resolution start Poor Resolution Observed check_retention Evaluate Analyte Retention start->check_retention check_mobile_phase Optimize Mobile Phase Conditions start->check_mobile_phase check_temperature Assess Column Temperature start->check_temperature solution_retention Use HILIC, Mixed-Mode, or Ion-Pair Chromatography check_retention->solution_retention solution_mobile_phase Adjust pH, Gradient, or Organic Modifier check_mobile_phase->solution_mobile_phase solution_temperature Lower Column Temperature check_temperature->solution_temperature

Workflow for troubleshooting poor resolution.

Data Presentation: Comparison of Analytical Methods

The following tables summarize typical parameters for different analytical methods used for the separation of this compound and its analogs.

Table 1: HPLC-UV Method Parameters

ParameterThis compoundPanthenolReference
Column Aminopropyl-silicaC18[1][13]
Mobile Phase Acetonitrile/Phosphate BufferAcetonitrile/Phosphate Buffer (pH 2.5)[1]
Flow Rate 1.0 - 2.0 mL/min1.0 mL/min
Detection 210 nm205 - 220 nm[1][14]
Retention Time Varies with conditions5.3 min

Table 2: LC-MS/MS Method Parameters

ParameterThis compoundPhosphothis compoundPantetheineReference
Column Polar C18, HILICHILIC, Mixed-modeC18[4][6][7]
Mobile Phase Acetonitrile/Formic Acid in WaterAcetonitrile/Ammonium FormateAcetonitrile/Formic Acid in Water[3][6]
Ionization Mode ESI PositiveESI NegativeESI Positive[3]
MRM Transition m/z 220.1 -> 90.1VariesVaries[3]

Experimental Protocols

Protocol 1: HPLC-UV Method for this compound in Pharmaceutical Preparations

This protocol is adapted from established methods for the analysis of calcium pantothenate in nutritional supplements.[1]

  • Sample Preparation:

    • Accurately weigh and powder a representative sample of the pharmaceutical product.

    • Dissolve a portion of the powder equivalent to a known concentration of calcium pantothenate in a phosphate buffer solution.

    • Sonicate the solution for 15 minutes to ensure complete dissolution.

    • Centrifuge the solution and filter the supernatant through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Column: Aminopropyl-loaded silica gel column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

    • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 4.5 with phosphoric acid) in a ratio of 50:50 (v/v).

    • Flow Rate: 1.5 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV at 210 nm.[1]

  • Analysis:

    • Inject the prepared sample and a series of standard solutions of calcium pantothenate.

    • Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve generated from the standards.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis weigh Weigh and Powder Sample dissolve Dissolve in Phosphate Buffer weigh->dissolve sonicate Sonicate for 15 minutes dissolve->sonicate centrifuge Centrifuge and Filter sonicate->centrifuge inject Inject Sample and Standards centrifuge->inject separate Chromatographic Separation inject->separate detect UV Detection at 210 nm separate->detect quantify Quantify using Calibration Curve detect->quantify

Experimental workflow for HPLC-UV analysis of this compound.
Protocol 2: LC-MS/MS Method for this compound in Cell Culture Supernatant

This protocol is based on methods for analyzing small molecules in cell culture media.[7][15]

  • Sample Preparation:

    • Collect the cell culture supernatant.

    • To 100 µL of supernatant, add 400 µL of ice-cold acetonitrile containing an internal standard (e.g., ¹³C₃,¹⁵N-pantothenic acid).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm).[6][8]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 95% B, decrease to 50% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Monitor the appropriate precursor to product ion transitions for this compound and its internal standard (e.g., m/z 220.1 -> 90.1 for this compound).[3]

  • Analysis:

    • Inject the prepared sample and a series of calibration standards.

    • Quantify the concentration of this compound by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis collect Collect Supernatant precipitate Protein Precipitation with Acetonitrile collect->precipitate centrifuge Centrifuge precipitate->centrifuge evaporate Evaporate to Dryness centrifuge->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject Sample and Standards reconstitute->inject separate HILIC Separation inject->separate detect ESI-MS/MS Detection (MRM Mode) separate->detect quantify Quantify using Internal Standard detect->quantify

Experimental workflow for LC-MS/MS analysis of this compound.

References

Enhancing the stability of pantothenic acid in long-term sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of pantothenic acid (Vitamin B5) during long-term sample storage and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound is primarily influenced by temperature, pH, and moisture. It is relatively stable but can degrade under extreme pH or temperature conditions.[1] As a water-soluble vitamin, it can be more susceptible to degradation from factors like heat, light, and pH changes during processing and storage.[2]

Q2: What is the optimal pH range for this compound stability?

A2: this compound is most stable in a pH range of 4 to 7. It is unstable in strongly acidic (pH < 4) and alkaline (pH > 7) conditions, where it can undergo rapid degradation through hydrolysis of its amide bond.[3][4] In acidic or alkaline solutions, up to 40% of the initial amount can degrade within an hour.[4]

Q3: How does temperature affect the stability of this compound?

A3: Elevated temperatures accelerate the degradation of this compound.[5] For instance, storage of sea buckthorn juice for 7 days at 25°C resulted in an 18% loss of this compound. In a study on vitamin premixes, storage at high temperature and high humidity (40°C, 75% humidity) for 30 days led to significant degradation.[6] Therefore, it is crucial to store samples at low temperatures.

Q4: Is this compound sensitive to light?

A4: While some sources describe this compound as being stable to light, it is a common practice in analytical chemistry to protect vitamin solutions from light to prevent any potential photodegradation.[7] For example, it is recommended to store standard solutions of calcium pantothenate protected from light. Given the general sensitivity of many vitamins to light, it is advisable to minimize light exposure during sample handling and storage.

Q5: Which form of this compound is more stable for use in supplements and as a standard?

A5: Calcium pantothenate, a salt of this compound, is chemically more stable and less hygroscopic than the free acid form.[8][9] For this reason, it is the most common form used in dietary supplements and as a laboratory standard.[7][9]

Q6: How should I store different types of biological samples for this compound analysis?

A6: For long-term stability, it is generally recommended to store biological samples frozen. While specific long-term stability data for this compound at ultra-low temperatures is not extensively published, a study on plasma from HIV-positive and negative subjects showed stable this compound levels over a 10-year period.[10] Based on general best practices for vitamin analysis, plasma and urine samples should be stored at -20°C for short-term and -80°C for long-term storage. Whole blood requires special consideration due to the high concentration of coenzyme A in red blood cells.[11][12]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, focusing on stability-related problems.

Issue 1: Low Recovery of this compound in Spiked Samples
Possible Cause Troubleshooting Step
pH-induced Degradation Ensure the pH of all solutions, including sample extracts and mobile phases, is maintained between 4 and 7. Verify the pH of your buffers before use.
Thermal Degradation Keep samples on ice during processing. Use refrigerated centrifuges. Avoid prolonged exposure of samples to room temperature.
Incomplete Extraction from Bound Forms In biological matrices like whole blood or tissues, this compound exists primarily as coenzyme A (CoA).[11][13] Ensure your protocol includes an enzymatic hydrolysis step (e.g., using alkaline phosphatase and pantetheinase) to liberate free this compound before extraction.[12][14]
Oxidative Degradation While less common, consider adding an antioxidant (e.g., ascorbic acid) to your extraction solvent, especially if samples have undergone repeated freeze-thaw cycles.
Issue 2: Decreasing this compound Concentration in Stored Calibrators and Quality Controls
Possible Cause Troubleshooting Step
Inappropriate Storage Temperature Store stock solutions and working standards at -20°C or below. For long-term storage, -80°C is recommended. A study on a multivitamin supplement showed stability for at least one year at +4°C.[15]
Degradation due to pH of the Solution Prepare standards in a buffer with a pH between 4 and 7. Avoid using highly acidic or alkaline solvents for reconstitution.
Light Exposure Store calibrators and QCs in amber vials or wrap vials in aluminum foil to protect them from light.
Repeated Freeze-Thaw Cycles Aliquot standards and quality controls into single-use vials to minimize the number of freeze-thaw cycles.

Experimental Protocols

Protocol 1: General Sample Handling for this compound Stability Testing
  • Sample Collection: Collect blood samples in appropriate anticoagulant tubes (e.g., EDTA or heparin). Collect urine in sterile containers.

  • Processing:

    • Plasma: Centrifuge blood at 1500 x g for 15 minutes at 4°C. Separate the plasma into pre-labeled cryovials.

    • Urine: Centrifuge urine at 2000 x g for 10 minutes at 4°C to remove particulate matter. Transfer the supernatant to pre-labeled cryovials.

    • Whole Blood: For total this compound, an enzymatic digestion step will be required prior to analysis. Store aliquots of whole blood directly.

  • Baseline Analysis (T=0): Immediately after processing, analyze a subset of aliquots to determine the initial concentration of this compound.

  • Storage: Store the remaining aliquots under various conditions to be tested (e.g., -20°C, -80°C, 4°C, room temperature, with and without light protection).

  • Time-Point Analysis: At specified time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve samples from each storage condition, thaw appropriately (e.g., on ice), and analyze for this compound content.

  • Data Evaluation: Compare the results at each time point to the baseline concentration to determine the percentage of degradation.

Protocol 2: Enzymatic Hydrolysis of this compound from Whole Blood

This protocol is a general guideline and may need optimization for specific applications.

  • Hemolysis: Lyse 100 µL of whole blood by adding 900 µL of deionized water and vortexing.

  • Enzymatic Digestion:

    • To the hemolyzed sample, add a solution containing alkaline phosphatase and pantetheinase in a suitable buffer (e.g., Tris-HCl, pH 7.5).

    • The optimal enzyme concentrations should be determined empirically.

  • Incubation: Incubate the mixture at 37°C for a specified period (e.g., 2-4 hours or overnight) to ensure complete hydrolysis of coenzyme A and other bound forms.

  • Protein Precipitation: Stop the reaction and precipitate proteins by adding a sufficient volume of a precipitating agent (e.g., trichloroacetic acid, acetonitrile, or methanol).

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for free this compound content using a validated analytical method such as LC-MS/MS.

Data Summaries

Table 1: Effect of pH on this compound Stability in Aqueous Solutions
pHTemperature (°C)DurationApproximate Degradation (%)Reference
< 4Ambient1 hourUp to 40%[4]
4 - 7Ambient-Optimal Stability[3]
> 7Ambient1 hourUp to 40%[4]
Table 2: Effect of Temperature on this compound Stability
Sample MatrixTemperature (°C)DurationApproximate Degradation (%)Reference
Sea Buckthorn Juice257 days~18%-
Vitamin Premix40 (with 75% humidity)30 daysSignificant[6]
Multivitamin Supplement41 yearStable[15]

Visualizations

cluster_degradation Chemical Degradation Pathway of this compound PA This compound (C9H17NO5) BA β-Alanine PA->BA Hydrolysis (Acid or Alkali) Pantoate (R)-Pantoate PA->Pantoate Hydrolysis (Acid or Alkali) cluster_workflow Sample Handling Workflow for Stability Analysis Collection Sample Collection (Blood, Urine) Processing Immediate Processing (Centrifugation at 4°C) Collection->Processing Aliquoting Aliquoting into Single-Use Vials Processing->Aliquoting Storage Storage at Target Conditions (-20°C, -80°C, etc.) Aliquoting->Storage Analysis Analysis at Time Points (T=0, T=1, T=2...) Storage->Analysis cluster_troubleshooting Troubleshooting Low this compound Recovery Start Low Recovery Observed CheckpH Is sample/buffer pH between 4 and 7? Start->CheckpH CheckTemp Were samples kept cold during processing? CheckpH->CheckTemp Yes Result_pH Adjust pH of all solutions CheckpH->Result_pH No CheckEnzyme Is enzymatic hydrolysis required and performed? CheckTemp->CheckEnzyme Yes Result_Temp Improve cold chain handling CheckTemp->Result_Temp No Result_Enzyme Incorporate/optimize enzymatic step CheckEnzyme->Result_Enzyme No

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Pantothenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of pantothenic acid (Vitamin B5). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to managing matrix effects in your experiments.

Troubleshooting Guides

This section addresses common issues encountered during the LC-MS/MS analysis of this compound, offering potential causes and solutions to ensure accurate and reproducible results.

Problem 1: Low Analyte Signal or Poor Sensitivity in Matrix Samples Compared to Neat Standards

  • Possible Cause: Significant ion suppression is likely occurring due to co-eluting matrix components from complex biological samples like plasma, serum, or whole blood. Endogenous components such as phospholipids, salts, and proteins are known to interfere with the ionization of the target analyte in the mass spectrometer's source.

  • Solutions:

    • Optimize Sample Preparation: The most effective strategy to mitigate matrix effects is to remove interfering components before analysis.

      • Protein Precipitation (PPT): A quick and simple method, but it may not remove all interfering substances, especially phospholipids. For a more effective precipitation, consider using zinc sulfate in methanol over trichloroacetic acid, as it has been shown to yield better accuracy for this compound in whole blood.[1]

      • Solid-Phase Extraction (SPE): Generally provides a cleaner extract than protein precipitation by more effectively removing salts and phospholipids. While a specific protocol for this compound might require optimization, reversed-phase SPE cartridges (e.g., Oasis PRiME HLB) are a good starting point for retaining this compound while washing away more polar interferences.

      • Liquid-Liquid Extraction (LLE): Can be effective but requires careful optimization of solvent systems to ensure efficient extraction of the polar this compound molecule while leaving interferences behind.

    • Improve Chromatographic Separation: Increase the separation of this compound from co-eluting matrix components.

      • Gradient Optimization: Adjust the mobile phase gradient to increase the retention of this compound and allow interfering compounds to elute earlier or later.

      • Column Chemistry: Consider a polar-modified C18 column, which can provide better retention for polar compounds like this compound.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to compensate for matrix effects.[2] A SIL-IS for this compound (e.g., [¹³C₃,¹⁵N]-pantothenic acid) will co-elute and experience similar ionization suppression or enhancement as the analyte, allowing for accurate quantification based on the analyte-to-IS ratio.

Problem 2: High Variability and Poor Reproducibility in Quality Control (QC) Samples

  • Possible Cause: Inconsistent matrix effects between different lots of biological matrix or from sample to sample can lead to high variability in your results.

  • Solutions:

    • Employ a Robust Sample Preparation Method: As highlighted above, a more rigorous cleanup method like SPE will reduce the variability in matrix composition between samples.

    • Utilize Matrix-Matched Calibrators and QCs: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples. This helps to normalize the matrix effect across the entire analytical run.

    • Implement a Stable Isotope-Labeled Internal Standard: A SIL-IS is highly effective at correcting for sample-to-sample variations in ion suppression.

Problem 3: Peak Tailing or Poor Peak Shape for this compound

  • Possible Cause: this compound can interact with active sites on standard stainless-steel components of the LC system, leading to peak tailing and reduced sensitivity.

  • Solutions:

    • Use a Biocompatible LC System: Systems with technologies like MaxPeak High Performance Surfaces can mitigate the interaction between the analyte and metal surfaces, resulting in improved peak shape and sensitivity.

    • Mobile Phase Modifiers: Ensure the mobile phase pH is appropriate to maintain a consistent charge state for this compound. The use of a low concentration of formic acid (e.g., 0.1%) in the mobile phase is common and can improve peak shape.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects in this compound analysis?

A1: In biological matrices such as plasma, serum, and whole blood, the most significant contributors to matrix effects are phospholipids from cell membranes, as well as salts, and endogenous proteins. These molecules can co-elute with this compound and compete for ionization in the MS source, typically leading to ion suppression.

Q2: Is protein precipitation sufficient for cleaning up plasma/serum samples for this compound analysis?

A2: While protein precipitation is a fast and easy sample preparation technique, it is often not sufficient to eliminate all matrix effects, particularly from phospholipids. For methods requiring high sensitivity and accuracy, a more thorough cleanup technique like solid-phase extraction (SPE) is recommended to remove a wider range of interfering compounds.

Q3: What type of internal standard is best for this compound analysis?

A3: A stable isotope-labeled (SIL) internal standard, such as [¹³C₃,¹⁵N]-pantothenic acid, is the gold standard.[2] Because its chemical and physical properties are nearly identical to this compound, it co-elutes and is affected by matrix effects in the same way. This allows for the most accurate correction of signal suppression or enhancement. If a SIL-IS is not available, a structural analog can be used, but it must be demonstrated that it is not affected differently by the matrix than the analyte.

Q4: How can I assess the extent of matrix effects in my method?

A4: The most common method is the post-extraction spike experiment. This involves comparing the peak area of an analyte spiked into a blank matrix extract to the peak area of the same concentration of the analyte in a neat solution (mobile phase). The ratio of these peak areas gives the matrix factor (MF). An MF of less than 1 indicates ion suppression, while an MF greater than 1 indicates ion enhancement. This should be performed using at least six different lots of the biological matrix to assess the variability of the matrix effect.

Q5: Can the choice of ionization technique affect matrix effects for this compound?

A5: Yes. Electrospray ionization (ESI) is the most common technique for this compound analysis and is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). However, ESI provides excellent ionization efficiency for this compound. Optimizing ESI source parameters (e.g., capillary voltage, gas flow, and temperature) can help minimize matrix effects.

Data Presentation

Table 1: Comparison of Protein Precipitation Methods for this compound Analysis in Whole Blood

ParameterProtein Precipitation AgentSpiked Level (µg/L)Accuracy (%)Precision (RSD, %)Process Efficiency (%)
Accuracy, Precision, and Process Efficiency Trichloroacetic Acid10551.6111
100683.6117
Zinc Sulfate in Methanol10901365
100891167

Data adapted from a study on the determination of B vitamins in whole blood.[1] This table demonstrates that for this compound in whole blood, zinc sulfate in methanol provides significantly better accuracy than trichloroacetic acid, although the process efficiency is lower.[1]

Experimental Protocols

1. Protein Precipitation of Whole Blood for this compound Analysis

This protocol details two methods of protein precipitation for the extraction of this compound from whole blood samples.

  • Method A: Trichloroacetic Acid (TCA) Precipitation [1]

    • To a 1.8 mL microcentrifuge tube, add 500 µL of whole blood.

    • Add 100 µL of water and 100 µL of the internal standard working solution.

    • Vortex for approximately 10 seconds.

    • Add 300 µL of TCA solution (2.0 g of trichloroacetic acid in 8.0 mL of water).

    • Vortex for approximately 10 seconds.

    • Incubate on ice for 15 minutes.

    • Centrifuge at 20,000 x g for 10 minutes.

    • Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

  • Method B: Zinc Sulfate/Methanol Precipitation [1]

    • To a 1.8 mL microcentrifuge tube, add 500 µL of whole blood.

    • Add 100 µL of water and 100 µL of the internal standard working solution.

    • Vortex for approximately 10 seconds.

    • Add 300 µL of zinc sulfate/methanol solution (0.2 M zinc sulfate in methanol).

    • Vortex for approximately 10 seconds.

    • Incubate on ice for 15 minutes.

    • Centrifuge at 20,000 x g for 10 minutes.

    • Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

2. Sample Preparation of Fortified Foods for Free this compound Analysis

This protocol describes the extraction of free this compound from fortified food matrices.

  • Weigh an appropriate amount of the homogenized food sample into a centrifuge tube.

  • Add a known amount of stable isotope-labeled internal standard.

  • Add extraction solution (e.g., water or a dilute acid).

  • Vortex thoroughly to mix.

  • Heat the sample in a water bath to aid extraction.

  • Centrifuge to pellet solid material.

  • Filter the supernatant through a 0.22 µm filter into an HPLC vial for analysis.

Visualizations

Experimental_Workflow_Protein_Precipitation cluster_sample_prep Sample Preparation start Start: 500 µL Whole Blood add_is Add Internal Standard and Water start->add_is vortex1 Vortex add_is->vortex1 add_ppt Add Precipitating Agent (TCA or ZnSO4/Methanol) vortex1->add_ppt vortex2 Vortex add_ppt->vortex2 incubate Incubate on Ice (15 min) vortex2->incubate centrifuge Centrifuge (20,000 x g, 10 min) incubate->centrifuge transfer Transfer Supernatant centrifuge->transfer end LC-MS/MS Analysis transfer->end Logic_Diagram_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Low Signal / High Variability cause1 Ion Suppression issue->cause1 cause2 Inconsistent Matrix issue->cause2 cause3 Analyte Interaction with LC issue->cause3 solution1a Optimize Sample Prep (PPT, SPE, LLE) cause1->solution1a solution1b Improve Chromatography cause1->solution1b solution1c Use SIL-IS cause1->solution1c cause2->solution1c solution2a Robust Sample Prep (SPE) cause2->solution2a solution2b Matrix-Matched Calibrators cause2->solution2b solution3a Biocompatible LC System cause3->solution3a solution3b Optimize Mobile Phase cause3->solution3b

References

Technical Support Center: Optimizing Enzymatic Hydrolysis for Total Pantothenic Acid Measurement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of enzymatic hydrolysis in total pantothenic acid (Vitamin B5) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is enzymatic hydrolysis necessary for the measurement of total this compound?

A1: this compound in many biological samples and food products exists in bound forms, primarily as a component of coenzyme A (CoA) and phosphopantetheine.[1] Analytical methods like microbiological assays, HPLC, or LC-MS/MS can typically only measure the free form of this compound. Therefore, an enzymatic hydrolysis step is crucial to liberate free this compound from its bound forms, allowing for the accurate determination of the total this compound content.[1]

Q2: Which enzymes are recommended for the complete hydrolysis of bound this compound?

A2: A combination of alkaline phosphatase and pantetheinase is commonly used to ensure the complete liberation of this compound from coenzyme A and its intermediates. Alkaline phosphatase hydrolyzes phosphate esters, while pantetheinase cleaves the amide bond in pantetheine. Some studies have suggested that for certain samples, such as hemolyzed whole blood, alkaline phosphatase alone may be sufficient.[2][3]

Q3: My total this compound recovery is consistently low. What are the potential causes related to enzymatic hydrolysis?

A3: Low recovery of total this compound can stem from several factors during the enzymatic hydrolysis step:

  • Incomplete Hydrolysis: This is the most common reason. It can be caused by suboptimal reaction conditions, insufficient enzyme concentration, or a short incubation time.

  • Enzyme Inhibition: Components within the sample matrix can inhibit the activity of alkaline phosphatase and/or pantetheinase.

  • Suboptimal pH and Temperature: Enzymes have specific pH and temperature ranges for optimal activity. Deviating from these can significantly reduce their efficiency.

  • Enzyme Quality: The purity and specific activity of the enzymes used are critical. Impure enzyme preparations may contain interfering substances or have low activity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low recovery of total this compound Incomplete enzymatic hydrolysis due to suboptimal pH.Optimize the pH of the reaction buffer. Alkaline phosphatase generally functions optimally at an alkaline pH. For instance, a pH of 6.6 has been found to be optimal in some starch hydrolysis applications, though for alkaline phosphatase, a higher pH is typical.[4] It's crucial to verify the optimal pH for the specific enzymes you are using.
Incomplete enzymatic hydrolysis due to suboptimal temperature.Adjust the incubation temperature. While 37°C is a common incubation temperature, some studies have shown improved hydrolysis rates at 45°C.[5] However, exceeding the optimal temperature can lead to enzyme denaturation.
Enzyme inhibition by components in the sample matrix.Identify and remove potential inhibitors. Common inhibitors of alkaline phosphatase include EDTA, oxalate, fluoride, and citrate.[6][7] Sample preparation steps such as dialysis or solid-phase extraction (SPE) may be necessary to remove these inhibitors prior to hydrolysis.
Insufficient enzyme concentration or incubation time.Increase the concentration of alkaline phosphatase and/or pantetheinase. Also, consider extending the incubation time to ensure complete hydrolysis. A 16-hour incubation has been shown to be effective for complete hydrolysis in plasma samples.[5]
High variability in results Inconsistent enzyme activity.Ensure enzymes are stored correctly and that their activity is verified before use. Reconstituted enzymes may have a limited shelf life. For example, reconstituted alkaline phosphatase is stable for up to 2 months at 4°C.[6]
Matrix effects interfering with the assay.Perform a matrix effect study by spiking a known amount of a this compound standard into a sample blank that has undergone the full sample preparation procedure. This will help to quantify the extent of signal suppression or enhancement from the matrix.
Unexpected peaks in chromatogram Contaminants from the enzyme preparation.Use high-purity enzymes. Some commercial enzyme preparations can contain endogenous this compound, which can lead to erroneously high results.[1] It is recommended to run an enzyme blank (all reaction components except the sample) to check for contamination.

Experimental Protocols

General Protocol for Enzymatic Hydrolysis of Food Samples

This is a generalized protocol and may require optimization for specific sample matrices.

  • Sample Homogenization: Homogenize a known weight of the food sample in a suitable buffer (e.g., Tris-HCl buffer, pH 8.5).

  • Enzyme Addition: Add a solution of alkaline phosphatase and pantetheinase to the homogenized sample. The exact concentration of the enzymes should be optimized based on the sample type and the expected concentration of bound this compound.

  • Incubation: Incubate the mixture at an optimized temperature (e.g., 37°C or 45°C) for a sufficient duration (e.g., 2 to 16 hours) to ensure complete hydrolysis.[5] Gentle agitation during incubation can improve enzyme-substrate interaction.

  • Enzyme Inactivation: Stop the enzymatic reaction by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a strong acid to lower the pH.

  • Centrifugation and Filtration: Centrifuge the sample to pellet any precipitates. Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter before analysis by HPLC or LC-MS/MS.

Data Presentation

Table 1: Optimal Conditions for Enzymes in this compound Hydrolysis
Enzyme Parameter Optimal Range Notes
Alkaline Phosphatase pH8.0 - 10.0Activity decreases sharply outside this range.
Temperature37°C - 45°CHigher temperatures can lead to denaturation.
Pantetheinase pH~7.0 - 8.0Optimal pH can vary depending on the source of the enzyme.
Temperature~37°CStable at this temperature for extended incubation periods.

Note: These are general ranges and should be optimized for your specific experimental conditions and enzyme source.

Visualizations

Diagram 1: Workflow for Total this compound Measurement

Workflow cluster_prep Sample Preparation cluster_hydrolysis Enzymatic Hydrolysis cluster_analysis Analysis Sample Sample (Food/Biological) Homogenization Homogenization in Buffer Sample->Homogenization Enzyme_Addition Add Alkaline Phosphatase & Pantetheinase Homogenization->Enzyme_Addition Incubation Incubate (e.g., 37°C, 16h) Enzyme_Addition->Incubation Inactivation Inactivate Enzymes Incubation->Inactivation Cleanup Centrifuge & Filter Inactivation->Cleanup Analysis LC-MS/MS or HPLC Analysis Cleanup->Analysis Quantification Quantify Total this compound Analysis->Quantification

Caption: Experimental workflow for total this compound measurement.

Diagram 2: Troubleshooting Logic for Low this compound Recovery

Troubleshooting Start Low Total this compound Recovery Check_Hydrolysis Incomplete Hydrolysis? Start->Check_Hydrolysis Check_Inhibition Enzyme Inhibition? Check_Hydrolysis->Check_Inhibition No Optimize_Time_Conc Increase Incubation Time/ Enzyme Concentration Check_Hydrolysis->Optimize_Time_Conc Yes Check_Conditions Suboptimal Conditions? Check_Inhibition->Check_Conditions No Remove_Inhibitors Implement Sample Cleanup (e.g., SPE, Dialysis) Check_Inhibition->Remove_Inhibitors Yes Check_Enzyme_Quality Poor Enzyme Quality? Check_Conditions->Check_Enzyme_Quality No Optimize_pH_Temp Optimize pH and Temperature Check_Conditions->Optimize_pH_Temp Yes Verify_Enzyme Verify Enzyme Activity/ Use High-Purity Enzyme Check_Enzyme_Quality->Verify_Enzyme Yes Re_Analyze Re-analyze Sample Optimize_Time_Conc->Re_Analyze Remove_Inhibitors->Re_Analyze Optimize_pH_Temp->Re_Analyze Verify_Enzyme->Re_Analyze

Caption: Troubleshooting logic for low recovery of total this compound.

References

Validation & Comparative

A Comparative Analysis of HPLC and Microbiological Assays for Pantothenic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of pantothenic acid (Vitamin B5) is critical across various scientific disciplines, from nutritional analysis in fortified foods to quality control in pharmaceutical preparations. The two most prevalent analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and microbiological assays. This guide provides an objective comparison of these methods, supported by experimental data, to assist researchers in selecting the most appropriate technique for their specific applications.

Method Performance: A Quantitative Comparison

The choice between HPLC and microbiological assays often depends on a balance of factors including speed, specificity, and regulatory acceptance. While HPLC methods are lauded for their speed and selectivity, microbiological assays remain a classical and official method in many contexts.[1][2] The following table summarizes the key performance characteristics of each method based on published data.

ParameterHPLCMicrobiological Assay
Principle Chromatographic separation followed by detection (e.g., UV, MS/MS).Measurement of microbial growth (Lactobacillus plantarum) in response to this compound concentration.[3]
Specificity High; can distinguish this compound from its precursors and other vitamers.Lower; can be influenced by other forms of the vitamin or compounds that promote or inhibit microbial growth.[4]
Analysis Time Rapid (typically < 30 minutes per sample).[5][6]Slow (requires lengthy incubation periods of 18-72 hours).[5][7]
Linearity (r²) Excellent (typically > 0.999).[1][6]Based on a standard response curve; linearity is not expressed as a correlation coefficient.
Accuracy (Recovery) High (typically 95-106%).[1][8]Generally considered accurate and is an official method, but can be affected by the sample matrix.[4]
Precision (RSD) High (Intra-day RSD: 0.1-3.20%; Inter-day RSD: 0.1-6.4%).[4][6][9]Generally higher variability compared to HPLC methods.[4]
Sensitivity (LOD/LOQ) High (LOD as low as 800 pg).[4][9]Sensitive, with a typical assay range of 0.01-0.1 µg/mL.[5]
Robustness Generally high.[1]Can be affected by minor variations in media preparation, inoculum, and incubation conditions.
Regulatory Acceptance Widely accepted and recognized by pharmacopeias (e.g., USP).[6][10]Official method according to AOAC International and the USP.[2][10][11]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

HPLC methods for this compound analysis are known for their speed, precision, and specificity.[5] A typical reversed-phase HPLC (RP-HPLC) method is detailed below.

1. Sample Preparation:

  • Solid Samples (e.g., tablets, powders): An accurately weighed portion of the powdered sample, equivalent to approximately 5 mg of calcium pantothenate, is dissolved in deionized water. The solution is then stirred, filtered, and diluted to a suitable concentration.[8]

  • Liquid Samples (e.g., fortified beverages, liquid formulas): Samples are typically diluted with an appropriate solvent, such as water or a buffer solution, to bring the this compound concentration within the calibration range.[1]

  • Food Matrices: For complex matrices like fortified foods, a simple extraction is performed. For high-protein foods, this may involve homogenization in water followed by protein precipitation with a zinc sulfate solution. For low-protein foods, extraction with a dilute formic acid solution is often sufficient.[10]

2. Chromatographic Conditions:

  • Column: A C18 column is commonly used for the separation.[6][8]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH adjusted to 2.5 with phosphoric acid) and an organic solvent (e.g., acetonitrile).[6][8]

  • Flow Rate: A flow rate of 1.0 mL/min is often employed.[6]

  • Detection: UV detection at a wavelength of 204-210 nm is common.[5][6] More advanced methods may use tandem mass spectrometry (MS/MS) for enhanced sensitivity and specificity.[1]

  • Internal Standard: An internal standard, such as ampicillin, may be used to improve the accuracy and precision of the method.[6]

3. Calibration and Quantification:

A calibration curve is constructed by injecting a series of standard solutions of known this compound concentrations. The concentration of this compound in the sample is then determined by comparing its peak area (or the ratio of its peak area to that of the internal standard) to the calibration curve.[8]

Microbiological Assay

The microbiological assay for this compound is a well-established method that relies on the growth of the bacterium Lactobacillus plantarum (ATCC 8014), which requires this compound for its proliferation.[11][12]

1. Preparation of Media and Reagents:

  • Assay Medium: A specialized pantothenate assay medium, which contains all the necessary nutrients for the growth of L. plantarum except for this compound, is prepared.[13]

  • Standard Solutions: A stock solution of calcium pantothenate is prepared and serially diluted to create a range of standard solutions with known concentrations (typically 0.0 to 0.1 µg per 10 mL assay tube).[5]

  • Sample Solutions: The sample is extracted and diluted to an estimated this compound concentration that falls within the range of the standard curve.[6]

2. Inoculum Preparation:

  • A stock culture of L. plantarum is subcultured into a suitable broth and incubated for 18-24 hours at 35-37°C.[5]

  • The bacterial cells are then harvested by centrifugation, washed with sterile saline, and resuspended in saline to a specific turbidity. This suspension serves as the inoculum.[12]

3. Assay Procedure:

  • A series of sterile tubes are prepared, each containing 5 mL of the double-strength pantothenate assay medium.[13]

  • Increasing amounts of the standard solutions and the prepared sample solutions are added to the tubes. The volume in each tube is adjusted to 10 mL with purified water.[5]

  • Each tube is then inoculated with one drop of the prepared L. plantarum inoculum.[5]

  • The tubes are incubated at 35-37°C for 18-24 hours.[5]

4. Measurement and Calculation:

  • After incubation, the growth of the bacteria in each tube is measured turbidimetrically using a spectrophotometer at a wavelength of 660 nm.[5]

  • A standard curve is generated by plotting the turbidity (or percent transmittance) against the concentration of this compound in the standard tubes.[12]

  • The this compound concentration in the sample is then determined by interpolating its turbidity reading from the standard curve.[12]

Workflow Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample extraction Extraction/Dilution start->extraction filtration Filtration extraction->filtration injection Injection into HPLC filtration->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV or MS/MS Detection separation->detection integration Peak Integration detection->integration quantification Quantification via Calibration Curve integration->quantification result Result quantification->result

Caption: Workflow diagram for the HPLC analysis of this compound.

Microbio_Workflow cluster_prep Preparation cluster_assay Assay Setup & Incubation cluster_measurement Measurement & Calculation sample_prep Sample Extraction & Dilution dispensing Dispense Media, Standards & Samples into Tubes sample_prep->dispensing std_prep Standard Preparation std_prep->dispensing inoculum_prep Inoculum Preparation (L. plantarum) inoculation Inoculation inoculum_prep->inoculation dispensing->inoculation incubation Incubation (18-24h, 37°C) inoculation->incubation turbidity Turbidity Measurement (Spectrophotometer) incubation->turbidity calculation Calculation from Standard Curve turbidity->calculation result Result calculation->result

Caption: Workflow diagram for the microbiological assay of this compound.

Conclusion: Choosing the Right Method

The choice between HPLC and microbiological assays for this compound determination is contingent on the specific requirements of the analysis.

HPLC methods are the preferred choice when speed, high throughput, and specificity are paramount. These techniques are particularly well-suited for routine quality control in pharmaceutical manufacturing and for the analysis of complex mixtures where distinguishing between different forms of the vitamin is necessary.[5] The robustness and potential for automation also make HPLC a practical option for many modern laboratories.[5]

Microbiological assays , on the other hand, remain a valuable and officially recognized method, particularly in the food industry and for nutritional labeling, as they measure the biologically active form of the vitamin.[2][10] Despite being more time-consuming and less precise than HPLC, they do not require expensive instrumentation and can be a cost-effective option for laboratories that do not have access to HPLC systems.[2] However, the long preparation time and potential for unreliable values are significant drawbacks.[6]

References

Pantothenic Acid vs. Pantethine: A Comparative Analysis in Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of pantothenic acid (Vitamin B5) and its derivative, pantethine, focusing on their respective roles and efficacy in lipid metabolism. The information presented is collated from various experimental studies to assist researchers and professionals in the field of drug development and metabolic research.

Introduction

This compound, or vitamin B5, is an essential nutrient vital for the synthesis of coenzyme A (CoA), a critical cofactor in numerous metabolic pathways, including the metabolism of carbohydrates, proteins, and fats.[1][2][3][4] Pantethine, a more stable dimeric form of pantetheine, is a direct precursor to CoA and is synthesized in the body from this compound.[5][6][7][8] While both are biochemically related, studies on their effects on lipid metabolism have revealed significant differences in their efficacy, with pantethine demonstrating notable lipid-modulating properties that are not observed with this compound supplementation alone.[9][10] This guide will delve into the mechanisms, comparative efficacy, and experimental data supporting these observations.

Mechanism of Action

Both this compound and pantethine serve as precursors for the biosynthesis of Coenzyme A (CoA).[2][4] CoA plays a central role in the citric acid cycle and is essential for the synthesis and oxidation of fatty acids.[1][5]

This compound: As the fundamental building block for CoA, this compound is crucial for normal lipid metabolism.[3] The synthesis of CoA from this compound is a five-step enzymatic process.[4] However, high-dose supplementation with this compound itself has not been shown to produce the same lipid-lowering effects as pantethine.[9][10] The rate-limiting step in CoA synthesis, catalyzed by the enzyme pantothenate kinase, is subject to feedback inhibition by CoA and its thioesters, which may explain the lack of a dose-dependent lipid-lowering effect from this compound supplementation.[1][11]

Pantethine: When ingested, pantethine is broken down into pantetheine, which is then metabolized to form CoA.[5] The proposed mechanisms for pantethine's lipid-lowering effects are multifaceted:

  • Inhibition of Key Enzymes: Pantethine is thought to inhibit HMG-CoA reductase and acetyl-CoA carboxylase, which are rate-limiting enzymes in the synthesis of cholesterol and fatty acids, respectively.[5][6][7][12]

  • Formation of Cysteamine: Pantethine is metabolized into this compound and cysteamine. Cysteamine is theorized to inactivate sulfur-containing amino acids in liver enzymes involved in cholesterol and triglyceride production.[9]

  • Increased Fatty Acid Oxidation: By increasing intracellular CoA levels, pantethine may enhance the oxidation of fatty acids, thereby reducing the availability of substrates for triglyceride synthesis.[6]

The following diagram illustrates the metabolic pathway from this compound and pantethine to Coenzyme A and the proposed sites of action for lipid modulation.

G cluster_pathway Coenzyme A Synthesis & Lipid Regulation cluster_synthesis Lipid Synthesis cluster_oxidation Fatty Acid Oxidation PA This compound (Vitamin B5) CoA Coenzyme A (CoA) PA->CoA Multiple Steps PETH Pantethine PETN Pantetheine PETH->PETN Metabolized to HMG HMG-CoA Reductase PETH->HMG Inhibits ACC Acetyl-CoA Carboxylase PETH->ACC Inhibits PETN->PA CYST Cysteamine PETN->CYST PETN->CoA Precursor CYST->HMG Theorized Inactivation CYST->ACC Theorized Inactivation FAO β-Oxidation CoA->FAO Required for CHOL Cholesterol Synthesis HMG->CHOL FAS Fatty Acid Synthesis ACC->FAS

Caption: Metabolic pathway and proposed lipid regulation by pantethine.

Comparative Efficacy from Clinical Studies

Clinical trials have consistently demonstrated the lipid-modulating effects of pantethine, whereas studies on this compound have not shown similar benefits.[10] The data below summarizes the quantitative results from key studies on pantethine.

Table 1: Summary of Pantethine's Effect on Lipid Profiles

Study PopulationDosageDurationTotal Cholesterol (TC)LDL Cholesterol (LDL-C)HDL Cholesterol (HDL-C)Triglycerides (TG)
Low to moderate CVD risk[8][12][13]600 mg/day for 8 wks, then 900 mg/day for 8 wks16 weeks↓ 6% (significant)↓ 11% (significant)--
Low to moderate CVD risk[1]600 mg/day for 8 wks, then 900 mg/day for 8 wks16 weeks↓ (significant)↓ (significant)--
Patients with hyperlipidemia[9]600 to 1200 mg/dayMultiple Trials↓ 12% (average)↓ 12% (average)↑ 9% (average)↓ 19% (average)
Patients with dyslipidemia[14]Not specified12 months↓ (significant)↓ (significant)↑ (significant)-
Review of 28 clinical trials[10]Median 900 mg/dayUp to 4 months↓ 15.1% (at 4 months)↓ 20.1% (at 4 months)↑ 8.4% (at 4 months)↓ 32.9% (at 4 months)

Note: "↓" indicates a decrease, "↑" indicates an increase. The significance of the results is as reported in the cited studies.

In contrast to pantethine, a study on Wulong geese showed that this compound supplementation could decrease abdominal fat and serum total cholesterol and triglyceride levels.[15] However, these findings in an animal model have not been replicated in human studies concerning serum lipids.[10]

Experimental Protocols

The methodologies of clinical trials investigating pantethine have generally been robust, employing controlled and blinded designs.

Example Experimental Protocol: Triple-Blinded, Placebo-Controlled Study [8][12][13]

  • Study Design: A triple-blinded, placebo- and diet-controlled investigation.

  • Participants: North American subjects at low to moderate cardiovascular disease risk who were eligible for statin therapy according to NCEP guidelines.

  • Intervention:

    • All participants followed a Therapeutic Lifestyle Changes (TLC) diet for a lead-in period.

    • Participants were then randomized to receive either pantethine or a placebo.

    • Dosage: 600 mg/day of pantethine for the first 8 weeks, followed by 900 mg/day for the subsequent 8 weeks.

  • Duration: 16 weeks of active treatment.

  • Primary Outcome Measures: Changes in lipid profile markers, including Total Cholesterol (TC), LDL-Cholesterol (LDL-C), and non-HDL-Cholesterol (non-HDL-C).

  • Data Analysis: Statistical comparison of the changes in lipid parameters between the pantethine and placebo groups from baseline to the end of the study.

The following diagram outlines a typical experimental workflow for such a clinical trial.

G A Participant Recruitment (Low-to-moderate CVD risk) B Screening & Baseline Assessment (Lipid Profile, Medical History) A->B C Dietary Lead-in Phase (e.g., Therapeutic Lifestyle Changes Diet) B->C D Randomization C->D E1 Intervention Group (Pantethine) D->E1 E2 Control Group (Placebo) D->E2 F Follow-up Assessments (e.g., Weeks 4, 8, 12, 16) Lipid Profile Monitoring E1->F E2->F G End of Study (Week 16) F->G H Data Unblinding & Statistical Analysis G->H I Results & Conclusion H->I

Caption: Typical workflow for a randomized controlled trial on pantethine.

Conclusion

The available scientific evidence clearly distinguishes between the effects of this compound and its derivative, pantethine, on lipid metabolism. While this compound is essential for the synthesis of Coenzyme A, supplementation with high doses does not appear to confer lipid-lowering benefits.[9][10] In contrast, pantethine has been shown in multiple clinical trials to be a well-tolerated and effective agent for improving lipid profiles, including significant reductions in total cholesterol, LDL cholesterol, and triglycerides, alongside an increase in HDL cholesterol.[6][9][10][14] The mechanism is believed to involve the inhibition of key enzymes in lipid synthesis and an increase in fatty acid oxidation.[5][6][12] For researchers and professionals in drug development, pantethine represents a more promising molecule for the management of dyslipidemia than its parent vitamin, this compound.

References

A Comparative Guide to Immunoassays for Pantothenic Acid: Investigating Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of pantothenic acid (Vitamin B5) is crucial. Immunoassays offer a sensitive and specific method for this purpose. However, a key challenge in immunoassay development is the potential for cross-reactivity with structurally similar molecules, which can lead to inaccurate measurements. This guide provides an objective comparison of different immunoassay platforms for this compound detection, with a focus on their cross-reactivity profiles, supported by experimental data.

Comparison of Immunoassay Performance

The selection of an appropriate immunoassay for this compound analysis depends on various factors, including sensitivity, specificity, and the sample matrix. Below is a summary of the performance characteristics of different immunoassay types based on published data.

Immunoassay TypeAnalyteLimit of Detection (LOD)Linear/Working RangeSample TypesReference
Radioimmunoassay (RIA) This compound-5 - 125 ng/mLBiological Tissues[1][2][3]
Indirect Competitive ELISA (ic-ELISA) This compound32.22 ng/mL64.44 - 628.84 ng/mLPharmaceutical Tablets, Energy Drinks, Infant Milk Powder[4][5]
Optical Biosensor Immunoassay This compound4.4 ng/mL10 - 5000 ng/mLFoodstuffs[6][7][8]

Understanding Cross-Reactivity in this compound Immunoassays

Cross-reactivity occurs when the antibodies in an immunoassay bind to compounds other than the target analyte, in this case, this compound. This is typically due to structural similarities between the analyte and the cross-reacting molecules. Understanding the cross-reactivity profile of an immunoassay is essential for interpreting results accurately.

The following table summarizes the reported cross-reactivity of different immunoassays for this compound with various structurally related compounds. The cross-reactivity is typically expressed as a percentage, calculated as:

(Concentration of this compound at 50% Inhibition / Concentration of Cross-Reactant at 50% Inhibition) x 100

CompoundRadioimmunoassay (RIA)Optical Biosensor Immunoassay
Panthenol <10% (as Pantothenyl alcohol)No measurable cross-reactivity
Pantethine <10%No measurable cross-reactivity
Coenzyme A Cross-reacts at high concentrationsNo measurable cross-reactivity
L-Pantothenic Acid NegligibleNot Reported
β-Alanine <10%Not Reported
Pantoic Acid <10%Not Reported
Biotin Not Reported2.8%
Pantoyl taurine Not Reported3.6%

Note: Cross-reactivity data for a specific this compound ELISA was not available in the reviewed literature abstracts.[9][10]

Visualizing Immunoassay Principles and Cross-Reactivity

To better understand the underlying mechanisms of these immunoassays and the phenomenon of cross-reactivity, the following diagrams are provided.

Competitive_Immunoassay_Workflow cluster_0 Step 1: Antibody Coating cluster_1 Step 2: Competitive Binding cluster_2 Step 3: Signal Detection Well Microtiter Well Ab Anti-Pantothenic Acid Antibody Well->Ab Antibody is immobilized Sample_PA This compound (in sample) Incubation Sample and Tracer are added Sample_PA->Incubation Labeled_PA Labeled Pantothenic Acid (Tracer) Labeled_PA->Incubation Bound_Complex Antibody-Antigen Complex Signal Signal is inversely proportional to sample concentration Bound_Complex->Signal Measurement Unbound Washed Away

Caption: Workflow of a competitive immunoassay for this compound detection.

Cross_Reactivity_Concept cluster_target Target Analyte cluster_cross_reactant Cross-Reactant Antibody Anti-Pantothenic Acid Antibody PA This compound Antibody->PA High Affinity Binding (Specific) Analog Structurally Similar Analog (e.g., Panthenol) Antibody->Analog Low Affinity Binding (Cross-Reactivity)

Caption: The principle of antibody cross-reactivity with a structurally similar analog.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and comparing immunoassay results. Below are generalized protocols for competitive ELISA and Radioimmunoassay (RIA).

General Competitive ELISA Protocol

This protocol outlines the basic steps for a competitive Enzyme-Linked Immunosorbent Assay. Specific concentrations and incubation times would need to be optimized for a particular antibody and assay.

  • Coating:

    • Dilute the anti-pantothenic acid antibody in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the antibody solution to each well of a microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare standards of known this compound concentrations and the unknown samples.

    • In a separate plate or tubes, pre-incubate 50 µL of the standard or sample with 50 µL of enzyme-labeled this compound for 1 hour at 37°C.

    • Add 100 µL of this mixture to the corresponding wells of the antibody-coated plate.

    • Incubate for 1-2 hours at 37°C.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of the enzyme substrate (e.g., TMB for HRP) to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).

  • Data Analysis:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

    • Generate a standard curve by plotting the absorbance against the concentration of the this compound standards.

    • Determine the concentration of this compound in the samples from the standard curve.

General Radioimmunoassay (RIA) Protocol

This protocol provides a general outline for a competitive RIA. Specific activities of radiolabels and antibody dilutions require careful optimization.

  • Assay Setup:

    • In reaction tubes, add a specific volume of standard this compound solutions or unknown samples.

    • Add a known amount of radiolabeled this compound (e.g., ³H-pantothenic acid) to each tube.

    • Add a predetermined dilution of the anti-pantothenic acid antiserum to each tube.

    • Vortex and incubate for a specified time (e.g., 1 hour at 37°C or overnight at 4°C) to allow for competitive binding.

  • Separation of Bound and Free Antigen:

    • Add a separation agent to precipitate the antibody-bound this compound. This can be a second antibody (anti-rabbit gamma globulin) or a saturated ammonium sulfate solution.

    • Incubate to allow for precipitation.

    • Centrifuge the tubes to pellet the precipitate.

    • Decant the supernatant containing the free radiolabeled this compound.

  • Counting:

    • Dissolve the pellet in a suitable solvent.

    • Add a scintillation cocktail to the dissolved pellet.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of bound radiolabel for each standard and sample.

    • Construct a standard curve by plotting the percentage of bound radiolabel against the concentration of the this compound standards.

    • Determine the concentration of this compound in the samples from the standard curve.

Conclusion

The choice of an immunoassay for this compound determination requires careful consideration of its performance characteristics and, critically, its cross-reactivity profile. While radioimmunoassays have been historically used, newer methods like optical biosensor immunoassays and ELISAs offer non-radioactive alternatives with high sensitivity. The optical biosensor immunoassay, in particular, has demonstrated excellent specificity with minimal cross-reactivity to common this compound analogs. For any immunoassay, it is imperative for researchers to validate the assay's specificity in their specific sample matrix to ensure the generation of accurate and reliable data.

References

A Comparative Guide to Stable Isotope-Labeled Pantothenic Acid and Alternative Tracers for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic flux analysis (MFA) is a cornerstone technique for elucidating the intricate network of biochemical reactions within a cell. The choice of an appropriate isotopic tracer is paramount to the success of these studies, directly influencing the specific metabolic pathways that can be interrogated and the precision of the flux measurements. This guide provides an objective comparison of using stable isotope-labeled pantothenic acid versus other common tracers, such as ¹³C-glucose, for metabolic flux analysis, with a focus on Coenzyme A (CoA) metabolism.

Probing Coenzyme A Metabolism: Two Complementary Approaches

Coenzyme A is a critical cofactor in numerous metabolic pathways, acting as a carrier for acyl groups. Understanding the dynamics of the CoA pool and the fluxes through CoA-dependent pathways is essential for a comprehensive view of cellular metabolism. Two primary stable isotope-labeling strategies are employed to investigate CoA metabolism, each providing distinct and complementary information.

  • Stable Isotope-Labeled this compound: This approach directly probes the synthesis and turnover of the CoA molecule itself. By introducing isotopically labeled this compound (Vitamin B5), the sole precursor for CoA biosynthesis in mammals, researchers can track the rate at which the entire CoA pool (including CoASH, acetyl-CoA, and other acyl-CoAs) is synthesized and degraded.

  • Stable Isotope-Labeled Central Carbon Sources (e.g., ¹³C-Glucose): This is the conventional method for ¹³C-Metabolic Flux Analysis (¹³C-MFA). Tracers like ¹³C-glucose are introduced into cellular metabolism, and the incorporation of the labeled carbons into downstream metabolites, including those that are products of CoA-dependent reactions (e.g., citrate in the TCA cycle, fatty acids), is measured. This allows for the quantification of the flux of carbon atoms through these pathways.

Performance Comparison: this compound vs. Central Carbon Tracers

The selection of a tracer depends on the specific research question. The following table provides a comparative overview of the two approaches.

FeatureStable Isotope-Labeled this compoundStable Isotope-Labeled Central Carbon Tracers (e.g., ¹³C-Glucose)
Primary Application Measurement of the synthesis and turnover rates (half-life) of the entire Coenzyme A pool.[1][2]Quantification of carbon flux through central metabolic pathways that utilize CoA, such as the TCA cycle and fatty acid synthesis.[3]
Information Gained Dynamics of CoA pool maintenance.Rate of carbon flow through specific metabolic pathways.
Typical Tracer [¹³C₃, ¹⁵N₁]-Pantothenic Acid[U-¹³C₆]-Glucose, [1,2-¹³C₂]-Glucose
Key Measurement Rate of incorporation and decay of the labeled CoA moiety.Mass isotopomer distribution in downstream metabolites.
Advantages - Directly measures the flux of CoA biosynthesis and degradation.[1][2]- Provides a holistic view of CoA pool dynamics.- High labeling efficiency (>99%) into the CoA pool.- Well-established methodology for comprehensive flux analysis of central metabolism.- A wide variety of commercially available tracers for probing different pathways.- Can reveal pathway bottlenecks and rerouting of carbon.
Limitations - Does not directly measure the flux of carbon through CoA-dependent pathways.- Slower turnover of the CoA pool can require longer labeling times.[1][2]- Does not provide information on the turnover of the CoA molecule itself.- Interpretation of acetyl-CoA labeling can be complex due to contributions from multiple sources (e.g., glucose, glutamine, fatty acids).[4]

Quantitative Data Summary

The following tables summarize key quantitative data obtained from studies utilizing these different tracer strategies.

Table 1: Coenzyme A Turnover Rates Determined by Stable Isotope-Labeled this compound

TissueCoA SpeciesHalf-life (hours)
Mouse Liver CoASH69 ± 5 (male), 82 ± 6 (female)[1][2]
Acetyl-CoA74 ± 9 (male), 71 ± 7 (female)[1][2]
Mouse Brain CoASH136 ± 14 (male), 144 ± 12 (female)[1][2]
Acetyl-CoA117 ± 13 (male), 158 ± 23 (female)[1][2]
Total CoA144 ± 17 (male)[1][2]

Table 2: Typical Flux Rates in Cancer Cells Determined by ¹³C-MFA with ¹³C-Glucose

Metabolic FluxTypical Rate (nmol/10⁶ cells/h)
Glucose Uptake100 - 400
Lactate Secretion200 - 700
Glutamine Uptake30 - 100

Experimental Protocols

Protocol 1: Measuring CoA Pool Turnover with Stable Isotope-Labeled this compound

This protocol is a generalized procedure for determining the turnover rate of the CoA pool in vivo.

  • Animal Acclimatization and Diet: Acclimate animals (e.g., C57BL/6N mice) to a this compound-free diet for a defined period (e.g., 3 days) to reduce the endogenous unlabeled this compound pool.[2]

  • Tracer Administration: Administer a single oral dose of [¹³C₃, ¹⁵N]-pantothenic acid (e.g., 25 mg/kg).[2]

  • Sample Collection: Collect tissue samples (e.g., liver, brain) at multiple time points over a period that allows for the observation of the rise and fall of the labeled CoA species (e.g., 0 to 342 hours).[2]

  • Metabolite Extraction: Immediately quench metabolism by flash-freezing the tissue in liquid nitrogen. Extract metabolites using an appropriate solvent system (e.g., acetonitrile/methanol/water).

  • LC-MS Analysis: Analyze the extracts using liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the labeled and unlabeled forms of CoASH and acetyl-CoA.

  • Data Analysis: Calculate the half-life of each CoA species by plotting the natural log of the percentage of the labeled species against time and fitting the decay phase to a one-phase decay model.[1]

Protocol 2: ¹³C-Metabolic Flux Analysis using [U-¹³C₆]-Glucose

This protocol outlines a general workflow for performing ¹³C-MFA in cultured cells.

  • Cell Culture and Labeling: Culture cells to the desired confluency. For the labeling experiment, switch the cells to a medium containing the ¹³C-labeled substrate (e.g., 10 mM [U-¹³C₆]-glucose) and dialyzed fetal bovine serum to minimize unlabeled glucose.

  • Achieve Isotopic Steady State: Incubate the cells in the labeling medium until isotopic steady state is reached. This is the point at which the isotopic enrichment of intracellular metabolites is no longer changing.

  • Quenching and Extraction: Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold saline. Extract the intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).

  • Sample Analysis: Analyze the metabolite extracts by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine the mass isotopomer distributions of key metabolites.

  • Flux Calculation: Use a metabolic flux analysis software package to estimate the intracellular fluxes by fitting a metabolic model to the measured mass isotopomer distributions and extracellular flux rates (e.g., glucose uptake and lactate secretion).

Mandatory Visualizations

CoA_Biosynthesis cluster_0 Coenzyme A Biosynthesis Pantothenate Pantothenate (Vitamin B5) Phosphopantothenate 4'-Phosphopantothenate Pantothenate->Phosphopantothenate PANK Phosphopantothenoylcysteine 4'-Phosphopantothenoylcysteine Phosphopantothenate->Phosphopantothenoylcysteine PPCS ADP1 ADP Phosphopantothenate->ADP1 Phosphopantetheine 4'-Phosphopantetheine Phosphopantothenoylcysteine->Phosphopantetheine PPCDC ADP2 ADP Phosphopantothenoylcysteine->ADP2 CO2 CO2 Phosphopantothenoylcysteine->CO2 DephosphoCoA Dephospho-CoA Phosphopantetheine->DephosphoCoA PPAT CoA Coenzyme A DephosphoCoA->CoA DPCK PPi PPi DephosphoCoA->PPi Cysteine Cysteine Cysteine->Phosphopantothenoylcysteine ATP1 ATP ATP1->Phosphopantothenate ATP2 ATP ATP2->Phosphopantothenoylcysteine ATP3 ATP ATP3->DephosphoCoA CTP CTP CTP->DephosphoCoA

Caption: Coenzyme A Biosynthesis Pathway.

MFA_Workflow cluster_1 Metabolic Flux Analysis Workflow A Experimental Design (Tracer Selection) B Isotope Labeling Experiment A->B C Metabolite Quenching & Extraction B->C D Mass Spectrometry (GC-MS or LC-MS) C->D E Data Processing (Correction for Natural Abundance) D->E F Metabolic Flux Calculation E->F

Caption: General Experimental Workflow for MFA.

Conclusion and Recommendations

The use of stable isotope-labeled this compound and central carbon tracers provide complementary insights into Coenzyme A metabolism.

  • For researchers interested in the regulation of the CoA pool itself, including its synthesis, degradation, and overall turnover, stable isotope-labeled this compound is the tracer of choice. This approach is particularly valuable for studying the effects of genetic mutations or pharmacological interventions on CoA homeostasis.

  • For researchers aiming to quantify the flow of carbon through CoA-dependent metabolic pathways, such as the TCA cycle, fatty acid synthesis, or cholesterol biosynthesis, traditional ¹³C-MFA with tracers like ¹³C-glucose or ¹³C-glutamine is the more appropriate method. This approach provides a detailed map of cellular carbon metabolism.

Ultimately, the most comprehensive understanding of CoA metabolism can be achieved by integrating both experimental approaches. By using stable isotope-labeled this compound to generate accurate internal standards for quantitative metabolomics, and by employing ¹³C-MFA with central carbon tracers, researchers can obtain a highly detailed and quantitative picture of the roles of Coenzyme A in cellular physiology and disease.

References

A Comparative Guide to Pantothenic Acid Quantification Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of microbiological and chromatographic techniques for the quantification of vitamin B5, supported by experimental data.

Pantothenic acid, or vitamin B5, is a crucial nutrient in various biological processes and its accurate quantification is vital in nutritional research, clinical diagnostics, and the development of pharmaceutical and nutraceutical products. This guide provides a comprehensive comparison of the primary analytical methods employed for this compound determination: the traditional microbiological assay and modern chromatographic techniques, including high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Method Performance Comparison

The selection of an appropriate analytical method for this compound quantification depends on factors such as the sample matrix, required sensitivity, desired throughput, and available instrumentation. The following table summarizes the performance characteristics of the most commonly used methods based on data from various studies.

Analytical MethodSample MatrixLinearity (r²)Accuracy (Recovery %)Precision (Repeatability, RSD%)Precision (Reproducibility, RSD%)Limit of Quantification (LOQ)
Microbiological Assay Commercial Formulations----0.02 µg/mL[1]
HPLC-UV Infant Milk Formulas>0.99989 - 98%[2]1.17 - 3.20%[2]-50 ng[2]
Multivitamin Syrup>0.999< 99.48%[3]--80 µg/mL[3]
LC-MS Fortified Food Products0.9993[2]>95%[2]4.8%[2]6.4%[2]0.8 ng[2]
UPLC-MS/MS Fortified Foods0.9998[4][5]95 - 106%[4][5]1.1%[4][5]2.5 - 6.0%[4][5]-
Infant/Adult Nutritional Formula--1.3 - 3.3%[6]4.1 - 7.0%[6]-
Whole Blood0.9997 - 1.0000[7]89 - 120%[7]0.5 - 13%[7]-0.42 - 5.0 µg/L[7]
Seafood0.9998 - 1.0000[8]100.5%[8]1.5%[8]3.8%[8]0.0008 mg/100g[8]
Serum----3 ng/mL[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are outlines of the key experimental protocols for the microbiological assay, HPLC, and LC-MS/MS methods.

Microbiological Assay

The microbiological assay remains a classical and practical method for this compound measurement, particularly for total this compound in various matrices like blood, urine, and food.[10] This method relies on the growth of a microorganism, typically Lactobacillus plantarum, which requires this compound for its proliferation. The extent of bacterial growth, measured by turbidity, is proportional to the amount of this compound in the sample.

Key Steps:

  • Sample Preparation: Liberation of bound forms of this compound is necessary to determine the total content.[10] This is typically achieved through enzymatic hydrolysis.

  • Inoculation and Incubation: The sample extract is added to a culture medium deficient in this compound, which is then inoculated with Lactobacillus plantarum. The culture is incubated for 16 to 24 hours at 37°C.[1]

  • Measurement: The growth of the microorganism is quantified by measuring the turbidity of the culture.[1]

  • Quantification: The this compound concentration is determined by comparing the sample's turbidity to a standard curve generated with known concentrations of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC offers a more selective and often faster alternative to the microbiological assay.

Key Steps:

  • Sample Preparation: For infant milk formulas, deproteination with acetic acid and sodium acetate solutions is performed, followed by centrifugation and filtration.[2] For multivitamin syrups, a simple dilution with water followed by sonication and filtration is often sufficient.[3]

  • Chromatographic Separation: A C18 or C8 reversed-phase column is commonly used.[2] The mobile phase typically consists of a buffer (e.g., sodium phosphate) and an organic solvent like acetonitrile.[2]

  • Detection: UV detection at a specific wavelength (e.g., 197 nm or 204 nm) is employed to quantify the separated this compound.[1][2]

  • Quantification: Concentration is determined by comparing the peak area of the analyte in the sample to that of a standard solution.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is recognized as a highly sensitive, selective, and robust method for this compound quantification, often considered the "gold standard".[11] It is particularly advantageous for complex matrices and low concentrations.

Key Steps:

  • Sample Preparation: A simple extraction procedure is often sufficient. For high-protein foods, homogenization in water followed by protein precipitation with zinc sulfate can be used.[12] For low-protein foods, extraction with a dilute formic acid solution is effective.[12] The use of a stable isotope-labeled internal standard, such as [13C6, 15N2]-pantothenic acid, is crucial for accurate quantification by correcting for matrix effects and variations in instrument response.[4][5][13]

  • Chromatographic Separation: Ultra-performance liquid chromatography (UPLC) is often coupled with MS/MS to achieve rapid and high-resolution separations.[4][5] A C18 column with a gradient elution using a mobile phase of water/acetonitrile with an additive like formic acid or ammonium formate is common.[2][12]

  • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer, typically in the positive electrospray ionization (ESI+) mode.[4][5][9] Quantification is achieved through multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and the internal standard.[9][12]

  • Quantification: The concentration of this compound is determined from the ratio of the analyte peak area to the internal standard peak area, referenced against a calibration curve.

Visualizing Method Workflows and Comparisons

To better illustrate the processes and relationships discussed, the following diagrams have been generated.

Pantothenic_Acid_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Receipt Homogenization Homogenization/ Extraction Sample->Homogenization Enzymatic_Hydrolysis Enzymatic Hydrolysis (for Total PA) Homogenization->Enzymatic_Hydrolysis Protein_Precipitation Protein Precipitation/ Filtration Homogenization->Protein_Precipitation Enzymatic_Hydrolysis->Protein_Precipitation Internal_Standard Internal Standard Spiking (LC-MS/MS) Protein_Precipitation->Internal_Standard Analysis_Method Analytical Method (MA, HPLC, LC-MS/MS) Internal_Standard->Analysis_Method Data_Acquisition Data Acquisition Analysis_Method->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

General workflow for this compound quantification.

Method_Comparison cluster_methods Analytical Methods cluster_criteria Comparison Criteria MA Microbiological Assay Sensitivity Sensitivity MA->Sensitivity Lower Selectivity Selectivity MA->Selectivity Lower Speed Speed MA->Speed Slow Cost Cost/Complexity MA->Cost Low Robustness Robustness MA->Robustness Lower HPLC HPLC-UV HPLC->Sensitivity Moderate HPLC->Selectivity Good HPLC->Speed Moderate HPLC->Cost Moderate HPLC->Robustness Good LCMSMS LC-MS/MS LCMSMS->Sensitivity High LCMSMS->Selectivity Excellent LCMSMS->Speed Fast LCMSMS->Cost High LCMSMS->Robustness High

Comparison of this compound quantification methods.

References

A Comparative Guide to the Validation of a New Analytical Method for Pantothenic Acid Against a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of pantothenic acid (Vitamin B5) against the traditional microbiological assay and a standard High-Performance Liquid Chromatography (HPLC) method. The data and protocols presented are collated from various validation studies to offer an objective assessment of each method's performance, aiding in the selection of the most suitable analytical technique for your research and development needs.

Comparison of Analytical Method Performance

The performance of an analytical method is determined by several key validation parameters. The following table summarizes the quantitative data for the microbiological assay, a standard HPLC method, and a modern UPLC-MS/MS method for the analysis of this compound.

Validation ParameterMicrobiological Assay (AOAC 992.07 / USP <91>)HPLC MethodUPLC-MS/MS Method
Linearity (Correlation Coefficient) Not Typically Measuredr = 0.9999r² = 0.9998
Accuracy (Recovery) 90-110% (Typical)>98.96%95-106%[1]
Precision (Repeatability - RSDr) Variable, generally higher RSD than chromatographic methods0.1 - 0.7% (Intra-day)1.1%[1]
Precision (Intermediate Precision/Reproducibility - RSDR) Variable, can be significant between labs0.1 - 0.9% (Inter-day)2.5 - 6.0%[1]
Limit of Detection (LOD) Dependent on microbial growth, not as sensitive as MS methodsMethod DependentNot explicitly stated in compared studies
Limit of Quantification (LOQ) 0.02 mg/100g[2]Method DependentNot explicitly stated in compared studies
Analysis Time Long (days)Moderate (minutes to hours)Fast (minutes)
Specificity Can be affected by related compounds that support microbial growthGood, but potential for co-elutionExcellent, based on mass-to-charge ratio

Experimental Protocols

Detailed methodologies for the reference and new analytical methods are provided below.

Reference Method: Microbiological Assay (Based on AOAC 992.07 / USP <91>)

This method relies on the measurement of the growth of the microorganism Lactobacillus plantarum ATCC 8014, which is dependent on the concentration of this compound in the sample.

a) Media and Reagent Preparation:

  • Basal Medium: A sterile, this compound-free medium containing all other necessary nutrients for the growth of Lactobacillus plantarum is prepared.

  • Standard Solution: A stock solution of USP Calcium Pantothenate Reference Standard is prepared and serially diluted to create a standard curve.[3]

  • Inoculum: A fresh culture of Lactobacillus plantarum is prepared by transferring cells to a sterile culture medium and incubating for 16-24 hours.[3]

b) Sample Preparation:

  • The sample is homogenized and dispersed in distilled water.

  • The pH is adjusted to 5.65.

  • The sample is autoclaved at 121-123°C to extract the this compound.[2]

  • The extract is then diluted to an appropriate concentration.

c) Assay Procedure:

  • A series of tubes are prepared containing the basal medium and varying concentrations of the standard solution and the sample extract.

  • Each tube is inoculated with the prepared Lactobacillus plantarum culture.

  • The tubes are incubated at 37°C for 22 hours.[2]

  • The growth of the microorganism is measured turbidimetrically (by measuring the absorbance of the cell suspension).

  • The concentration of this compound in the sample is determined by comparing its growth response to the standard curve.

High-Performance Liquid Chromatography (HPLC) Method

This method separates this compound from other components in the sample using liquid chromatography, followed by detection using a UV detector.

a) Reagents and Equipment:

  • Mobile Phase: A mixture of a buffer solution (e.g., 0.02 mol/L phosphate solution, pH 3.0) and an organic solvent (e.g., acetonitrile) is used.[4]

  • HPLC Column: A reversed-phase column, such as a C18 or an aminopropyl-loaded silica gel column, is typically used.[4][5]

  • Detector: A UV detector set at a low wavelength (e.g., 200-210 nm) is used for detection.[4][5]

b) Sample Preparation:

  • For high-protein foods, a protein precipitation step using zinc sulfate solution is performed.[4]

  • For low-protein foods, extraction with a dilute acid (e.g., 1% formic acid) is carried out.[4]

  • For pharmaceutical preparations, a simple extraction with a phosphate buffer and sonication can be used.[5]

  • The extracted sample is filtered before injection into the HPLC system.

c) Chromatographic Conditions:

  • The mobile phase is pumped through the column at a constant flow rate.

  • The sample is injected into the system.

  • The retention time of this compound is determined by running a standard solution.

  • Quantification is achieved by comparing the peak area of the analyte in the sample to that of the standard.

New Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This advanced method offers high selectivity and sensitivity by coupling the separation power of UPLC with the specific detection capabilities of a tandem mass spectrometer.

a) Reagents and Equipment:

  • Mobile Phase: A gradient of an aqueous solution (e.g., 5 mmol/L ammonium formate with 0.01% formic acid) and an organic solvent (e.g., methanol) is commonly used.[4]

  • UPLC Column: A sub-2 µm particle size column, such as a C18 column, is used for fast and efficient separation.

  • Mass Spectrometer: A tandem mass spectrometer is used for detection, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.

b) Sample Preparation:

  • A simple extraction with an ammonium acetate buffer solution is often sufficient.[6]

  • For complex matrices like infant formula, a protein removal step by centrifugal ultrafiltration may be employed.[7]

  • An isotopically labeled internal standard (e.g., [13C6, 15N2]-pantothenic acid) is added to the sample before extraction to correct for matrix effects and variations in instrument response.[1]

c) UPLC-MS/MS Conditions:

  • A rapid gradient elution is used to separate the analyte from the matrix components.

  • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify this compound and its internal standard.

  • The ratio of the peak area of the analyte to the internal standard is used for quantification against a calibration curve.

Method Validation Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of the validation process and the principles of the analytical methods, the following diagrams are provided in Graphviz DOT language.

Method Validation Workflow cluster_0 Reference Method cluster_1 New Analytical Method cluster_2 Comparison Ref_Method Reference Method (e.g., Microbiological Assay) Ref_Validation Perform Method Validation (Accuracy, Precision) Ref_Method->Ref_Validation Ref_Data Reference Performance Data Ref_Validation->Ref_Data Comparison Compare Performance Data Ref_Data->Comparison New_Method New Analytical Method (e.g., UPLC-MS/MS) New_Validation Perform Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) New_Method->New_Validation New_Data New Method Performance Data New_Validation->New_Data New_Data->Comparison Conclusion Conclusion on Method Suitability Comparison->Conclusion

Caption: A flowchart illustrating the validation workflow for a new analytical method against a reference standard.

Analytical Method Principles cluster_0 Microbiological Assay cluster_1 Chromatographic Methods (HPLC/UPLC-MS/MS) MA_Sample Sample with This compound MA_Inoculum Inoculate with Lactobacillus plantarum MA_Sample->MA_Inoculum MA_Incubation Incubate MA_Inoculum->MA_Incubation MA_Growth Measure Microbial Growth (Turbidity) MA_Incubation->MA_Growth MA_Result Quantify against Standard MA_Growth->MA_Result Chroma_Sample Extracted Sample Chroma_Separation Chromatographic Separation (Column) Chroma_Sample->Chroma_Separation Chroma_Detection Detection (UV or MS/MS) Chroma_Separation->Chroma_Detection Chroma_Result Quantify Peak Area Chroma_Detection->Chroma_Result

Caption: A diagram comparing the fundamental principles of the microbiological assay and chromatographic methods.

References

A Comparative Analysis of Pantothenic Acid and Other B Vitamins in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular effects of pantothenic acid (Vitamin B5) with other B vitamins, supported by experimental data from various cellular models. The information is intended to assist researchers in understanding the nuanced roles of these essential micronutrients in cellular processes and to inform the design of future studies in drug development and cellular biology.

Comparative Effects on Cellular Proliferation

The B vitamins play crucial, yet distinct, roles in regulating cell proliferation. While essential for the growth of healthy cells, their effects on cancer cell lines are of particular interest for therapeutic applications. The following table summarizes the observed effects of various B vitamins on the proliferation of different cancer cell lines. It is important to note that these data are compiled from individual studies and may not represent direct head-to-head comparisons under identical experimental conditions.

VitaminCell LineEffect on ProliferationConcentration/DosageCitation(s)
This compound (B5) -Data from direct comparative studies on cancer cell proliferation is limited in the reviewed literature.-
Thiamine (B1) SK-N-BE (Neuroblastoma), Panc-1 (Pancreatic Cancer)InhibitionIC50 of 5.4 mM and 4.9 mM, respectively.[1][2]
MCF-7 (Breast Cancer), HCT-116 (Colon Cancer)Inhibition (by Benfotiamine, a thiamine derivative)5 mM resulted in ~40% reduction after 72 hours.[3]
Riboflavin (B2) MCF-7, MDA-MB-231 (Breast Cancer)Inhibition (under visible light)Not specified[4]
HepG2 (Liver Cancer)G1 phase arrestDeficiency (3.1 nmol/L)[5]
Niacin (B3) AH109A (Rat Ascites Hepatoma)No effect on proliferation, but inhibited invasion2.5-40 µM[6][7][8][9]
Pyridoxine (B6) U-87 MG (Glioblastoma)Decrease in cell viabilityDose- and time-dependent[10][11]
MCF-7 (Breast Cancer)SuppressionLower concentrations than Pyridoxine[12][13]
B16F10 (Murine Melanoma)Suppression (Pyridoxal more potent than Pyridoxine)50-500 µM[14]
Fu5-5 (Rat Hepatoma)Retardation and cell death5 mM[15]
Folate (B9) Neural Stem CellsDecreased proliferationDeficiency[16]
Cobalamin (B12) -Data on direct inhibition of proliferation is limited; deficiency can lead to apoptosis in tumor cells.-
Biotin (B7) Ovarian Cancer Cell LinesInhibition (by a seleno-biotin compound)IC50 9.8-18.5 µM[17][18]

Comparative Effects on Apoptosis

The induction or inhibition of apoptosis (programmed cell death) is a key area of investigation in cancer research. The B vitamins exhibit varied effects on apoptotic pathways, which are summarized below.

VitaminCell LineEffect on ApoptosisKey FindingsCitation(s)
This compound (B5) -Data from direct comparative studies on apoptosis is limited in the reviewed literature.-
Thiamine (B1) SK-N-BE, Panc-1InductionIncreased caspase-3 activity.[1][2]
Riboflavin (B2) HepG2InductionMediated by ER stress and the CHOP pathway.[19][20]
SCC-13 (Squamous Carcinoma)Induction (with photodynamic therapy)Chromatin condensation, formation of apoptotic bodies.[21]
C6 (Glioblastoma)Increased apoptosis (when radiated)-[22]
Niacin (B3) Jurkat (T-cell lymphoma)Protection against induced apoptosisAppears to aid in DNA repair.[23]
HCT116 (Colon Cancer)Inhibition of TRAIL-mediated apoptosisIncreased levels of BCL-2 and decreased levels of Bax.[24]
Cultured human skin keratinocytesProtection against UVB-induced apoptosisEnhances AKT/mTOR and S6 activation.[25]
Pyridoxine (B6) U-87 MG (Glioblastoma)PromotionIncreased active caspase-3 expression.[10][11][26]
VOT-33 (Cochlear Neuroblast)InductionMediated by mitochondrial dysfunction and ER stress.[27]
NM-1 (Bovine Endothelial)Suppression of induced apoptosisLikely through antioxidant effects.[28]
Folate (B9) U937Alleviation of induced apoptosisScavenging of intracellular superoxide.[29][30][31]
Neural Stem CellsIncreased apoptosisDeficiency leads to increased homocysteine and caspase-3 expression.[16]
Cobalamin (B12) Sk-Hep-1Prevention of induced apoptosisInhibited intracellular peroxide production and maintained glutathione levels.[32][33]
Biotin (B7) Ovarian Cancer Cell LinesInduction (by a seleno-biotin compound)ROS-mediated apoptosis.[17][18]

Signaling Pathways and Cellular Mechanisms

The diverse effects of B vitamins are mediated through their influence on various cellular signaling pathways. This compound's primary role is in the synthesis of Coenzyme A (CoA), a critical cofactor in numerous metabolic pathways, including the Krebs cycle and fatty acid metabolism.[20] Other B vitamins act as cofactors in a multitude of enzymatic reactions and can also directly modulate signaling cascades.

This compound and Coenzyme A Synthesis

This compound is the precursor for the biosynthesis of CoA. This multi-step enzymatic process is fundamental for cellular metabolism and energy production.

CoA_Synthesis cluster_0 Coenzyme A Biosynthesis Pathway PA This compound (B5) PANK Pantothenate Kinase (PANK) 4'-Phosphopantothenate 4'-Phosphopantothenate PANK->4'-Phosphopantothenate ATP 4'-Phosphopantothenoylcysteine 4'-Phosphopantothenoylcysteine 4'-Phosphopantothenate->4'-Phosphopantothenoylcysteine Cysteine ATP 4'-Phosphopantetheine 4'-Phosphopantetheine 4'-Phosphopantothenoylcysteine->4'-Phosphopantetheine CO2 Dephospho-CoA Dephospho-CoA 4'-Phosphopantetheine->Dephospho-CoA ATP Coenzyme A (CoA) Coenzyme A (CoA) Dephospho-CoA->Coenzyme A (CoA) ATP

Coenzyme A biosynthesis from this compound.
Comparative Signaling Pathways of Other B Vitamins

The following diagrams illustrate some of the key signaling pathways modulated by other B vitamins based on in vitro studies.

B_Vitamin_Pathways cluster_niacin Niacin (B3) cluster_pyridoxine Pyridoxine (B6) cluster_riboflavin Riboflavin (B2) cluster_folate Folate (B9) Niacin Niacin NFkB NF-κB Signaling Niacin->NFkB Inhibits Inflammation Inflammation NFkB->Inflammation Reduces Pyridoxine Pyridoxine PI3K_Akt PI3K/Akt Pathway Pyridoxine->PI3K_Akt Regulates Wnt Wnt Pathway Pyridoxine->Wnt Regulates Notch Notch Pathway Pyridoxine->Notch Regulates Cell_Survival Cell_Survival PI3K_Akt->Cell_Survival Promotes Proliferation Proliferation Wnt->Proliferation Regulates Differentiation Differentiation Notch->Differentiation Regulates Riboflavin Riboflavin ER_Stress ER Stress Riboflavin->ER_Stress Deficiency Induces CHOP CHOP Pathway ER_Stress->CHOP Activates Apoptosis_R Apoptosis CHOP->Apoptosis_R Induces Folate Folate Wnt_PCP Wnt/PCP Pathway Folate->Wnt_PCP Regulates Cell_Polarity Cell_Polarity Wnt_PCP->Cell_Polarity Controls

Signaling pathways modulated by various B vitamins.

Experimental Protocols

Quantification of Coenzyme A (CoA) in Cultured Cells

This protocol provides a method for the quantification of total CoA in cultured cells.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Deionized water, ice-cold

  • 0.25 M KOH

  • 1 M Trizma-HCl

  • 100 mM mBBr (monobromobimane)

  • Acetic acid

  • Glass test tubes

  • Vortex mixer

  • Water bath at 55°C

  • Centrifuge

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash the culture dish with ice-cold PBS. Add 1 mL of ice-cold water and scrape the cells.

    • For suspension cells, centrifuge at 136 x g for 6 minutes at 4°C and wash the pellet with ice-cold PBS.

  • Cell Lysis and CoA Hydrolysis:

    • Transfer the cell suspension or pellet to a glass test tube containing a final concentration of 0.1 M KOH.

    • Vortex vigorously for 10 seconds.

    • Incubate at 55°C for 1-2 hours to hydrolyze CoA thioesters.

  • Derivatization:

    • Add 1 M Trizma-HCl to adjust the pH to approximately 8.

    • Add 10 µL of 100 mM mBBr and vortex for 10 seconds.

    • Incubate at room temperature for 2 hours in the dark.

  • Reaction Termination and Sample Preparation:

    • Add 100 µL of acetic acid and vortex to stop the reaction.

    • Centrifuge at 2,000 x g for 15 minutes to pellet cell debris.

    • The supernatant contains the derivatized CoA and is ready for analysis by HPLC.

Workflow Diagram:

CoA_Quantification_Workflow Start Harvest Cultured Cells Lysis Cell Lysis & CoA Hydrolysis (0.1 M KOH, 55°C) Start->Lysis Derivatization Derivatization with mBBr (pH 8, RT, 2h) Lysis->Derivatization Stop Stop Reaction (Acetic Acid) Derivatization->Stop Centrifuge Centrifugation (2000 x g, 15 min) Stop->Centrifuge Analyze HPLC Analysis Centrifuge->Analyze

Workflow for CoA quantification in cultured cells.
Quantification of Intracellular ATP Levels

This protocol describes a common method for measuring intracellular ATP using a luciferase-based assay.

Materials:

  • 96-well opaque plates

  • Cell culture medium

  • ATP releasing agent (e.g., trichloroacetic acid or a commercial lysis buffer)

  • Luciferin-luciferase reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well opaque plate at a desired density and culture overnight.

  • Treatment: Treat cells with the desired compounds (e.g., different B vitamins) for the specified time.

  • Cell Lysis:

    • Remove the culture medium.

    • Add 100 µL of ATP releasing agent to each well.

    • Incubate for 5 minutes at room temperature with gentle shaking to lyse the cells and release ATP.

  • Luminescence Reaction:

    • Add 100 µL of luciferin-luciferase reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.

  • Standard Curve: Prepare an ATP standard curve to determine the absolute ATP concentration in the samples.

Experimental Logic:

ATP_Assay_Logic Viable_Cells Viable Cells ATP Intracellular ATP Viable_Cells->ATP Lysis_Step Cell Lysis ATP->Lysis_Step Released_ATP Released ATP Lysis_Step->Released_ATP Luciferase Luciferin + Luciferase Released_ATP->Luciferase Light Light Emission Luciferase->Light Quantification Quantification by Luminometer Light->Quantification

Principle of the luciferase-based ATP assay.

References

Navigating the Metabolic Maze: A Comparative Guide to Pantothenic Acid Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of metabolic states under pantothenic acid (Vitamin B5) sufficient and deficient conditions, supported by integrated proteomic and metabolomic data.

This compound, a fundamental B vitamin, is the cornerstone of Coenzyme A (CoA) biosynthesis. As a critical cofactor in countless metabolic reactions, its deficiency triggers a cascade of systemic effects, including stunted growth, fasting hypoglycemia, and dysregulated lipid and glucose metabolism.[1][2] This guide provides a comprehensive comparative analysis of the metabolic landscape in this compound deficient versus sufficient states, drawing upon quantitative data from a pivotal study in Pekin ducks, a well-established model for investigating this compound deficiency (PAD).[3]

Quantitative Metabolic and Proteomic Shifts in this compound Deficiency

The following tables summarize the significant quantitative changes in liver metabolites and proteins observed in Pekin ducks fed a this compound-deficient diet compared to a control diet. The data highlights a profound disruption in central energy metabolism and lipid homeostasis.

Table 1: Differentially Abundant Liver Metabolites in this compound Deficient vs. Sufficient States

Metabolite ClassMetabolite NameFold Change (Deficient/Sufficient)Regulation in Deficient State
Carbohydrates/Glycolysis D-Glucose 6-phosphate0.44Down
Fructose 1,6-bisphosphate0.52Down
Dihydroxyacetone phosphate0.60Down
Glyceraldehyde 3-phosphate0.55Down
3-Phosphoglycerate0.64Down
Lactate0.48Down
TCA Cycle Citrate1.85Up
Isocitrate1.92Up
alpha-Ketoglutarate1.77Up
Succinate1.65Up
Fumarate1.58Up
Malate1.71Up
Fatty Acids & Lipids Palmitic acid0.68Down
Stearic acid0.71Down
Oleic acid0.65Down
Linoleic acid0.62Down
Triglyceride0.59Down
Amino Acids L-Glutamate1.53Up
L-Aspartate1.48Up

Data extracted from supplementary materials of Tang et al., Animal Nutrition, 2022.

Table 2: Differentially Abundant Liver Proteins in this compound Deficient vs. Sufficient States

Metabolic PathwayProtein NameGene SymbolFold Change (Deficient/Sufficient)Regulation in Deficient State
Glycolysis/Gluconeogenesis GlucokinaseGCK0.58Down
Fructose-bisphosphate aldolase BALDOB0.61Down
Pyruvate kinasePKLR0.65Down
TCA Cycle Isocitrate dehydrogenaseIDH21.62Up
Succinate dehydrogenaseSDHA1.55Up
Fatty Acid Beta-Oxidation Acyl-CoA dehydrogenase, long chainACADL1.78Up
Carnitine O-palmitoyltransferase 1CPT1A1.82Up
PPAR Signaling Peroxisome proliferator-activated receptor alphaPPARA0.72Down
Fatty acid binding protein 1FABP10.69Down

Data extracted from supplementary materials of Tang et al., Animal Nutrition, 2022.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for the key experiments cited in the comparative analysis.

Animal Model and Diet-Induced Deficiency

A common model for studying this compound deficiency involves feeding a specially formulated diet to young animals.

  • Animal Model: 1-day-old Pekin ducks are often used.[3]

  • Housing: Animals are housed in controlled environments with ad libitum access to feed and water.

  • Diet Formulation:

    • Basal Diet: A this compound-deficient basal diet is formulated to contain minimal levels of the vitamin (e.g., < 5 mg/kg).[3]

    • Control (Sufficient) Diet: The basal diet is supplemented with crystalline calcium pantothenate to meet or exceed the species' nutritional requirements (e.g., 8 mg/kg supplementation).[3]

    • Deficient Diet: The basal diet is used without supplementation.

  • Experimental Duration: The feeding trial typically lasts for several weeks (e.g., 16 days) to induce metabolic changes.[3]

Untargeted Metabolomics of Liver Tissue by LC-MS

This protocol outlines the general steps for a broad analysis of water-soluble metabolites.

  • Sample Collection and Quenching:

    • Liver tissue is rapidly excised and immediately flash-frozen in liquid nitrogen to halt metabolic activity.[3]

    • Samples are stored at -80°C until extraction.

  • Metabolite Extraction:

    • A frozen liver sample (approx. 50 mg) is homogenized in a pre-chilled solvent mixture, typically 2:2:1 acetonitrile:methanol:water, containing internal standards for quality control.

    • The homogenate is incubated at a low temperature (e.g., -20°C) to facilitate protein precipitation.

    • The mixture is centrifuged at high speed (e.g., 14,000 x g) at 4°C.

    • The supernatant containing the polar and semi-polar metabolites is collected for analysis.

  • LC-MS Analysis:

    • Chromatography: A hydrophilic interaction liquid chromatography (HILIC) column is commonly used for the separation of polar metabolites.

    • Mobile Phases: A typical mobile phase system consists of (A) water with a modifier like ammonium acetate or formate and (B) acetonitrile. A gradient from high organic to high aqueous is used to elute the metabolites.

    • Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to acquire data in both positive and negative ionization modes to cover a wide range of metabolites.

  • Data Processing and Analysis:

    • Raw data is processed using software to perform peak picking, alignment, and integration.

    • Metabolites are putatively identified by matching their accurate mass and fragmentation patterns to metabolomics databases (e.g., KEGG, HMDB).

    • Statistical analysis (e.g., t-tests, volcano plots, pathway analysis) is performed to identify significantly altered metabolites between the deficient and sufficient groups.

Lipidomics of Liver Tissue by LC-MS

This protocol focuses on the analysis of lipids, which are key players in the metabolic response to this compound deficiency.

  • Sample Preparation and Lipid Extraction:

    • Similar to metabolomics, liver tissue is flash-frozen and stored at -80°C.

    • A biphasic solvent system, such as the Folch method (chloroform:methanol) or MTBE extraction, is used to extract lipids from the homogenized tissue.

    • After phase separation, the organic layer containing the lipids is collected.

  • LC-MS Analysis:

    • Chromatography: Reversed-phase chromatography (e.g., using a C18 or C30 column) is typically employed to separate lipid species based on their hydrophobicity.

    • Mobile Phases: The mobile phase often consists of a mixture of solvents like acetonitrile, isopropanol, and water with additives such as ammonium formate or acetate.

    • Mass Spectrometry: Tandem mass spectrometry (MS/MS) is crucial for the identification and structural elucidation of lipid species. Data-dependent or data-independent acquisition strategies can be used.

  • Data Analysis:

    • Specialized software is used to identify and quantify lipid species based on their precursor and product ion masses.

    • Databases such as LIPID MAPS are used for lipid annotation.

    • Statistical analysis is performed to compare lipid profiles between the experimental groups.

Visualizing the Impact: Workflows and Pathways

To better understand the experimental design and the biological implications of this compound deficiency, the following diagrams illustrate the comparative metabolomics workflow and the affected PPAR signaling pathway.

experimental_workflow cluster_study_design Study Design cluster_groups cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_interpretation Biological Interpretation AnimalModel Animal Model (e.g., Pekin Ducks) Diet Dietary Intervention AnimalModel->Diet Allocation Group_Sufficient Sufficient Group (Control Diet) Diet->Group_Sufficient Group_Deficient Deficient Group (PAD Diet) Diet->Group_Deficient Tissue Liver Tissue Collection & Quenching Group_Sufficient->Tissue Group_Deficient->Tissue Extraction Metabolite/Lipid Extraction Tissue->Extraction LCMS LC-MS Analysis (Metabolomics & Lipidomics) Extraction->LCMS Processing Data Processing (Peak Detection, Alignment) LCMS->Processing Stats Statistical Analysis (Fold Change, p-value) Processing->Stats ID Metabolite & Protein Identification Stats->ID Pathway Pathway Analysis ID->Pathway Conclusion Biological Conclusions Pathway->Conclusion

Caption: Comparative metabolomics experimental workflow.

ppar_pathway cluster_extracellular Extracellular cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion FattyAcids Fatty Acids FABP1 FABP1 FattyAcids->FABP1 Transport FattyAcylCoA Fatty Acyl-CoA FABP1->FattyAcylCoA PPARa PPARα FattyAcylCoA->PPARa Activation CPT1A CPT1A FattyAcylCoA->CPT1A Transport RXR RXR PPARa->RXR Heterodimerization PPRE PPRE (DNA Response Element) RXR->PPRE Binding TargetGenes Target Gene Transcription PPRE->TargetGenes Activation TargetGenes->CPT1A Upregulation BetaOxidation β-Oxidation TargetGenes->BetaOxidation Upregulation CPT1A->BetaOxidation

Caption: Altered PPAR signaling in this compound deficiency.

References

Safety Operating Guide

Proper Disposal of Pantothenic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This guide provides detailed procedures for the proper disposal of pantothenic acid, also known as Vitamin B5, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with environmental regulations.

Immediate Safety and Handling

Before initiating any disposal procedures, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). This compound may cause skin and eye irritation.[1][2]

  • Recommended PPE:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety glasses or goggles

    • Laboratory coat

Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[3][4]

Step-by-Step Disposal Protocol

The disposal of this compound should always be in accordance with federal, state, and local environmental regulations.[1][5] It is crucial to avoid disposing of this chemical down the drain or in the regular trash, as this can lead to environmental contamination.[6][7]

  • Waste Identification and Segregation:

    • Treat all this compound waste, including expired materials and contaminated items, as chemical waste.

    • If the this compound has been mixed with solvents, the entire solution must be disposed of as hazardous waste.

    • Keep halogenated and non-halogenated solvent wastes in separate, clearly labeled, and compatible containers.

  • Container Selection and Labeling:

    • Use a designated, leak-proof, and chemically compatible waste container.

    • The container must be clearly labeled as "Hazardous Waste" (or as required by your institution's Environmental Health and Safety (EHS) department).

    • The label should include:

      • The full chemical name: "this compound"

      • The concentration and quantity of the waste.

      • The date the waste was first added to the container.

      • Any associated hazards.

  • Waste Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Keep the container securely closed at all times, except when adding waste.

    • Ensure the storage area has secondary containment to prevent spills from reaching drains.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup and disposal.[5]

    • A recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3][5]

  • Decontamination of Empty Containers:

    • Any container that has held this compound should be treated as hazardous waste.

    • Containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

    • After proper decontamination, deface the original labels before disposing of the empty container as regular trash or recycling, in accordance with your institution's policies.

Spill Cleanup Procedure

In the event of a spill, follow these steps:

  • Wear the appropriate PPE, including a respirator if necessary.[5]

  • For small spills, use a non-combustible absorbent material like sand or vermiculite to contain the spill.[5]

  • Sweep or scoop the absorbed material into a closed, labeled container for disposal.

  • Ventilate the area and wash the spill site after the material has been completely removed.[5]

Disposal Options Summary

Disposal MethodBest ForKey Considerations
Licensed Waste Disposal Service All laboratory quantities of pure or mixed this compound waste.The most compliant and environmentally sound option. Ensures adherence to all regulations.
Chemical Incineration Pure this compound or solutions with combustible solvents.Often carried out by a professional disposal service. Requires specialized facilities.[3][5]
Landfill (as part of mixed lab trash) Not recommended for laboratory chemicals.Poses a risk of soil and groundwater contamination.[6][7] Some local regulations may allow for very small, properly packaged quantities, but this should be confirmed with your EHS department.
Sewer/Drain Disposal Never an acceptable option.Can contaminate water systems.[6][7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

start Start: this compound Waste Generated is_mixed Is the waste mixed with other chemicals? start->is_mixed pure_waste Pure this compound or Contaminated Solids is_mixed->pure_waste No mixed_waste Mixed with Solvents or Other Chemicals is_mixed->mixed_waste Yes containerize Place in a labeled, compatible hazardous waste container pure_waste->containerize segregate Segregate based on waste type (e.g., halogenated vs. non-halogenated) mixed_waste->segregate store Store in a designated satellite accumulation area containerize->store segregate->containerize contact_ehs Contact EHS or a licensed waste disposal service for pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: this compound Disposal Workflow.

References

Safeguarding Your Research: A Guide to Handling Pantothenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Pantothenic Acid (Vitamin B5), including detailed personal protective equipment (PPE) guidelines, a step-by-step experimental protocol for a common assay, and operational and disposal plans to foster a secure research environment.

Personal Protective Equipment (PPE)

While some safety data sheets (SDS) classify this compound as non-hazardous, others indicate that it may cause skin and eye irritation, and in some cases, skin sensitization. Therefore, a cautious approach to handling is recommended. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

PPE CategoryItemSpecification
Hand Protection GlovesNitrile rubber, minimum layer thickness: 0.11 mm, breakthrough time: 480 minutes. Inspect gloves prior to use.[1]
Eye Protection Safety GlassesANSI-compliant safety glasses with side shields.
Chemical GogglesWear when there is a splash hazard.
Skin and Body Protection Lab CoatStandard laboratory coat.
Respiratory Protection Dust Mask / RespiratorUse a NIOSH-approved N95 or P1 dust mask for nuisance levels of dust. A respirator may be necessary for large spills or when engineering controls are inadequate.

Experimental Protocol: Microbiological Assay of this compound

This protocol details the preparation of a standard solution and a sample for a microbiological assay, a common method for determining this compound concentration.

1. Preparation of Standard Stock Solution:

  • Accurately weigh 50 mg of Calcium D-pantothenate.

  • Dissolve it in 50 ml of bidistilled water to create a stock solution with a concentration of 1 mg/ml.[1]

  • This stock solution is then serially diluted to a working reference solution concentration of 20 ng/ml.[1]

2. Sample Preparation (from a solid matrix):

  • Homogenize 1 g of the sample material in 80 ml of acetate buffer solution.[1]

  • If the vitamin is in a bound form, enzymatic hydrolysis is required. Add 40 mg of papain and 40 mg of amylase to the suspension.[1]

  • Incubate the mixture at 37°C for approximately 24 hours.[1]

  • After incubation, heat the mixture at 100°C for 30 minutes to stop the enzymatic reaction.[1]

  • Once cooled, adjust the pH to 6.8 with a caustic soda solution.[1]

  • Bring the final volume to 100 ml with the standard acetate buffer solution and filter the solution.[1]

3. Microbiological Assay Procedure:

  • Prepare test tubes for a calibration curve by pipetting 0.0, 0.5, 1.0, 2.0, 3.0, 4.0, and 5.0 ml of the 20 ng/ml reference solution and filling each to a final volume of 5.0 ml with bidistilled water. This creates standards of 0, 10, 20, 40, 60, 80, and 100 ng of Calcium D-pantothenate per 10 ml.[1]

  • Prepare the sample solution in a similar serial dilution.

  • Add 5 ml of the Vitamin this compound Assay Broth to each test tube.

  • Sterilize the tubes by autoclaving.

  • After cooling, inoculate each tube (except for sterile controls) with one drop of an inoculation culture of Lactobacillus plantarum.[1]

  • Incubate the tubes for 24 hours at 37°C.[1]

  • Measure the optical density (turbidity) of each tube photometrically at 546 nm.[1]

  • Create a calibration curve by plotting the turbidity values against the known concentrations of the standards. The concentration of this compound in the sample can then be determined from this curve.

Handling and Storage Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from receiving to disposal.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal Receive Receive & Log This compound Store Store in a cool, dry, well-ventilated area Receive->Store Prep_Area Prepare work area (clean & decontaminate) Store->Prep_Area Don_PPE Don appropriate PPE Prep_Area->Don_PPE Weigh Weigh this compound (in ventilated enclosure if powder) Don_PPE->Weigh Prepare_Sol Prepare Solutions (e.g., standard, sample) Weigh->Prepare_Sol Experiment Perform Experiment (e.g., Microbiological Assay) Prepare_Sol->Experiment Decon Decontaminate work area & equipment Experiment->Decon Doff_PPE Doff & dispose of contaminated PPE Decon->Doff_PPE Waste_Seg Segregate Waste (solid, liquid, sharps) Doff_PPE->Waste_Seg Dispose Dispose of waste via licensed contractor Waste_Seg->Dispose

Caption: A logical workflow for the safe handling of this compound in a laboratory.

Disposal Plan

Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.

  • Solid Waste: Uncontaminated this compound packaging can typically be disposed of as regular laboratory waste. Contaminated materials, such as used gloves, weigh boats, and paper towels, should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Aqueous solutions of this compound should be collected in a labeled hazardous waste container. For very small quantities, some institutional guidelines may permit drain disposal with copious amounts of water, but it is imperative to consult and strictly adhere to your local and institutional regulations. Never dispose of concentrated solutions or large quantities down the drain.

  • Professional Disposal: All hazardous waste containing this compound should be disposed of through a licensed and certified professional waste disposal service. Ensure that all waste containers are properly labeled with the contents and associated hazards.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pantothenic Acid
Reactant of Route 2
Pantothenic Acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.